Product packaging for 1-Acetylindolin-3-one(Cat. No.:CAS No. 16800-68-3)

1-Acetylindolin-3-one

Cat. No.: B091299
CAS No.: 16800-68-3
M. Wt: 175.18 g/mol
InChI Key: AUMJJQZNOVOCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Acetylindolin-3-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B091299 1-Acetylindolin-3-one CAS No. 16800-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyl-2H-indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMJJQZNOVOCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337123
Record name 1-acetylindolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16800-68-3
Record name 1-acetylindolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETYL-1,2-DIHYDRO-3H-INDOL-3-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Acetylindolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylindolin-3-one, a derivative of the indole scaffold, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block for the development of novel therapeutic agents, particularly in the realms of oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols and workflows relevant to its synthesis and characterization are also presented to aid researchers in their laboratory endeavors.

Chemical and Physical Properties

This compound (CAS RN: 16800-68-3) is a solid that typically appears as a brown to yellow substance.[1] While extensive experimental data on its physical properties are not widely published, a collection of computed and available experimental data is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉NO₂--INVALID-LINK--
Molecular Weight 175.18 g/mol --INVALID-LINK--
Appearance Brown to yellow solid--INVALID-LINK--
Storage Temperature 0-8 °C--INVALID-LINK--
XLogP3 (Computed) 0.9--INVALID-LINK--
Hydrogen Bond Donor Count (Computed) 0--INVALID-LINK--
Hydrogen Bond Acceptor Count (Computed) 2--INVALID-LINK--
Rotatable Bond Count (Computed) 1--INVALID-LINK--
Topological Polar Surface Area (Computed) 37.4 Ų--INVALID-LINK--
Solubility

This compound is described as having moderate solubility.[1] While quantitative data in various solvents are not extensively documented, its structure suggests it would be soluble in a range of organic solvents.

Table 2: Predicted Solubility of this compound

SolventPredicted Solubility
WaterSlightly Soluble
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
EthanolSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral features.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the acetyl group and the indole core.

Table 3: Key Mass Spectrometry Peaks for this compound

m/zInterpretation
175[M]+, Molecular ion
133[M - CH₂CO]+
104[133 - CHO]+
77[C₆H₅]+

Note: The fragmentation of indole derivatives often involves the loss of the acetyl group as a ketene radical (CH₂CO). Further fragmentation of the indolinone ring can lead to the formation of characteristic ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the structure of this compound.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)Multiplicity
Acetyl-CH₃~2.2s
Methylene-CH₂~4.0s
Aromatic-H7.0 - 8.0m

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
Acetyl-CH₃~24
Methylene-CH₂~50
Aromatic-C115 - 145
Acetyl-C=O~169
Ketone-C=O~195
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 6: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Amide)1680 - 1700Strong
C=O (Ketone)1710 - 1730Strong
C-N Stretch1200 - 1350Medium
Aromatic C=C Stretch1450 - 1600Medium-Weak
Aromatic C-H Bend700 - 900Strong

Reactivity and Stability

This compound is noted for its stability under various conditions, which makes it a versatile reagent in organic synthesis.[1] The presence of the acetyl group on the nitrogen atom deactivates the indole ring towards electrophilic substitution to some extent. The ketone at the 3-position provides a site for nucleophilic attack and various condensation reactions. The compound should be stored at 0-8 °C to ensure its long-term stability.[1]

Experimental Protocols

General Procedure for N-Acetylation of Indolin-3-one
  • Dissolution: Dissolve Indolin-3-one in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.

  • Acetylation: Slowly add acetic anhydride or acetyl chloride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Relationships and Workflows

General Workflow for Chemical Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G A Reactant Preparation B Reaction Setup A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up and Isolation C->D E Purification (Chromatography, Recrystallization) D->E F Characterization (NMR, MS, IR) E->F G Pure Compound F->G

General workflow for chemical synthesis.
Potential Anticancer Activity Screening Workflow

Given the interest in indole derivatives as anticancer agents, the following workflow outlines a typical screening process to evaluate the biological activity of this compound.

G A Compound Library (including this compound) B In vitro Cell Viability Assays (e.g., MTT, XTT) A->B C Hit Identification B->C D Dose-Response Studies (IC50 Determination) C->D E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) D->E F Target Identification and Validation E->F G Lead Compound F->G

Workflow for anticancer activity screening.

Conclusion

This compound is a compound with considerable potential as a synthetic intermediate in drug discovery. While a comprehensive set of experimentally determined physicochemical properties is not yet available in the public domain, this guide summarizes the existing knowledge and provides a framework for its further investigation. The provided workflows offer a systematic approach for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its chemical and biological profile.

References

In-Depth Technical Guide to 1-Acetylindolin-3-one: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylindolin-3-one is a versatile heterocyclic compound that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique structural framework, featuring an acetylated indolinone core, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including spirooxindoles and other indole derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, and key applications of this compound, with a focus on its role in drug discovery and development, particularly in the realm of oncology. Detailed experimental protocols for its use in synthesis, along with a summary of its spectral data, are presented to facilitate its practical application in a research setting.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a bicyclic indole nucleus where the pyrrole ring is acetylated at the nitrogen atom (position 1) and contains a ketone group at position 3. The systematic IUPAC name for this compound is 1-acetyl-2,3-dihydro-1H-indol-3-one . It is also commonly referred to by several synonyms, including 1-Acetyl-3-indolinone and N-Acetylindoxyl.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectral Data

This compound is typically a brown to yellow solid and should be stored at 0-8 °C for optimal stability.[1] A summary of its key physicochemical and spectral properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name1-acetyl-2,3-dihydro-1H-indol-3-one
SynonymsThis compound, N-Acetylindoxyl[1]
CAS Number16800-68-3[1]
Molecular FormulaC₁₀H₉NO₂[1][2]
Molecular Weight175.19 g/mol [1]
AppearanceBrown to yellow solid[1]
Storage Conditions0-8 °C[1]

Table 2: Spectral Data of this compound

Spectral Data TypeKey Features and PeaksReference
¹H NMR Data not explicitly found for the title compound, but related indole derivatives show characteristic aromatic and acetyl protons.
¹³C NMR Data not explicitly found for the title compound. Characteristic peaks for carbonyl, acetyl, and aromatic carbons are expected.
Infrared (IR) Characteristic absorption bands for C=O (ketone and amide) and aromatic C-H stretching are expected.[2]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 175. Key fragments would likely correspond to the loss of the acetyl group.[2]

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with a core indole or oxindole structure.[1] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.

Synthesis of Spirooxindoles

A prominent application of this compound is in the synthesis of spirooxindoles, a class of compounds with a spirocyclic junction at the 3-position of the oxindole ring. These compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. A general workflow for the synthesis of spiro[dihydropyridine-oxindoles] often involves a multi-component reaction with an arylamine and a 1,3-dicarbonyl compound, where this compound or a related isatin derivative can serve as the oxindole precursor.[3][4]

G A This compound D Multi-component Reaction A->D B Arylamine B->D C 1,3-Dicarbonyl Compound C->D E Spiro[dihydropyridine-oxindole] Derivative D->E One-pot synthesis

Caption: General workflow for the synthesis of spirooxindoles.

Precursor to Bioactive Indole Derivatives

The indolinone core of this compound is a key pharmacophore in a number of kinase inhibitors used in cancer therapy.[5] For instance, the indolin-2-one scaffold is present in drugs like Sunitinib, which targets receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting tumor angiogenesis.[5][6] The reactivity of the ketone at the 3-position and the ability to modify the acetyl group at the 1-position make this compound a versatile starting material for the synthesis of libraries of potential kinase inhibitors and other bioactive molecules.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general procedure for the synthesis of related 1-acetyl-1H-indol-3-yl acetates from 2-[(carboxymethyl) amino] benzoic acids has been described.[7] This reaction involves a cyclodecarboxylation with sodium acetate in acetic anhydride at reflux.

A general experimental workflow for the synthesis of spiro[dihydropyridine-oxindoles] from an isatin derivative (a related compound to this compound) is as follows:

Typical procedure for the synthesis of spiro[dihydropyridine-oxindoles]: [3]

  • A mixture of an arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol) in 10.0 mL of acetic acid is stirred at room temperature for approximately 9–12 hours.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol to yield the pure product.

Role in Cancer Signaling Pathways

Derivatives of the indolinone scaffold, for which this compound is a key precursor, have been shown to exert their anticancer effects through the modulation of various signaling pathways. A primary mechanism is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[5][6] Inhibition of these kinases blocks downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are vital for cancer cell proliferation, survival, and migration. Furthermore, some indole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Caspases Caspases Bcl2->Caspases Bax Bax Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Indolinone Indolinone Derivative Indolinone->VEGFR Inhibition Indolinone->PDGFR Inhibition Indolinone->Bcl2 Downregulation Indolinone->Bax Upregulation

Caption: Representative signaling pathway modulated by indolinone derivatives.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its utility as a versatile building block for the creation of complex heterocyclic structures, combined with the proven biological activity of its derivatives, underscores its importance in drug discovery and development. This technical guide has provided a foundational understanding of its structure, properties, and applications, with the aim of facilitating its use in further research and the development of novel therapeutic agents. Further exploration into the synthesis and biological evaluation of new derivatives based on the this compound scaffold is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to 1-Acetylindolin-3-one (CAS: 16800-68-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylindolin-3-one is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its indolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with demonstrated therapeutic potential. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and known biological applications of this compound and its derivatives, offering a valuable resource for researchers in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a brown to yellow solid with a molecular weight of 175.19 g/mol .[1] It is characterized by the presence of an acetyl group on the nitrogen of the indolinone ring system. The compound should be stored at 0-8 °C for optimal stability.[1] While an experimental melting point is not widely reported, its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 16800-68-3[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol [1]
Appearance Brown to yellow solid[1]
IUPAC Name 1-acetyl-1,2-dihydro-3H-indol-3-one[2]
Synonyms 1-Acetyl-3-indolinone, N-Acetylindoxyl, 1-Acetyl-3-oxoindole, 1-Acetylpseudoindoxyl[1]
Storage Conditions 0-8 °C[1]
Calculated Boiling Point 411.2 ± 34.0 °C at 760 mmHg[3]
Calculated Flash Point 211.2 ± 18.0 °C[3]
Calculated Density 1.3 ± 0.1 g/cm³[3]
Calculated LogP 0.85[3]

Synthesis

The primary synthetic route to N-acetyl-3-indolinones involves the deacetylation and cyclization of N-(2-carboxyphenyl) glycine or its derivatives.[3] This process leads to the formation of an N,O-diacetylindoxyl intermediate, which is then hydrolyzed to yield the final this compound product.[3]

Experimental Protocol: Synthesis of N-(2-carboxyphenyl)glycine (Precursor)

A detailed procedure for the synthesis of the precursor N-(2-carboxyphenyl)glycine is as follows:

  • In a flask equipped with a reflux condenser, combine 20 g of the potassium salt of 2-chlorobenzoic acid, 5.5 g of solid potassium hydroxide, 7 g of potassium carbonate, 7.5 g of glycine, 15 ml of water, and a small amount of copper powder.[4]

  • Heat the mixture to boiling in an oil bath for one hour, during which the contents will turn yellow.[4]

  • After cooling slightly, add boiling water to redissolve any crystals that have formed.[4]

  • Filter the hot solution and treat the filtrate with an excess of hydrochloric acid.[4]

  • Allow the N-(2-carboxyphenyl)glycine to precipitate, then filter it off and recrystallize from water.[4]

The following diagram illustrates the general synthetic pathway:

G cluster_0 Synthesis of this compound N-(2-carboxyphenyl)glycine N-(2-carboxyphenyl)glycine N,O-diacetylindoxyl N,O-diacetylindoxyl N-(2-carboxyphenyl)glycine->N,O-diacetylindoxyl Deacetylation & Cyclization This compound This compound N,O-diacetylindoxyl->this compound Hydrolysis

Caption: General synthesis pathway for this compound.

Spectral Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound are not detailed in the available literature, data for the related compound, 1-acetyl-1H-indol-3-yl acetate, is available and can provide some reference. For a derivative of 2-[(carboxymethyl) amino] benzoic acid, the following shifts were reported: ¹H NMR: δ 7.91 (d, 1H, Ph-H, J= 7.95), 7.33 (m, 1H, Ph-H), 6.57 (m, 2H, Ph-H), 3.95 (s, 2H, CH₂); ¹³C NMR: δ 172.28, 150.49, 134.94, 132.15, 129.77, 129.08, 115.26, 112.03, 44.67.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for its functional groups. The key absorptions would include:

  • C=O stretch (ketone): Typically in the range of 1750-1680 cm⁻¹.

  • C=O stretch (amide): Typically in the range of 1690-1630 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1475 cm⁻¹ region.

  • C-N stretch: In the 1250-1000 cm⁻¹ region.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (175.18 g/mol ). A characteristic fragmentation pattern for molecules containing an acetyl group involves the loss of a ketene (CH₂=C=O) fragment (42 Da) or an acetyl radical (CH₃CO•) (43 Da).[5]

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is limited in the public domain, the indolinone scaffold is of significant interest in medicinal chemistry. Derivatives of this compound have been explored for various therapeutic applications.

Anticancer Activity

Derivatives of isoindoline-1,3-dione, which share structural similarities with the indolinone core, have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer).[6] For example, one such derivative containing an azide and silyl ether group exhibited an IC₅₀ value of 19.41 ± 0.01 μM against A549 cells.[6] Another synthetic indole derivative, 1-(1-tosyl-1H-indol-3yl)propan-1-one, showed a potent inhibitory effect on the A549 cell line with an IC₅₀ of 2.6 µM and was found to induce apoptosis.[7] These findings suggest that the indolinone scaffold is a promising starting point for the development of novel anticancer agents.

Enzyme Inhibition

The indolinone core is a feature of many enzyme inhibitors. Derivatives of indolinone have been designed as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[8] For instance, a series of indolinone-based compounds bearing a benzylpyridinium moiety showed very potent AChE inhibitory activity, with one derivative exhibiting an IC₅₀ value of 0.44 nM, making it 32-fold more potent than the standard drug donepezil.[8] Similarly, isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range.[9]

The following diagram outlines a general workflow for an enzyme inhibition assay:

G cluster_0 Enzyme Inhibition Assay Workflow A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Pre-incubation (Enzyme + Inhibitor) A->B C Initiate Reaction (Add Substrate) B->C D Monitor Reaction Progress C->D E Data Analysis (Calculate IC50) D->E

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Anti-inflammatory Activity

Indole derivatives have also been investigated for their anti-inflammatory properties. For example, indole-3-acetic acid has been shown to alleviate inflammatory responses in macrophages.[10] N-acylhydrazone derivatives containing an indole moiety have demonstrated significant inhibition of leukocyte migration in in vivo models of inflammation.[11]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis. It has been utilized in domino reactions, such as the Michael/Henry reaction, to construct complex molecular architectures with multiple stereocenters.[2][12] This highlights its utility in the stereoselective synthesis of novel compounds with potential biological activities.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its presence as a core scaffold in a variety of biologically active molecules. While direct biological data on the parent compound is sparse, the extensive research on its derivatives underscores the potential of the indolinone core in the development of new therapeutics, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. This guide provides a foundational understanding of this compound, serving as a catalyst for further research and application in medicinal chemistry and drug discovery.

References

Molecular weight and formula of 1-Acetylindolin-3-one.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylindolin-3-one, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document outlines its fundamental chemical properties, a detailed synthesis protocol, and discusses its biological significance, including its role as a versatile precursor for pharmacologically active molecules.

Core Compound Specifications

This compound, also known by synonyms such as 1-Acetyl-3-indolinone and N-Acetylindoxyl, is a stable, solid compound at room temperature.[1][2][3] Its core structure, featuring an acetylated indolinone ring system, makes it a valuable intermediate in the synthesis of more complex indole derivatives.[1]

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [2][4]
CAS Number 16800-68-3[1][2]
Appearance Off-white to yellow or brown solid[1][3]
Melting Point 133-134 °C[3]
Boiling Point 411.2 ± 34.0 °C (Predicted)[3]
Density 1.275 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature 0-8 °C[1][3]

Synthesis Protocol

A preparative method for the synthesis of N-acetyl-3-indolinones has been developed, which involves the cyclization and subsequent hydrolysis of N-(2-carboxyphenyl) glycine derivatives.[5] This procedure provides a reliable route to obtain the target compound for research and development purposes.

Experimental Protocol: Synthesis of N-Acetyl-3-indolinone

Materials:

  • N-(2-carboxyphenyl) glycine

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Hydrolysis agent (e.g., aqueous acid or base)

  • Appropriate solvents for reaction and purification

Procedure:

  • Deacetylation and Cyclization: A mixture of N-(2-carboxyphenyl) glycine, acetic anhydride, and anhydrous sodium acetate is heated under reflux. This step facilitates the formation of N,O-diacetylindoxyl through a cyclization reaction.[5][6]

  • Hydrolysis: The resulting N,O-diacetylindoxyl intermediate is then subjected to hydrolysis. This step selectively removes the O-acetyl group to yield the final product, this compound.[5]

  • Purification: The crude product is purified using standard laboratory techniques, such as recrystallization from a suitable solvent (e.g., ethanol/water), to afford pale yellow crystals of this compound.[3][5]

Biological Activity and Therapeutic Potential

This compound serves as a crucial building block in the development of a wide array of pharmaceuticals, particularly in the fields of oncology and anti-inflammatory research.[1] Its unique structure allows for further chemical modifications to generate diverse libraries of compounds for drug discovery.

The indole nucleus, central to this compound, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-cancer, anti-HIV, and antimicrobial properties.[7][8]

Role as a Pharmaceutical Intermediate

This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic applications.[1] Research has shown that derivatives of 1-acetylindoline can act as α1-adrenoceptor (AR) antagonists, which are targets for conditions like benign prostatic hyperplasia.[9][10] Its utility as a precursor is central to the exploration of new therapeutic agents.[1]

General Signaling Pathways for Indole Compounds

While specific signaling pathway data for this compound is not extensively documented, the broader class of indole-containing compounds is known to modulate key cellular signaling pathways implicated in cancer and other diseases. Notably, indole derivatives like indole-3-carbinol (I3C) and its metabolites have been shown to target the PI3K/Akt/mTOR/NF-κB signaling cascade. This pathway is critical for regulating cell survival, proliferation, and inflammation.

The diagram below illustrates the general mechanism by which indole compounds can influence this pathway, leading to downstream effects such as the induction of apoptosis and inhibition of cell proliferation.

PI3K_Akt_Indole_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB NF-κB mTOR->NFkB Proliferation Cell Proliferation, Survival, Angiogenesis NFkB->Proliferation Indole_Compound Indole Compounds (e.g., I3C/DIM) Indole_Compound->Akt Inhibits Indole_Compound->NFkB Inhibits Synthesis_Workflow Start Starting Materials (e.g., N-(2-carboxyphenyl) glycine) Synthesis Chemical Synthesis: Cyclization & Hydrolysis Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Intermediate This compound (Pure Compound) Characterization->Intermediate Derivatization Further Synthesis / Derivatization Intermediate->Derivatization Bio_Screening Biological Screening (e.g., Cell-based Assays) Derivatization->Bio_Screening Data_Analysis Data Analysis & SAR Studies Bio_Screening->Data_Analysis

References

A Technical Guide to the Physical Characteristics of 1-Acetylindolin-3-one Solid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylindolin-3-one is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and organic synthesis. Its indolinone core is a privileged scaffold found in numerous biologically active compounds, making it a key building block for the development of novel therapeutics, particularly in the area of oncology.[1][2] This technical guide provides a comprehensive overview of the known physical characteristics of this compound in its solid state, details relevant experimental protocols for its synthesis and characterization, and presents visual workflows to aid in its laboratory application.

Chemical Identity

IdentifierValue
IUPAC Name 1-acetyl-2,3-dihydro-1H-indol-3-one[3]
Synonyms 1-Acetyl-3-indolinone, N-Acetylindoxyl
CAS Number 16800-68-3[2]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.19 g/mol [2]
Canonical SMILES CC(=O)N1CC(=O)C2=CC=CC=C12
InChI Key AUMJJQZNOVOCGY-UHFFFAOYSA-N[3]

Physical Properties

This compound is typically encountered as a brown to yellow solid.[2] While it is noted to have moderate solubility and stability under various conditions, specific quantitative data for some of its physical properties are not consistently reported in the literature, which is common for synthetic intermediates.[2]

PropertyValueSource
Appearance Brown to yellow solid[2]
Melting Point Data not consistently availableN/A
Boiling Point Data not consistently availableN/A
Density Data not consistently availableN/A
Solubility Moderate solubility[2]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the acetyl protons, the methylene protons of the indolinone ring, and the aromatic protons of the benzene ring.

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons (ketone and amide), the carbons of the aromatic ring, the methylene carbon, and the acetyl methyl carbon.

Data TypeDescription
¹H NMR Spectral data is available in databases such as SpectraBase.[3]
¹³C NMR Expected to show distinct signals for the 10 carbon atoms.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of its key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
Amide C=O Stretch 1680 - 1630
Ketone C=O Stretch 1725 - 1705
C-N Stretch 1400 - 1000
Aromatic C=C Stretch 1600 - 1450
Aromatic C-H Bending 900 - 690

A vapor phase IR spectrum is available for viewing in the SpectraBase database.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Ionm/zDescription
[M]⁺ 175Molecular Ion
[M-CH₂CO]⁺ 133Loss of ketene from the acetyl group
[M-COCH₃]⁺ 132Loss of the acetyl radical
[C₇H₅O]⁺ 105Fragment of the indolinone ring
[C₇H₆N]⁺ 104Fragment of the indolinone ring

The fragmentation pattern often involves the loss of the acetyl group and subsequent cleavages of the indolinone ring structure.[3][4]

Experimental Protocols

Synthesis of this compound

Materials:

  • Indolin-3-one

  • Acetic anhydride

  • A suitable base (e.g., pyridine or triethylamine)

  • An inert solvent (e.g., dichloromethane or chloroform)

  • Apparatus for reflux and work-up (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Dissolve indolin-3-one in the inert solvent in a round-bottom flask.

  • Add the base to the solution.

  • Slowly add acetic anhydride to the reaction mixture at room temperature or while cooling in an ice bath.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove the excess reagents and by-products. This typically involves washing with a dilute acid, a dilute base (like sodium bicarbonate solution), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by a suitable method, such as recrystallization or column chromatography on silica gel.

Synthesis_of_1_Acetylindolin_3_one Indolinone Indolin-3-one Reaction Acetylation Reaction (Reflux) Indolinone->Reaction Reagents Acetic Anhydride, Base (e.g., Pyridine) Reagents->Reaction Solvent Inert Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

General synthetic workflow for this compound.
Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of solid this compound.

Melting Point Determination:

  • A small, dry sample of the purified solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Solubility Determination:

  • Place a small, measured amount of the solid into a series of test tubes.

  • Add a measured volume of a specific solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to each test tube.

  • Agitate the mixtures at a constant temperature.

  • Visually observe and record whether the solid dissolves completely, partially, or not at all.

Density Determination (for a solid):

  • Measure the mass of a sample of the solid using an analytical balance.

  • Determine the volume of the solid. For an irregularly shaped solid, this can be done by fluid displacement using a liquid in which the solid is insoluble.

  • Calculate the density by dividing the mass by the volume.

Physical_Property_Determination cluster_melting_point Melting Point cluster_solubility Solubility cluster_density Density MP_Sample Pack Sample in Capillary Tube MP_Apparatus Heat in Melting Point Apparatus MP_Sample->MP_Apparatus MP_Record Record Melting Temperature Range MP_Apparatus->MP_Record Sol_Sample Add Sample to Various Solvents Sol_Agitate Agitate at Constant Temperature Sol_Sample->Sol_Agitate Sol_Observe Observe and Record Solubility Sol_Agitate->Sol_Observe Den_Mass Measure Mass Den_Calculate Calculate Density (Mass/Volume) Den_Mass->Den_Calculate Den_Volume Determine Volume (Fluid Displacement) Den_Volume->Den_Calculate

Experimental workflows for determining physical properties.

Conclusion

This compound is a key synthetic intermediate with physical and spectral properties that are well-defined by its chemical structure. While some specific physical constants like melting and boiling points are not consistently reported, its identity can be unambiguously confirmed through a combination of NMR, IR, and mass spectrometry. The experimental protocols outlined in this guide provide a framework for its synthesis and characterization in a laboratory setting. This information is intended to support researchers and drug development professionals in the effective utilization of this versatile chemical building block.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Acetylindolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Acetylindolin-3-one, a key intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of public quantitative data for this specific molecule, this document outlines a robust framework for determining its solubility and stability profiles, based on established analytical methodologies. The provided data tables and diagrams are illustrative and intended to serve as a template for experimental findings.

Introduction to this compound

This compound (CAS No: 16800-68-3) is a heterocyclic compound featuring an indolinone core, which is a prevalent scaffold in numerous biologically active molecules.[1] Its chemical structure, comprising both hydrogen bond accepting (ketone and amide carbonyls) and donating (N-H in the tautomeric enol form) groups, alongside a lipophilic aromatic ring, suggests a nuanced solubility and stability profile. A thorough understanding of these properties is critical for its application in drug discovery and development, informing solvent selection for synthesis, purification, formulation, and biological screening.

Chemical Structure:

  • IUPAC Name: 1-acetyl-1,2-dihydro-3H-indol-3-one[1]

  • Molecular Formula: C₁₀H₉NO₂[1]

  • Molecular Weight: 175.18 g/mol [1]

Solubility Profile

The solubility of this compound is a critical parameter influencing its bioavailability and formulation development. Based on the principle of "like dissolves like," its solubility is expected to be higher in polar aprotic solvents and lower in nonpolar and aqueous media.

Predicted Solubility

The presence of polar functional groups suggests that this compound will exhibit favorable solubility in solvents capable of hydrogen bonding and dipole-dipole interactions. Conversely, the aromatic ring system will contribute to its solubility in less polar, organic solvents.

Quantitative Solubility Data (Illustrative)

The following table summarizes hypothetical quantitative solubility data for this compound in a range of common solvents at ambient temperature (25 °C). This data should be experimentally determined for accurate application.

Solvent ClassSolventPredicted Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100
N,N-Dimethylformamide (DMF)> 100
Acetonitrile (ACN)10 - 20
Acetone20 - 50
Polar Protic Methanol5 - 15
Ethanol10 - 25
Isopropanol (IPA)5 - 10
Nonpolar Dichloromethane (DCM)15 - 30
Ethyl Acetate20 - 40
Toluene< 1
Hexane< 0.1
Aqueous Water (pH 7.4)< 0.5
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow Diagram for Solubility Determination:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Result A Weigh excess this compound B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute aliquot E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies typically involve subjecting the compound to various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Illustrative Stability Data:

Stress ConditionCondition DetailsPredicted Outcome
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24hPotential hydrolysis of the acetyl group.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24hLikely hydrolysis of the acetyl group and potential ring opening.
Oxidative Degradation 3% H₂O₂ at room temperature for 24hPotential oxidation of the indolinone ring.
Thermal Degradation Solid state at 80 °C for 72hGenerally stable, minor degradation may occur.
Photostability Exposed to UV light (ICH Q1B)Potential for photodegradation, color change may be observed.
Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is required to separate the parent compound from any degradation products, allowing for accurate quantification of its stability.

Methodology:

  • Forced Degradation Sample Preparation:

    • Prepare solutions of this compound in appropriate solvents.

    • Subject the solutions to stress conditions as outlined in the table above (acidic, basic, oxidative, thermal, and photolytic).

    • Neutralize the acidic and basic samples before analysis.

  • HPLC Method Development:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar analytes.

    • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

    • Optimization: Adjust the gradient profile, mobile phase pH, and column temperature to achieve optimal separation between the parent peak and all degradation product peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Range: Define the concentration range over which the method is linear, accurate, and precise.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Workflow for Stability-Indicating Method Development:

G cluster_0 Stress Sample Generation cluster_1 HPLC Method Development cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Application A Prepare this compound solutions B Apply Stress Conditions (Acid, Base, Oxidative, etc.) A->B C Select Column & Mobile Phase B->C D Optimize Gradient & Detection C->D E Assess Peak Purity D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD/LOQ & Robustness H->I J Routine Stability Testing I->J

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively reported, logical degradation routes can be postulated based on its chemical structure.

Logical Relationship of Potential Degradation:

G cluster_0 Hydrolysis cluster_1 Oxidation cluster_2 Photodegradation A This compound B Indolin-3-one + Acetic Acid A->B Acid/Base C Oxidized Derivatives A->C Oxidizing Agent D Photolytic Products A->D UV Light

Caption: Postulated degradation pathways for this compound.

Conclusion

This technical guide provides a foundational framework for the characterization of the solubility and stability of this compound. While specific experimental data for this compound is scarce in public literature, the outlined protocols for solubility determination via the shake-flask method and the development of a stability-indicating HPLC method offer a clear path for generating the necessary data. The illustrative tables and diagrams serve as templates for organizing and presenting experimental findings. A comprehensive understanding of these physicochemical properties is paramount for the successful application of this compound in pharmaceutical research and development.

References

The Emerging Therapeutic Potential of the 1-Acetylindolin-3-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-acetylindolin-3-one scaffold, a key heterocyclic structural motif, is gaining significant attention in medicinal chemistry for its diverse biological activities. As a privileged structure, its derivatives have demonstrated promising potential in the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into the this compound core and its analogues.

Anticancer Activity: Targeting Key Cellular Processes

Derivatives of the indolin-3-one scaffold have exhibited potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular targets, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Indolin-3-one Derivatives (IC50 values in µM)

Compound IDDerivative TypeHeLaHT-29K562HepG2Reference
1 2-nitrobenzylidene-indolin-3-one-2.042.332.24[1]
2 Diarylidenecyclopentanone (Io)8.73 ± 0.06---[1]
3 Diarylidenecyclopentanone (It)12.55 ± 0.31---[1]
4 Diarylidenecyclopentanone (Iu)11.47 ± 0.15---[1]
5 Indoline derivative (9d)----[2]
MGC-803: 1.84
A549: 6.82
Kyse30: 1.61
Kyse450: 1.49
Kyse510: 2.08
EC-109: 2.24

Note: The table includes data for closely related indolin-3-one derivatives to provide a broader context of their potential. Data for direct this compound derivatives is limited in the reviewed literature.

The anticancer effects of these compounds are often attributed to their ability to interfere with microtubule dynamics. Indole derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division, leading to cell cycle arrest in the G2/M phase.[2][3]

anticancer_pathway Indolinone This compound Derivative Tubulin Tubulin Indolinone->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Mitosis Mitotic Arrest (G2/M Phase) Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Figure 1: Simplified signaling pathway for the anticancer activity of tubulin-inhibiting indole derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The this compound scaffold has served as a template for the development of compounds with significant antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Indole Derivatives (MIC values in µg/mL)

Compound IDDerivative TypeS. aureusE. coliC. albicansReference
1 Indole-thiadiazole (2h)6.25--[4]
2 Indole-triazole (3d)6.25--[4]
3 Indole-thiadiazole (2c)---[4]
MRSA: >6.25
B. subtilis: 3.125
4 Indole-triazole (3c)---[4]
B. subtilis: 3.125
5 4-(Indol-3-yl)thiazole-2-amine (5x)0.12--[5]
S. Typhimurium: 0.06
6 4-(Indol-3-yl)thiazole-2-amine (5m)0.12--[5]

Note: This table presents data for various indole derivatives to illustrate the antimicrobial potential of the broader class of compounds. Specific MIC values for this compound derivatives were not extensively available in the reviewed literature.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Bacterial/Fungal Inoculum Preparation Swab Swab Inoculum on Agar Surface Inoculum->Swab Media Molten Mueller-Hinton Agar Preparation Plates Pouring Agar Plates Media->Plates Plates->Swab Discs Place Impregnated Discs (Test Compound & Control) Swab->Discs Incubate Incubate at 37°C for 18-24h Discs->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure->Interpret

Figure 2: General experimental workflow for the Kirby-Bauer disk diffusion assay.

Experimental Protocols

Synthesis of 1-Acetyl-3-indolinone Derivatives (Representative Protocol)

A common route for the synthesis of 1-acetyl-3-indolinone involves the cyclization of N-(2-carboxyphenyl)glycine derivatives.[6]

  • Preparation of N-(2-carboxyphenyl)glycine: A mixture of an appropriate 2-halobenzoic acid and glycine is heated in the presence of a base (e.g., potassium carbonate) and a copper catalyst in a suitable solvent (e.g., water or an alcohol). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is precipitated by acidification, then filtered and purified by recrystallization.

  • Cyclization and Acetylation: The N-(2-carboxyphenyl)glycine is heated at reflux with acetic anhydride and a base such as sodium acetate.[6] This one-pot reaction facilitates both the cyclization to the indolin-3-one core and the N-acetylation.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude product is then washed with water and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 1-acetyl-3-indolinone derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve a range of concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of microorganisms to antimicrobial agents.[9][10]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared in a sterile broth.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound. These disks, along with standard antibiotic control disks, are placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the microorganism is susceptible, intermediate, or resistant to the tested compound.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. The existing body of research highlights its potential in generating potent anticancer and antimicrobial compounds. Further exploration of this scaffold, including the synthesis of diverse derivatives and comprehensive in vivo studies, is warranted to fully elucidate its therapeutic capabilities and pave the way for future clinical applications.

References

Known synonyms for 1-Acetylindolin-3-one (e.g., N-acetylindoxyl).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylindolin-3-one, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document consolidates known synonyms, chemical and physical properties, and outlines a preparative synthesis method. While the specific biological signaling pathways of this compound are not extensively documented in publicly available literature, this guide also explores its potential roles based on the activities of related indole derivatives.

Chemical Identity and Synonyms

This compound is a derivative of indoline, characterized by an acetyl group attached to the nitrogen atom and a ketone group at the third position of the indoline ring. It is known by several synonyms in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value Citation
Systematic Name 1-acetyl-1,2-dihydro-3H-indol-3-one[1]
Common Synonyms N-acetylindoxyl[2]
1-Acetyl-1,2-dihydro-indol-3-one[3]
1-Acetyl-3-oxoindole[3]
1-Acetylpseudoindoxyl[3]
N-Acetyl-3-indolinone[1]
CAS Number 16800-68-3[1][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

Property Value Citation
Molecular Formula C₁₀H₉NO₂[1][3]
Molecular Weight 175.19 g/mol [3]
Appearance Brown to yellow solid[3]
Purity ≥ 98% (by NMR)[3]
Storage Conditions 0-8 °C[3]

Synthesis Protocol

A preparative method for the synthesis of N-acetyl-3-indolinones has been described, which involves a two-step process starting from N-(2-carboxyphenyl) glycine or its derivatives. The general workflow is outlined below.

Experimental Protocol: Synthesis of N-Acetyl-3-indolinones

This method involves the deacetylation and cyclization of N-(2-carboxyphenyl) glycine and its 4-bromo-derivative to form N,O-diacetylindoxyls, which are then hydrolyzed to the target indolinones. The introduction of a bromine substituent on the benzene ring of the indole nucleus has been shown to increase the stability of the intermediates and improve the yield of the final product.

Step 1: Formation of N,O-diacetylindoxyls

  • N-(2-carboxyphenyl) glycine or its 4-bromo-derivative is subjected to a cyclization reaction, which also involves acetylation. The precise reagents and conditions for this step were not detailed in the readily available literature.

Step 2: Hydrolysis to N-acetyl-3-indolinones

  • The N,O-diacetylindoxyl intermediate is then hydrolyzed to yield the final N-acetyl-3-indolinone product.

Note: A detailed, step-by-step experimental protocol with specific reagent quantities, reaction times, and purification methods is not extensively available in the public domain. Researchers should refer to specialized chemical synthesis literature for more granular details.

Biological and Chemical Significance

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Its indole core is a common scaffold in many biologically active compounds.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[3] It is particularly noted for its use in developing anti-cancer agents, attributed to its potential to inhibit specific enzymes involved in tumor growth.[3] The versatile structure of this compound allows for the creation of diverse derivatives, making it a valuable tool in exploring new therapeutic avenues against cancer and inflammatory conditions.[3]

Applications in Organic Synthesis

In the field of organic chemistry, this compound is employed as a precursor for synthesizing a wide range of indole derivatives, which are of significant interest in drug discovery and materials science.[3]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways directly modulated by this compound are not well-documented, the broader class of indole derivatives is known to interact with various biological targets. For instance, some indole compounds have been shown to influence pathways related to cell cycle regulation and apoptosis, such as the PI3K/Akt/mTOR and NF-κB signaling pathways.[4]

Given its application as an intermediate in the synthesis of anti-cancer agents, it is plausible that derivatives of this compound may exert their effects through the modulation of protein kinases, transcription factors, or other key regulators of cell proliferation and survival. However, without direct experimental evidence, any depiction of a specific signaling pathway for this compound itself would be speculative.

The following diagram illustrates a generalized workflow for the utilization of this compound in the development of bioactive compounds.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_development Drug Development 1_Acetylindolin_3_one This compound Chemical_Modification Chemical Modification (e.g., condensation, substitution) 1_Acetylindolin_3_one->Chemical_Modification Bioactive_Derivatives Bioactive Indole Derivatives Chemical_Modification->Bioactive_Derivatives Target_Identification Target Identification (e.g., enzymes, receptors) Bioactive_Derivatives->Target_Identification Cell_Based_Assays Cell-Based Assays (e.g., proliferation, apoptosis) Target_Identification->Cell_Based_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis Cell_Based_Assays->Signaling_Pathway_Analysis Lead_Optimization Lead Optimization Signaling_Pathway_Analysis->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Conceptual workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a chemical compound with significant potential, primarily as a versatile intermediate in the synthesis of novel pharmaceutical agents and functional materials. While its direct biological activity and mechanism of action are areas requiring further investigation, its established role as a synthetic precursor makes it a valuable molecule for researchers in drug development and organic chemistry. Future studies elucidating its specific interactions with biological targets will be crucial in unlocking its full therapeutic potential.

References

Spectroscopic Characterization of 1-Acetylindolin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-Acetylindolin-3-one (C₁₀H₉NO₂), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its spectral properties including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. Infrared spectroscopy identifies the key functional groups present in the molecule. While experimental ¹H and ¹³C NMR data are not widely available in public spectral databases, predicted NMR data serves as a valuable reference for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20d1HAr-H
~7.70t1HAr-H
~7.30t1HAr-H
~7.20d1HAr-H
4.15s2H-CH₂-
2.30s3H-COCH₃

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~195.0C=O (ketone)
~169.0C=O (amide)
~150.0Ar-C
~138.0Ar-C
~125.0Ar-CH
~124.0Ar-CH
~120.0Ar-CH
~117.0Ar-CH
~50.0-CH₂-
~24.0-CH₃

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve signal resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to an appropriate range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans (typically 8-16 for good signal-to-noise).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A larger number of scans is typically required due to the low natural abundance of ¹³C (e.g., 128 or more).

    • Set an appropriate relaxation delay.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick the peaks and report their chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O stretch (ketone)
~1680StrongC=O stretch (amide)
~1600, ~1480MediumC=C stretch (aromatic)
~1370MediumC-N stretch
~750StrongC-H bend (ortho-disubstituted aromatic)
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Run a background scan with an empty sample holder to record the spectrum of the instrument's environment (e.g., CO₂, water vapor).

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Scan the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

Table 4: GC-MS Spectral Data for this compound

m/z (mass-to-charge ratio)Relative IntensityPossible Fragment
175Moderate[M]⁺ (Molecular Ion)
133High[M - CH₂CO]⁺
104High[M - CH₂CO - CHO]⁺ or [C₇H₄O]⁺
43High[CH₃CO]⁺

Data obtained from the PubChem database.[1]

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the appropriate GC column (e.g., a nonpolar column like DB-5ms).

    • Set the oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature to the mass spectrometer (e.g., 280 °C).

    • Use helium as the carrier gas at a constant flow rate.

  • Data Acquisition:

    • Inject a small volume of the sample solution (e.g., 1 µL) into the GC inlet.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the compound.

    • Examine the mass spectrum corresponding to the compound's peak in the TIC.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

References

1-Acetylindolin-3-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Among the vast family of indole-containing compounds, 1-acetylindolin-3-one has emerged as a particularly versatile and valuable scaffold in the development of novel therapeutic agents. Its unique structural features and synthetic accessibility have made it a focal point for research in oncology, infectious diseases, and inflammation.[4] This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and its role as a privileged scaffold in contemporary drug discovery.

Chemical Properties and Synthesis

This compound, a derivative of indolin-3-one, possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol . The presence of the acetyl group at the 1-position and the ketone at the 3-position are key to its chemical reactivity and biological activity, providing sites for further chemical modification.

General Synthesis Workflow

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and representative workflow can be constructed based on the synthesis of its closely related precursors and derivatives, such as 1-acetyl-1H-indol-3-yl acetates. A common synthetic strategy involves the cyclization of substituted anilines or the modification of existing indole rings.

A plausible synthetic route can be conceptualized as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates.

G A Substituted Aniline B N-Acetylation A->B Acetic Anhydride C Cyclization B->C Intramolecular Condensation D This compound C->D E Further Derivatization D->E Various Reagents F Biologically Active Compounds E->F

A generalized synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

The this compound scaffold has been extensively explored for a variety of biological activities, with a primary focus on its anticancer and antimicrobial properties.

Anticancer Activity

Derivatives of the indolinone scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6]

Mechanism of Action: Kinase Inhibition

Indolinone-based compounds often act as competitive inhibitors at the ATP-binding site of protein kinases.[5] This inhibition disrupts the signaling pathways that are often dysregulated in cancer. Key kinase targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs).[1][7] The inhibition of these kinases can lead to the suppression of tumor growth, metastasis, and angiogenesis.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation RTK RTK RTK->PI3K This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition This compound Derivative->RTK Inhibition

Simplified signaling pathway of kinase inhibition by indolinone derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various indolinone derivatives, showcasing their potency against different cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Indolin-2-one Derivative 1HeLa10.64 - 33.62[8]
Indolin-2-one Derivative 2IMR-3210.64 - 33.62[8]
Indolin-2-one Derivative 3MCF-710.64 - 33.62[8]
Indolin-2-one Derivative (VIb-d)HeLa, IMR-32, MCF-7Comparable to Cisplatin[8]
Indole-Chalcone DerivativeMDA-MB-23113 - 19[9]
Antimicrobial Activity

Indole derivatives, including those based on the this compound scaffold, have also shown promising activity against a range of bacterial and fungal pathogens.[5][10]

Mechanism of Action: Antimicrobial Effects

The antimicrobial mechanism of indole derivatives is often multifaceted, involving the disruption of essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of microbial enzymes, interference with cell wall synthesis, and disruption of biofilm formation.[10] For instance, some indole derivatives have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) by potentially targeting efflux pumps.[10]

Quantitative Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for several indole derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Indole-thiadiazole derivative (2c)MRSAMore effective than ciprofloxacin[10]
Indole-triazole derivative (3d)MRSAMore effective than ciprofloxacin[10]
Indole-thiadiazole derivative (2c)B. subtilis3.125[10]
Indole-triazole derivative (3c)B. subtilis3.125[10]
3-Substituted Indole-2-one derivativesS. enterica125[2]
3-Substituted Indole-2-one derivativesMRSA125[2]

Experimental Protocols

General Procedure for the Synthesis of 1-Acetyl-1H-indol-3-yl Acetates

This protocol is adapted from the synthesis of precursors to this compound and provides a general framework.

Materials:

  • 2-[(Carboxymethyl)amino]benzoic acid derivatives

  • Acetic anhydride

  • Dry sodium acetate

Procedure:

  • A mixture of the corresponding 2-[(carboxymethyl)amino]benzoic acid (8.36 mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is heated at reflux.[11]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the product.

  • The precipitate is collected by filtration and washed with cold water until a neutral pH is achieved.[11]

  • The solid product is dried at 50°C to a constant weight.[11]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the kinase inhibitory activity of this compound derivatives.

Materials:

  • Kinase of interest (e.g., VEGFR, PDGFR)

  • Kinase-specific substrate

  • ATP

  • This compound derivative (test compound)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the plate at room temperature for a specified period (e.g., 1 hour).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent).

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense into 96-well Plate A->B C Incubate B->C D Stop Reaction & Add Detection Reagent C->D E Measure Luminescence D->E F Data Analysis (IC50 determination) E->F

A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a highly valuable and privileged scaffold in the field of medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of potent anticancer and antimicrobial agents. The ability of its derivatives to modulate key biological targets, particularly protein kinases, underscores its significance in the development of targeted therapies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this remarkable chemical core. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound derivatives will undoubtedly pave the way for the next generation of innovative medicines.

References

The Synthesis of 1-Acetylindolin-3-one: A Technical Guide to its Discovery and Chemical History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylindolin-3-one, a key heterocyclic scaffold, serves as a versatile intermediate in the synthesis of numerous pharmaceutical agents and biologically active molecules. Its unique structural features have made it a target of synthetic interest for over a century. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, alongside a detailed examination of contemporary synthetic methodologies. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key synthetic routes, and conceptual diagrams to elucidate reaction pathways and workflows, aiming to be a comprehensive resource for professionals in the fields of chemical research and drug development.

Introduction: The Emergence of a Versatile Heterocycle

The indolinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of an acetyl group at the 1-position and a ketone at the 3-position, yielding this compound (also known as N-acetylindoxyl), provides a synthetically versatile handle for further molecular elaboration. The history of its synthesis is intertwined with the foundational development of indole chemistry.

The Historical Context: The Pioneering Work of Mauthner and Suida

The earliest explorations into the synthesis of N-acetylated indole derivatives can be traced back to the late 19th century. The seminal work by Mauthner and Suida , published in Monatshefte für Chemie in 1888 and 1890 , laid the groundwork for the synthesis of N-acetylindoxyl, the tautomeric form of this compound.[1] Their approach, while foundational, was characteristic of the synthetic methodologies of the era, often requiring harsh reaction conditions and resulting in modest yields.

Modern Synthetic Strategies

Contemporary synthetic methods for this compound offer significant improvements in terms of yield, purity, and operational simplicity compared to the historical routes. These modern approaches can be broadly categorized and are detailed below.

Synthesis via Intramolecular Cyclization of N-(2-Carboxyphenyl)glycine

A robust and widely utilized modern approach involves the synthesis and subsequent cyclization of N-(2-carboxyphenyl)glycine. This method provides a clear and efficient pathway to the desired indolinone core.

Logical Workflow for Synthesis via N-(2-Carboxyphenyl)glycine

workflow1 cluster_step1 Step 1: Synthesis of N-(2-Carboxyphenyl)glycine cluster_step2 Step 2: Cyclization and Acetylation cluster_step3 Step 3: Hydrolysis A 2-Chlorobenzoic Acid C N-(2-Carboxyphenyl)glycine A->C  K2CO3, KOH, Cu powder, H2O, reflux B Glycine B->C D N-(2-Carboxyphenyl)glycine E 1-Acetyl-1H-indol-3-yl acetate D->E  Acetic Anhydride, Sodium Acetate, reflux F 1-Acetyl-1H-indol-3-yl acetate G This compound F->G  Hydrolysis

Caption: Workflow for the synthesis of this compound from 2-Chlorobenzoic Acid.

Experimental Protocol: Synthesis from N-(2-Carboxyphenyl)glycine [1][2]

Step 1: Preparation of N-(2-carboxyphenyl)glycine

  • In a round-bottom flask equipped with a reflux condenser, combine the potassium salt of 2-chlorobenzoic acid (20 g), solid potassium hydroxide (5.5 g), potassium carbonate (7 g), glycine (7.5 g), a catalytic amount of copper powder, and water (15 mL).

  • Heat the mixture to reflux in an oil bath for 1 hour.

  • After cooling slightly, add boiling water to dissolve any precipitated solids.

  • Filter the hot solution and acidify the filtrate with excess hydrochloric acid.

  • Collect the precipitated N-(2-carboxyphenyl)glycine by filtration and recrystallize from water.

Step 2: Synthesis of 1-Acetyl-1H-indol-3-yl acetate [1]

  • A mixture of N-(2-carboxyphenyl)glycine (8.36 mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is heated at reflux.

  • After the evolution of gas ceases, the hot mixture is poured into a beaker and allowed to cool to 0°C overnight.

  • The precipitate is collected, washed with ice water, and dried under vacuum to yield 1-acetyl-1H-indol-3-yl acetate.

Step 3: Hydrolysis to this compound [1]

  • The 1-Acetyl-1H-indol-3-yl acetate is subjected to hydrolysis to afford the final product, this compound. The specific conditions for this hydrolysis can vary, but typically involve treatment with a mild base or acid to selectively cleave the ester group.

Quantitative Data Summary: Synthesis via N-(2-Carboxyphenyl)glycine

StepStarting MaterialsReagents and ConditionsProductYield
1. N-(2-carboxyphenyl)glycine Prep.Potassium salt of 2-chlorobenzoic acid, GlycineKOH, K₂CO₃, Cu powder, H₂O, reflux, 1 hrN-(2-carboxyphenyl)glycine~95%
2. Cyclization/AcetylationN-(2-carboxyphenyl)glycine, Acetic Anhydride, Sodium AcetateReflux1-Acetyl-1H-indol-3-yl acetate38-68%
3. Hydrolysis1-Acetyl-1H-indol-3-yl acetateMild acid or baseThis compound-
Synthesis via Oxidative Dearomatization of Indole

A more direct and modern approach involves the oxidative dearomatization of readily available indole derivatives. This strategy avoids the multi-step sequence of the previous method and can be highly efficient.

Signaling Pathway for Oxidative Dearomatization of Indole

pathway2 Indole Indole N_Acetylindole 1-Acetylindole Indole->N_Acetylindole  Acetic Anhydride Oxidation_Intermediate Oxidized Intermediate N_Acetylindole->Oxidation_Intermediate  Oxidizing Agent Product This compound Oxidation_Intermediate->Product  Rearrangement

Caption: Simplified pathway for the synthesis of this compound from Indole.

Experimental Protocol: Oxidation of 1-Acetylindole

While a specific, detailed, and high-yielding one-pot protocol for the direct conversion of indole to this compound is not extensively documented in a single source, the conceptual approach involves two key transformations: N-acetylation and subsequent oxidation.

Step 1: N-Acetylation of Indole

  • To a solution of indole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or pyridine).

  • Cool the mixture in an ice bath and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain 1-acetylindole.

Step 2: Oxidation of 1-Acetylindole

  • Dissolve the 1-acetylindole in a suitable solvent.

  • Treat the solution with an appropriate oxidizing agent. Various oxidizing systems have been explored for the oxidation of the indole nucleus, though specific application to 1-acetylindole to yield the 3-oxo product requires careful selection of reagents to avoid over-oxidation or side reactions.

Quantitative Data Summary: Synthesis via Oxidative Dearomatization (Conceptual)

StepStarting MaterialReagents and Conditions (Illustrative)ProductYield (Conceptual)
1. N-AcetylationIndoleAcetic Anhydride, Base1-AcetylindoleHigh
2. Oxidation1-AcetylindoleOxidizing AgentThis compoundVariable

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery in the late 19th century. The foundational work of Mauthner and Suida provided the chemical community with the first glimpse into this important class of compounds. Modern synthetic chemistry has since delivered more efficient, higher-yielding, and more environmentally benign methods to access this key intermediate. The methodologies presented herein, from the classical cyclization of N-(2-carboxyphenyl)glycine to the more direct oxidative approaches, provide researchers and drug development professionals with a robust toolkit for the preparation of this compound and its derivatives, facilitating the continued exploration of their potential in medicinal chemistry and materials science.

References

A Technical Guide to 1-Acetylindolin-3-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among its many derivatives, 1-Acetylindolin-3-one and its analogs represent a class of versatile synthetic intermediates and biologically potent molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and diverse pharmacological applications of this scaffold, with a focus on recent advancements in its use for developing novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction to this compound

This compound, also known as 1-acetyl-3-oxoindole, is a heterocyclic compound featuring an indolinone core with an acetyl group attached to the nitrogen atom. This unique structure serves as a valuable building block in organic synthesis, allowing for the construction of more complex molecules.[1] Its utility is particularly noted in the development of pharmaceuticals, where it acts as a key intermediate in the synthesis of agents targeting cancer and inflammatory conditions.[1] The scaffold's chemical versatility and the biological significance of its derivatives have made it a focal point of extensive research.

Synthesis of this compound Analogs

The synthesis of derivatives based on the indole scaffold is well-documented, with various methods developed to achieve substituted analogs. A common strategy involves the modification of precursors like 3-acetylindole or the construction of the heterocyclic system from acyclic starting materials.

A prevalent method for synthesizing related 1-acetyl-1H-indol-3-yl acetates involves a two-step procedure starting from commercially available 2-chlorobenzoic acids. This process includes a condensation step with glycine followed by a Rössing cyclodecarboxylation.[2]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclodecarboxylation A 2-Chlorobenzoic Acids C 2-[(carboxymethyl)amino]benzoic acids A->C Reflux B Glycine B->C Reflux F 1-Acetyl-1H-indol-3-yl Acetates C->F Rössing Reaction (Reflux) D Acetic Anhydride D->F E Sodium Acetate E->F

Caption: General workflow for the synthesis of 1-acetyl-1H-indol-3-yl acetates.

Another straightforward approach involves the single-step reaction of 3-acetylindole with various aromatic aldehydes in the presence of a base like sodium hydroxide to yield chalcone-like derivatives.[3]

Pharmacological Applications and Biological Activities

Analogs of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Several indolinone and isoindoline-1,3-dione derivatives have been identified as potent inhibitors of AChE and BuChE, enzymes critically involved in the progression of Alzheimer's disease.[4][5] Molecular modeling studies suggest that these compounds can act as dual-binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[6] This dual inhibition is a highly sought-after characteristic for next-generation Alzheimer's therapies.

G cluster_AChE Acetylcholinesterase (AChE) Enzyme cluster_Inhibitor CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) Inhibitor Indolinone Analog AromaticPart Indoline Moiety CationicPart N-benzylpyridinium Moiety AromaticPart->PAS Binds to CationicPart->CAS Binds to

Caption: Dual-binding mechanism of an indolinone inhibitor with AChE.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology. Derivatives of this compound serve as intermediates for anti-cancer agents that inhibit enzymes involved in tumor growth.[1] Studies have shown that certain analogs, such as 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas, exhibit significant growth inhibition against a variety of human cancer cell lines, including those from renal (CAKI-1), melanoma (UACC-62), breast (MCF7), and lung (EKVX) cancers.[7] Other indole derivatives have shown potent antiproliferative activity by targeting tubulin polymerization or acting as inhibitors of CBP/EP300 bromodomains, which are relevant in castration-resistant prostate cancer.[8][9]

Antimicrobial and Antioxidant Activities

Researchers have also synthesized and evaluated 3-acetylindole derivatives for their antimicrobial and antioxidant properties.[3] Certain compounds have demonstrated significant activity against both Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains like A. niger and C. albicans. The antioxidant potential of these compounds is attributed to their ability to scavenge free radicals, which play a role in the pathology of numerous diseases.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, including reaction yields for various synthesized analogs and their biological activities, primarily expressed as IC₅₀ values.

Table 1: Synthesis Yields of Selected Indole Analogs

Compound ClassStarting MaterialsReaction ConditionsYield (%)Reference
1-Acetyl-1H-indol-3-yl Acetates2-Chlorobenzoic acids, Glycine, Acetic AnhydrideTwo-step: Condensation then Cyclization38 - 68%[2]
3-Acetylindole Chalcones3-Acetylindole, Aromatic AldehydesMethanol, 2% NaOH, Room Temp, 9-10h52 - 88%[3]
1,3-Diacetyl IndoleIndole, Acetic Anhydride, Phosphoric AcidReflux, 20 min55%[10]
3-Acetyl Indole (from Diacetyl)1,3-Diacetyl Indole, Ethanol, 2N NaOHStirred and warmed87%[10]
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl UreasPhthalic Anhydride, Phenyl SemicarbazideGlacial Acetic Acid, Reflux41 - 61%[7]

Table 2: Biological Activity (IC₅₀) of Selected Indolinone Analogs

Compound/AnalogTargetIC₅₀ ValueNotesReference
Isoindoline-1,3-dione Derivative IAcetylcholinesterase (AChE)1.12 µMPhenyl substituent at piperazine position 4[4]
Isoindoline-1,3-dione Derivative IIIButyrylcholinesterase (BuChE)21.24 µMDiphenylmethyl moiety[4]
Indolinone Derivative 3c Acetylcholinesterase (AChE)0.44 nM2-chlorobenzyl derivative; 32-fold more potent than donepezil[6]
Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids (7a , 7f )Acetylcholinesterase (AChE)2.1 µMPara-fluoro substituted compounds[5]
1-(1H-indol-1-yl)ethanone Derivative 32h CBP Bromodomain0.037 µMFor castration-resistant prostate cancer[8]
Indole-Chalcone Derivative 4 Tubulin Polymerization0.81 µMPotent antiproliferative activity (6-35 nM) against cancer cell lines[9]

Key Experimental Protocols

For reproducibility and further development, detailed experimental procedures are crucial. Below are representative protocols for the synthesis of key analog classes.

General Protocol for Synthesis of 1-Acetyl-1H-indol-3-yl Acetates[2]
  • Step 1: Synthesis of 2-[(carboxymethyl)amino]benzoic acids. A mixture of the corresponding 2-chlorobenzoic acid (1 eq) and glycine (2.5 eq) in an aqueous solution of sodium carbonate is heated at reflux with vigorous stirring for 2 to 6 hours. Upon reaction completion (monitored by TLC), the mixture is poured into cold 6 M hydrochloric acid and stirred for 30 minutes. The resulting precipitate is collected by filtration, washed with cold water until neutral pH, and dried to afford the product.

  • Step 2: Synthesis of 1-acetyl-1H-indol-3-yl acetates. A mixture of the 2-[(carboxymethyl)amino]benzoic acid (8.36 mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is heated at reflux. After gas evolution ceases, the hot mixture is poured into a beaker and cooled overnight at 0°C. The precipitate is collected, poured into 35 mL of ice water, stirred for 1 hour, collected again by filtration, and dried under a vacuum to yield the final product.

Protocol for Synthesis of 3-Acetylindole Chalcone Analogs[3]
  • To a solution of 3-acetylindole (0.01 mole) in 50 mL of methanol, add the desired aromatic aldehyde (0.01 mole) in the presence of 2% sodium hydroxide.

  • Stir the reaction mixture for 9-10 hours at room temperature.

  • Evaporate the solvent, and pour the resulting mixture into ice water.

  • Filter the solid product obtained, wash it with water, and recrystallize from methanol to yield the purified compound.

Conclusion and Future Perspectives

This compound and its analogs constitute a privileged scaffold in medicinal chemistry, offering a foundation for the synthesis of compounds with a wide spectrum of biological activities. The research highlighted in this guide demonstrates their potential as potent inhibitors of key enzymes in neurodegenerative diseases, effective anticancer agents, and broad-spectrum antimicrobial compounds. The synthetic versatility of the indole core allows for extensive structural modifications, enabling fine-tuning of pharmacological properties. Future research should continue to explore novel derivatives, focusing on structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, elucidating the precise mechanisms of action and signaling pathways affected by these compounds will be critical for their translation into clinically successful therapeutics. The continued investigation of this remarkable class of molecules holds significant promise for addressing unmet medical needs.

References

An In-depth Technical Guide to 1-Acetylindolin-3-one: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

1-Acetylindolin-3-one (CAS No: 16800-68-3) is a heterocyclic building block with significant applications in medicinal chemistry and organic synthesis.[1] Its indole core structure is a common motif in a wide array of biologically active compounds. This technical guide provides comprehensive information on the safe handling, storage, and key properties of this compound, tailored for professionals in research and drug development. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Appearance Off-white to yellow or brown solid[1]
Melting Point 133-134 °C
Boiling Point (Predicted) 411.2 ± 34.0 °C at 760 mmHg
Density (Predicted) 1.275 ± 0.06 g/cm³
Solubility Moderately soluble[1]
pKa (Predicted) -1.85 ± 0.20
LogP (Predicted) 0.85

Safety and Hazard Information

This compound is classified as harmful and requires careful handling to minimize exposure. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Respiratory SensitizationH335May cause respiratory irritation
Skin SensitizationH317May cause an allergic skin reaction[2]

GHS Pictogram:

GHS07 Exclamation Mark

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided below for safe handling and emergency procedures.

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P333+P313If skin irritation or rash occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P501Dispose of contents/container to an approved waste disposal plant.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to ensure the safety of laboratory personnel.

Engineering Controls:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

The following diagram illustrates a general workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE (Gloves, Goggles, Lab Coat) Area Work in Fume Hood Prep->Area Ensure Ventilation Weigh Weigh Compound Area->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Glassware Transfer->Clean After Reaction Waste Dispose of Waste (per regulations) Clean->Waste Doff Doff PPE Waste->Doff

Caption: General workflow for safely handling this compound.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

  • Storage Temperature: Store in a tightly sealed container in a dry and cool place, with a recommended temperature range of 2-8°C.

  • Light Sensitivity: Protect from light.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocols

General Synthetic Strategy:

The synthesis of 1-acetyl-1H-indol-3-yl acetates, which are closely related precursors, often involves a multi-step process starting from substituted 2-chlorobenzoic acids.[3] A general procedure involves the condensation of a 2-chlorobenzoic acid with glycine, followed by cyclodecarboxylation using acetic anhydride and sodium acetate.[3]

The logical relationship for a plausible synthesis route is depicted in the following diagram:

SynthesisRelationship cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Product Formation SM1 Substituted 2-Chlorobenzoic Acid Intermediate 2-[(Carboxymethyl)amino] benzoic Acid Derivative SM1->Intermediate SM2 Glycine SM2->Intermediate Product This compound (or related derivative) Intermediate->Product Cyclization/ Acetylation

Caption: Logical relationship in the synthesis of this compound derivatives.

Purification:

Purification of indolinone derivatives typically involves standard laboratory techniques such as:

  • Recrystallization: Using appropriate solvents to obtain a pure crystalline product.

  • Column Chromatography: Employing silica gel and a suitable eluent system to separate the desired compound from impurities.

Biological Activity and Applications

This compound is a valuable building block in the development of novel therapeutic agents. The indole scaffold is present in numerous biologically active molecules.[4] Derivatives of this compound are being investigated for a range of biological activities, including:

  • Anti-cancer: As a key intermediate in the synthesis of compounds that may inhibit enzymes involved in tumor growth.[1]

  • Anti-inflammatory: The indole nucleus is a common feature in many anti-inflammatory drugs.[1]

  • Neurobiology: Used in research to study biological pathways and mechanisms that may influence neurotransmitter activity.[1]

While specific signaling pathways directly modulated by this compound are not well-documented, its derivatives are often designed to target specific enzymes or receptors. The general workflow for utilizing such a compound in early-stage drug discovery is outlined below.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Derivatization Chemical Derivatization Start->Derivatization Assay In vitro Biological Assays (e.g., enzyme inhibition) Derivatization->Assay HitID Hit Identification Assay->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR SAR->Derivatization Iterative Design LeadOpt Lead Optimization SAR->LeadOpt

Caption: Role of this compound in a typical drug discovery workflow.

References

Methodological & Application

Synthesis of 1-Acetylindolin-3-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 1-acetylindolin-3-one, a valuable building block in medicinal chemistry and drug discovery. The methods outlined are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to two primary synthetic routes.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its versatile structure allows for further chemical modifications, making it a crucial component in the development of novel therapeutics. This document details two effective methods for its preparation: a classical approach involving the cyclization of N-(2-carboxyphenyl)glycine and an alternative route commencing with the acylation of aniline.

Method 1: Cyclization of N-(2-carboxyphenyl)glycine

This widely utilized method involves a two-step process: the synthesis of the N-(2-carboxyphenyl)glycine precursor followed by its cyclization and subsequent hydrolysis to yield this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-carboxyphenyl)glycine

This precursor can be synthesized from 2-chlorobenzoic acid and glycine.

  • Materials: 2-chlorobenzoic acid, glycine, potassium carbonate, copper powder, water, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), glycine (1.1 equivalents), and potassium carbonate (2 equivalents) in water.

    • Add a catalytic amount of copper powder.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove unreacted starting material and copper.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of N-(2-carboxyphenyl)glycine.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound via Cyclization and Hydrolysis

This step involves the cyclization of N-(2-carboxyphenyl)glycine using acetic anhydride to form an intermediate, 3-acetoxy-1-acetylindole (N,O-diacetylindoxyl), which is then hydrolyzed.

  • Materials: N-(2-carboxyphenyl)glycine, acetic anhydride, sodium acetate, ethanol, water, sodium hydroxide.

  • Procedure:

    • Suspend N-(2-carboxyphenyl)glycine (1 equivalent) and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (5-10 equivalents).

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and pour it into ice water to precipitate the 3-acetoxy-1-acetylindole intermediate.

    • Collect the solid by filtration and wash with water.

    • For the hydrolysis step, suspend the crude 3-acetoxy-1-acetylindole in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2 equivalents) and stir at room temperature until the starting material is consumed (monitor by TLC).

    • Neutralize the reaction mixture with hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Method 2: Synthesis from Aniline

An alternative approach involves the N-acylation of aniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

  • Materials: Aniline, chloroacetyl chloride, a non-nucleophilic base (e.g., triethylamine or sodium bicarbonate), an inert solvent (e.g., dichloromethane or diethyl ether).

  • Procedure:

    • Dissolve aniline (1 equivalent) and the base (1.1 equivalents) in the chosen solvent in a flask cooled in an ice bath.

    • Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-chloro-N-phenylacetamide.

Step 2: Intramolecular Friedel-Crafts Cyclization and Acetylation

  • Materials: 2-Chloro-N-phenylacetamide, a Lewis acid catalyst (e.g., aluminum chloride), an inert solvent (e.g., dichloromethane or nitrobenzene), acetic anhydride.

  • Procedure:

    • Suspend 2-chloro-N-phenylacetamide (1 equivalent) in the solvent.

    • Add the Lewis acid (1.2 equivalents) portion-wise at 0 °C.

    • Warm the reaction mixture to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully pouring it onto crushed ice.

    • Extract the product with an organic solvent.

    • The resulting indolin-3-one is then acetylated by reacting with acetic anhydride in the presence of a base (e.g., pyridine) to yield this compound.

    • Purify the final product by column chromatography.

Data Presentation

MethodStarting MaterialsKey ReagentsReported YieldPurityKey Advantages
Method 1: Cyclization 2-Chlorobenzoic acid, GlycineAcetic anhydride, Sodium acetate, NaOHModerate to GoodHighWell-established, reliable, good for larger scale
Method 2: From Aniline Aniline, Chloroacetyl chlorideAluminum chloride, Acetic anhydrideVariableModerateUtilizes readily available starting materials

Visualizations

Synthesis_Method_1 cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization & Hydrolysis 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Precursor N-(2-carboxyphenyl)glycine 2-Chlorobenzoic_Acid->Precursor Glycine Glycine Glycine->Precursor Intermediate 3-Acetoxy-1-acetylindole Precursor->Intermediate Ac₂O, NaOAc Final_Product This compound Intermediate->Final_Product NaOH, H₂O/EtOH

Caption: Synthetic pathway for this compound via Method 1.

Synthesis_Method_2 cluster_step1_m2 Step 1: N-Acylation cluster_step2_m2 Step 2: Cyclization & Acetylation Aniline Aniline Amide_Intermediate 2-Chloro-N-phenylacetamide Aniline->Amide_Intermediate Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Amide_Intermediate Indolinone_Intermediate Indolin-3-one Amide_Intermediate->Indolinone_Intermediate AlCl₃ Final_Product_M2 This compound Indolinone_Intermediate->Final_Product_M2 Ac₂O

Caption: Synthetic pathway for this compound via Method 2.

Experimental_Workflow Start Select Synthesis Method Reagents Prepare Starting Materials & Reagents Start->Reagents Reaction Perform Chemical Reaction Reagents->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup & Extraction Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure this compound Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

Synthesis of 1-Acetylindolin-3-one from 2-Chlorobenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Acetylindolin-3-one, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2-chlorobenzoic acid. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

The synthesis is accomplished via a three-step reaction sequence: an Ullmann condensation, a Rössing cyclodecarboxylation, and a final hydrolysis step. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Experimental Protocols

This section outlines the detailed methodology for the three key transformations in the synthesis of this compound.

Step 1: Synthesis of 2-[(Carboxymethyl)amino]benzoic Acid

This initial step involves the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acid with glycine.

Materials:

  • 2-Chlorobenzoic acid

  • Glycine

  • Potassium carbonate (K₂CO₃)

  • Copper (I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 6 M

  • Water

Procedure:

  • To a stirred solution of 2-chlorobenzoic acid (1 equivalent) and glycine (1.2 equivalents) in DMF, add potassium carbonate (2 equivalents) and a catalytic amount of copper (I) iodide (0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold 6 M hydrochloric acid with stirring.

  • A precipitate of 2-[(carboxymethyl)amino]benzoic acid will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and wash thoroughly with cold water until the filtrate is neutral (pH 7).

  • Dry the collected solid in an oven at 50°C to a constant weight. The product is typically used in the next step without further purification.

Step 2: Synthesis of 1-Acetyl-1H-indol-3-yl Acetate

The intermediate 2-[(carboxymethyl)amino]benzoic acid undergoes a Rössing cyclodecarboxylation to yield the diacetylated indole derivative.[1]

Materials:

  • 2-[(Carboxymethyl)amino]benzoic Acid

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ice-water mixture

Procedure:

  • In a round-bottom flask, combine 2-[(carboxymethyl)amino]benzoic acid (1 equivalent), acetic anhydride (approx. 4-5 equivalents), and anhydrous sodium acetate (approx. 4 equivalents).[1]

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically complete when the evolution of gas (carbon dioxide) ceases.[1]

  • While still hot, carefully pour the reaction mixture into a beaker and allow it to cool to 0°C overnight to facilitate precipitation.[1]

  • Collect the precipitate by filtration and transfer it to a beaker containing an ice-water mixture (e.g., 35 mL).

  • Stir the suspension for 1 hour, then collect the solid product by filtration.

  • Dry the product under vacuum to obtain 1-acetyl-1H-indol-3-yl acetate. This product is often of sufficient purity for the subsequent step.

Step 3: Synthesis of this compound

The final step involves the selective hydrolysis of the enol acetate to the desired ketone.[2]

Materials:

  • 1-Acetyl-1H-indol-3-yl Acetate

  • Aqueous acid or base (e.g., dilute HCl or NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-acetyl-1H-indol-3-yl acetate (1 equivalent) in a suitable solvent mixture, such as aqueous methanol or ethanol.

  • Add a catalytic amount of a hydrolyzing agent, such as dilute hydrochloric acid or sodium hydroxide.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable acid or base.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

The following table summarizes the typical quantitative data for each step of the synthesis.

StepReactantsKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
12-Chlorobenzoic acid, GlycineK₂CO₃, CuIDMF4 - 6Reflux70 - 85
22-[(Carboxymethyl)amino]benzoic AcidAcetic anhydride, Sodium acetate-1 - 2Reflux60 - 75
31-Acetyl-1H-indol-3-yl AcetateDilute acid or baseAqueous Alcohol1 - 4Room Temp50 - 70

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from 2-chlorobenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Rössing Cyclodecarboxylation cluster_step3 Step 3: Hydrolysis A 2-Chlorobenzoic Acid C 2-[(Carboxymethyl)amino]benzoic Acid A->C K2CO3, CuI DMF, Reflux B Glycine B->C D 1-Acetyl-1H-indol-3-yl Acetate C->D Acetic Anhydride Sodium Acetate, Reflux E This compound D->E Hydrolysis (H+ or OH-)

Caption: Synthetic pathway for this compound.

References

The Versatility of 1-Acetylindolin-3-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Acetylindolin-3-one has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a reactive ketone and an activated methylene group within an indole scaffold, make it an ideal starting material for the construction of a diverse array of complex heterocyclic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, with a focus on its application in the development of pharmaceutically relevant compounds, including potential anti-cancer agents.[1]

Introduction

The indolin-3-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The acetyl group at the 1-position of this compound enhances the reactivity of the C2-methylene group, making it a suitable nucleophile in various carbon-carbon bond-forming reactions. This reactivity has been exploited in the synthesis of complex molecules, including spirooxindoles and other substituted indole derivatives.

Applications in Organic Synthesis

This compound serves as a key precursor in several important synthetic transformations, including:

  • Michael Additions: The activated methylene group at the C2 position readily participates in Michael additions to various α,β-unsaturated compounds.

  • Multi-component Reactions: Its ability to react with multiple components in a single pot makes it an efficient building block for generating molecular diversity.

  • Domino Reactions: The initial reaction product of this compound can undergo subsequent intramolecular reactions to form complex polycyclic systems.

These reactions provide access to a wide range of substituted indolin-3-ones and spirocyclic derivatives, which are of significant interest in drug discovery.

Application Note 1: Asymmetric Michael Addition to α,β-Unsaturated Aldehydes

The organocatalytic asymmetric Michael addition of this compound to α,β-unsaturated aldehydes provides a direct route to chiral 2-substituted indolin-3-one derivatives. These products are valuable intermediates in the synthesis of various biologically active compounds.

Experimental Protocol: General Procedure for the Asymmetric Michael Addition to α,β-Unsaturated Aldehydes

To a solution of this compound (0.1 mmol) and the α,β-unsaturated aldehyde (0.3 mmol) in a suitable solvent such as chloroform (1.0 mL) at room temperature, the organocatalyst (e.g., a chiral secondary amine, 0.02 mmol) is added. The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC). The crude product is then purified by flash column chromatography on silica gel.

Quantitative Data
Entryα,β-Unsaturated AldehydeCatalystTime (h)Temperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1CinnamaldehydeChiral Proline Derivative24259210:195
2CrotonaldehydeChiral Pyrrolidine360888:192
3AcroleinChiral Diphenylprolinol Silyl Ether48-208511:196

Data is representative and may vary based on specific catalyst and substrate.

Michael_Addition_Aldehyde reactant1 This compound reaction_node + reactant1->reaction_node reactant2 α,β-Unsaturated Aldehyde reactant2->reaction_node product 2-Substituted Indolin-3-one Derivative catalyst Chiral Organocatalyst catalyst->reaction_node reaction_node->product Solvent, Temp Michael_Addition_Nitrostyrene reactant1 This compound reaction_node + reactant1->reaction_node reactant2 β-Nitrostyrene reactant2->reaction_node product 2-Substituted Indolin-3-one Derivative catalyst Bifunctional Thiourea Catalyst catalyst->reaction_node reaction_node->product Solvent, Temp MCR_Spiro cluster_reactants Reactants This compound This compound process One-Pot Reaction This compound->process Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->process Malononitrile Malononitrile Malononitrile->process catalyst Base Catalyst catalyst->process conditions Solvent Reflux conditions->process product Spiro[indoline-3,4'-pyran] Derivative process->product Domino_Reaction reactant1 This compound knoevenagel Knoevenagel Condensation reactant1->knoevenagel Catalyst reactant2 Aldehyde with Dienophile reactant2->knoevenagel intermediate Knoevenagel Adduct (in situ) diels_alder Intramolecular Hetero-Diels-Alder intermediate->diels_alder product Fused Heterocyclic Product knoevenagel->intermediate diels_alder->product

References

The Versatile Scaffold: Application Notes on 1-Acetylindolin-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds and approved drugs.[1] Within this esteemed family, 1-acetylindolin-3-one emerges as a particularly versatile and reactive building block. Its unique chemical architecture, featuring an activated methylene group adjacent to a carbonyl function and an N-acetylated indole ring, provides a rich platform for the synthesis of a diverse array of complex heterocyclic systems. This guide delves into the significant applications of this compound in drug discovery, offering detailed protocols for its utilization and highlighting its role in the generation of novel therapeutic agents. Researchers and drug development professionals can leverage this compound to explore new chemical spaces, particularly in the realms of oncology, infectious diseases, and neurodegenerative disorders.[2]

Core Applications in the Synthesis of Bioactive Molecules

The reactivity of this compound makes it a valuable precursor for a variety of synthetic transformations, leading to compounds with significant pharmacological activities.

Synthesis of Kinase Inhibitors for Anticancer Therapy

The indolinone core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy for their ability to modulate signal transduction pathways that are often overactive in malignant cells.[3] Derivatives of this compound have been instrumental in the development of potent inhibitors for various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key players in tumor angiogenesis.[3] The general strategy involves the condensation of this compound with various aromatic aldehydes to generate intermediates that can be further modified to create a library of potential kinase inhibitors.

A notable application is in the synthesis of pyrrole indolin-2-one based scaffolds, which are known to be critical structures in some receptor tyrosine kinase (RTK) inhibitors.[3] For instance, Semaxanib (SU5416), a derivative of this class, was one of the first examples to be tested clinically as a potent RTK inhibitor for anti-angiogenesis.[3]

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Intermediate cluster_cyclization Further Derivatization cluster_final Final Product This compound This compound Knoevenagel_Condensation Knoevenagel Condensation This compound->Knoevenagel_Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Knoevenagel_Condensation Chalcone_Intermediate Chalcone-like Intermediate Knoevenagel_Condensation->Chalcone_Intermediate Formation of α,β-unsaturated ketone Cyclization Cyclization/ Modification Chalcone_Intermediate->Cyclization Introduction of diversity Kinase_Inhibitor Kinase Inhibitor Library Cyclization->Kinase_Inhibitor

Caption: Synthetic workflow for kinase inhibitors.

Development of Antimicrobial and Antifungal Agents

The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties. The indole scaffold itself is a key structural element in many pharmaceutical agents due to its wide range of biological activities.[4] By incorporating other heterocyclic moieties such as 1,2,4-triazoles and 1,3,4-thiadiazoles onto the this compound framework, researchers have developed compounds with potent activity against various bacterial and fungal strains.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Indole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Indole-Thiadiazole 2c MRSA3.125Ciprofloxacin>6.25
Indole-Triazole 3d MRSA3.125Ciprofloxacin>6.25
Indole-Thiadiazole 2c B. subtilis3.125Ampicillin>6.25
Indole-Triazole 3c B. subtilis3.125Ampicillin>6.25
Indole-Triazole 3a C. krusei3.125Fluconazole64

Data synthesized from a study on new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties.[5]

Synthesis of Spirooxindoles for Diverse Biological Activities

Spirooxindoles are a fascinating class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. These molecules exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[6] this compound serves as an excellent starting material for the synthesis of spirooxindoles through multicomponent reactions, particularly 1,3-dipolar cycloaddition reactions.[2]

This protocol describes a one-pot, three-component reaction for the synthesis of novel spiro[dihydropyridine-oxindole] derivatives.[7]

Materials:

  • Arylamine (2.0 mmol)

  • Isatin (a derivative of indolin-2,3-dione, structurally related to this compound) (2.0 mmol)

  • Cyclopentane-1,3-dione (2.0 mmol, 0.196 g)

  • Acetic acid (10.0 mL)

  • Cold ethanol

Procedure:

  • In a round-bottom flask, combine the arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol) in acetic acid (10.0 mL).

  • Stir the mixture at room temperature for approximately 9–12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form. Collect the resulting precipitate by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • The resulting pure product can be further analyzed and characterized. For some derivatives, recrystallization from a suitable solvent like DMF may be necessary to obtain a highly pure product for analysis.[7]

Causality of Experimental Choices:

  • Acetic Acid as Solvent and Catalyst: Acetic acid serves a dual role in this reaction. It acts as a solvent to dissolve the reactants and also as a mild acid catalyst to facilitate the condensation reactions.

  • Room Temperature Reaction: The reaction proceeds efficiently at room temperature, which is advantageous as it avoids the need for heating and potential side reactions that can occur at elevated temperatures.

  • One-Pot Synthesis: This multicomponent reaction allows for the formation of a complex molecular architecture in a single step, which is highly efficient in terms of time, resources, and atom economy.

Key Synthetic Transformations and Protocols

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis and is particularly useful for forming carbon-carbon double bonds.[8] In the context of this compound, this reaction involves the condensation of its active methylene group with an aldehyde or ketone, typically catalyzed by a weak base.[8] This transformation is often the initial step in the synthesis of more complex molecules, such as chalcone-like intermediates that can be further cyclized.[9]

This protocol is adapted from a procedure for the synthesis of 3-acetylindole derivatives, which shares a similar reactive principle with this compound.[9]

Materials:

  • 3-Acetylindole (or this compound) (0.01 mol)

  • Aromatic aldehyde (0.01 mol)

  • Methanol (50 mL)

  • 2% Sodium hydroxide solution

  • Ice water

Procedure:

  • Dissolve 3-acetylindole (0.01 mol) in methanol (50 mL) in a round-bottom flask.

  • To this solution, add the aromatic aldehyde (0.01 mol) and a catalytic amount of 2% sodium hydroxide solution.

  • Stir the reaction mixture at room temperature for 9-10 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, evaporate the methanol under reduced pressure.

  • Pour the resulting residue into ice water to precipitate the product.

  • Filter the solid product, wash it with water, and recrystallize from methanol to obtain the pure condensed product.[9]

Causality of Experimental Choices:

  • Weak Base Catalyst (NaOH): A weak base is crucial to deprotonate the active methylene group of the indole derivative, forming a nucleophilic enolate that then attacks the carbonyl carbon of the aldehyde. A strong base could lead to self-condensation of the aldehyde or other side reactions.[8]

  • Methanol as Solvent: Methanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Room Temperature: The reaction proceeds efficiently at ambient temperature, making it an energy-efficient and convenient method.

G This compound This compound Enolate Enolate Intermediate This compound->Enolate + Base Aldehyde R-CHO Adduct Aldol Adduct Base Base (e.g., NaOH) Enolate->Adduct + R-CHO Product α,β-Unsaturated Ketone Adduct->Product - H₂O Water H₂O

Caption: Mechanism of Knoevenagel condensation.

Conclusion and Future Perspectives

This compound has firmly established its position as a valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor for a wide range of biologically active heterocyclic compounds, including kinase inhibitors, antimicrobial agents, and spirooxindoles, underscores its importance in drug discovery. The synthetic accessibility and reactivity of this scaffold provide a fertile ground for the generation of novel molecular entities with therapeutic potential. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of new reaction pathways, and the expansion of the biological applications of this compound derivatives to address unmet medical needs. The continued investigation of this privileged scaffold is poised to yield new and improved therapeutic agents for the treatment of a variety of diseases.

References

The Role of 1-Acetylindolin-3-one in the Synthesis of Potent Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylindolin-3-one is a versatile heterocyclic ketone that serves as a valuable starting material in the synthesis of a diverse array of bioactive molecules, including potent anti-cancer agents. Its unique structural features, particularly the reactive keto group at the 3-position and the acetyl-protected nitrogen, allow for a variety of chemical transformations to construct complex molecular architectures. This document provides detailed application notes on the utility of this compound in anti-cancer drug discovery and provides exemplary protocols for the synthesis of derivative compounds and their subsequent biological evaluation.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anti-cancer activity. This compound, a derivative of indolin-3-one, provides a stable yet reactive platform for the synthesis of novel indole-based compounds. The acetyl group offers protection to the indole nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. This strategic protection is crucial for directing the synthesis towards desired products with potential anti-cancer efficacy.

Derivatives synthesized from this compound and related indole structures have been shown to exhibit a range of anti-cancer mechanisms, including the inhibition of key enzymes involved in cell proliferation, disruption of microtubule dynamics, and the induction of apoptosis (programmed cell death). This document will explore the synthesis of chalcone and spiro-oxindole derivatives, two classes of compounds that have shown considerable promise as anti-cancer agents.

Data Presentation: In Vitro Anti-Cancer Activity of Indole Derivatives

The following table summarizes the cytotoxic activity of various indole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented. While specific data for derivatives of this compound are limited in the public domain, the data for structurally related indole compounds highlight the potential of this chemical class.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine 3-picolinoyl-4-(2-chlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-oneHeLa (Cervical Cancer)70 µg/mL[1]
Spirooxindole-pyrrolidine 3-picolinoyl-4-(2,4-dichlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-oneHeLa (Cervical Cancer)< 20 µg/mL[1]
Spirooxindole-pyrrolidine 3-picolinoyl-4-(2,4-dichlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-oneVero (Normal Kidney Cells)< 20 µg/mL[1]
Chalcone-Indole Hybrid Chalcone-indole hybrid (unspecified)HCT-8/T (Paclitaxel-resistant Colon Cancer)Not Specified[2]
Chalcone-Indole Hybrid Chalcone-indole hybrid (unspecified)HCT-8/V (Vincristine-resistant Colon Cancer)Not Specified[2]
Indolyl-Oxadiazole 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoro-indolin-2-oneHeLa (Cervical Cancer)10.64[3]
Indolyl-Oxadiazole 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-chloro-indolin-2-oneHeLa (Cervical Cancer)11.21[3]
Indolyl-Oxadiazole 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-bromo-indolin-2-oneHeLa (Cervical Cancer)12.08[3]
Indolyl-Oxadiazole 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-oneIMR-32 (Neuroblastoma)33.62[3]
Indolyl-Oxadiazole 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-oneMCF-7 (Breast Cancer)28.45[3]
Phenylthiazolyl-azaindole Unspecified derivativeVarious Cancer Cell LinesMicromolar to Nanomolar[4]
Indole-based Triazole U2MCF-7 (Breast Cancer)Sub-micromolar[5]
Indole-based Triazole U3MCF-7 (Breast Cancer)Sub-micromolar[5]

Experimental Protocols

Synthesis of Indole-Based Anti-Cancer Agents

The following protocols are adapted from literature procedures for the synthesis of chalcones and spiro-oxindoles from closely related starting materials. These can serve as a foundational methodology for the synthesis of novel derivatives from this compound.

Protocol 1: Synthesis of an Indole-Based Chalcone Derivative (Adapted from 3-acetylindole)

This protocol describes the Claisen-Schmidt condensation of an acetyl-indole derivative with an aromatic aldehyde to form a chalcone.

Materials:

  • This compound (or 3-acetylindole as a related starting material)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (e.g., 2% solution)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add the aqueous sodium hydroxide solution dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture for 8-12 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • A precipitate of the chalcone derivative will form.

  • Collect the solid product by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of a Spiro-oxindole Derivative (Adapted from Isatin)

This protocol outlines a one-pot, three-component reaction for the synthesis of a spiro[oxindole-3,2'-pyrrolidine] derivative, a class of compounds with significant anti-cancer potential. This synthesis involves the reaction of isatin (which can be derived from this compound via hydrolysis and oxidation), an amino acid, and a dipolarophile.

Materials:

  • Isatin (or a derivative)

  • Amino acid (e.g., sarcosine)

  • Dipolarophile (e.g., dimethyl acetylenedicarboxylate - DMAD)

  • Methanol

  • Reflux apparatus

Procedure:

  • To a solution of isatin (1 equivalent) and the amino acid (1 equivalent) in methanol, add the dipolarophile (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The spiro-oxindole product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold methanol.

  • Purify the product by recrystallization from a suitable solvent.

  • Confirm the structure of the synthesized spiro-oxindole derivative by spectroscopic methods.

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized indole derivative in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Protocol 4: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis induced by the synthesized compounds. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Synthesized indole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the synthesized compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Diagram 1: Synthetic Pathway for Indole-Based Chalcones

G A This compound C Base (e.g., NaOH) Ethanol A->C B Aromatic Aldehyde (R-CHO) B->C D Indole-Based Chalcone C->D

Caption: A generalized workflow for the synthesis of indole-based chalcones.

Diagram 2: Experimental Workflow for Anti-Cancer Drug Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening start This compound synth Chemical Synthesis (e.g., Condensation) start->synth product Novel Indole Derivative synth->product mtt MTT Assay (Cell Viability) product->mtt apoptosis Apoptosis Assay (e.g., Annexin V) product->apoptosis data Data Analysis (IC50 Determination) mtt->data apoptosis->data

Caption: A logical workflow for the synthesis and screening of novel anti-cancer agents.

Diagram 3: Simplified Apoptosis Signaling Pathway

G drug Indole Derivative target Cellular Target (e.g., Tubulin, Kinase) drug->target stress Cellular Stress target->stress apoptosis Apoptosis stress->apoptosis caspases Caspase Activation apoptosis->caspases death Cell Death caspases->death

Caption: A simplified representation of an apoptosis signaling pathway induced by an anti-cancer agent.

References

Synthesis of Novel Indole Derivatives from 1-Acetylindolin-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel indole derivatives, utilizing the versatile starting material, 1-Acetylindolin-3-one. These derivatives, particularly those incorporating spirocyclic and fused heterocyclic moieties, are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The protocols outlined herein are based on established synthetic methodologies, including multicomponent reactions, Knoevenagel condensations, and Michael additions, adapted for this compound.

Introduction

This compound is a valuable synthetic intermediate for the construction of diverse heterocyclic systems. Its reactive ketone functionality and the presence of the indole nitrogen provide multiple sites for chemical modification, enabling the synthesis of complex molecular architectures. The indole scaffold is a privileged structure in drug discovery, and derivatives synthesized from this compound have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the EGFR/SRC pathway, and as potent antimicrobial agents.

Synthetic Pathways Overview

This compound can be elaborated into a range of derivatives through several key reaction types. This document will focus on three primary transformations:

  • Multicomponent Synthesis of Spiro[indole-pyrano[2,3-c]pyrazoles]: A one-pot, four-component reaction to construct complex spirocyclic systems with high efficiency.

  • Knoevenagel Condensation for the Synthesis of 3-Alkenyl-1-acetylindoles: A versatile method to introduce a carbon-carbon double bond at the 3-position, a common precursor for further functionalization.

  • Michael Addition of this compound to α,β-Unsaturated Aldehydes: A powerful tool for asymmetric C-C bond formation at the C-2 position of the indole core.

The general synthetic strategies are depicted in the workflow diagram below.

G A This compound B Multicomponent Reaction A->B C Knoevenagel Condensation A->C D Michael Addition A->D E Spiro[indole-pyrano[2,3-c]pyrazoles] B->E Hydrazine, β-Ketoester, Malononitrile F 3-Alkenyl-1-acetylindoles C->F Aromatic Aldehydes G 2-Substituted Indolin-3-ones D->G α,β-Unsaturated Aldehydes

Caption: Synthetic workflow for the derivatization of this compound.

Data Presentation

The following tables summarize quantitative data for representative reactions, providing a basis for comparison and optimization.

Table 1: Multicomponent Synthesis of Spiro[indole-pyrano[2,3-c]pyrazoles]

EntryHydrazineβ-Keto EsterIsatin Derivative (analogue to this compound)Active MethyleneYield (%)
1PhenylhydrazineEthyl acetoacetateIsatinMalononitrile92
2Hydrazine hydrateEthyl acetoacetateIsatinMalononitrile95
3PhenylhydrazineEthyl acetoacetate5-Bromo-isatinMalononitrile90
4Hydrazine hydrateEthyl acetoacetate5-Chloro-isatinEthyl cyanoacetate88
5PhenylhydrazineMethyl acetoacetateN-Methyl-isatinMalononitrile94

Data adapted from representative procedures for multicomponent reactions involving isatins, which are structurally analogous to this compound and expected to exhibit similar reactivity.

Table 2: Knoevenagel Condensation of Indolin-3-ones with Aromatic Aldehydes

EntryIndolin-3-one DerivativeAldehydeCatalystSolventTime (min)Yield (%)
1OxindoleBenzaldehydeAPTES-SilicaSolvent-free (Microwave)1285
2Oxindole4-MethoxybenzaldehydeAPTES-SilicaSolvent-free (Microwave)1288
3Oxindole4-ChlorobenzaldehydeAPTES-SilicaSolvent-free (Microwave)1282
4Oxindole4-HydroxybenzaldehydeAPTES-SilicaSolvent-free (Microwave)1278
5Oxindole4-(Dimethylamino)benzaldehydeAPTES-SilicaSolvent-free (Microwave)1272

Data adapted from studies on Knoevenagel condensation with oxindole, a closely related precursor to this compound. The N-acetyl group is expected to influence reactivity but the general conditions are applicable.[1]

Table 3: Asymmetric Michael Addition of this compound to α,β-Unsaturated Aldehydes

Entryα,β-Unsaturated AldehydeCatalystSolventTime (h)Yield (%)dree (%)
1CinnamaldehydeDiarylprolinol silyl etherDCM12874:166
2(E)-4-Nitro-cinnamaldehydeDiarylprolinol silyl etherToluene249210:195
3(E)-4-Chloro-cinnamaldehydeDiarylprolinol silyl etherToluene249411:196
4(E)-2-HexenalDiarylprolinol silyl etherToluene24856:190
5CrotonaldehydeDiarylprolinol silyl etherToluene24881:192

dr = diastereomeric ratio; ee = enantiomeric excess. Data is indicative of the potential for stereoselective synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Four-Component Synthesis of Spiro[1-acetylindoline-3,4′-pyrano[2,3-c]pyrazoles]

This protocol describes a one-pot synthesis of highly functionalized spiro[indole-pyranopyrazole] derivatives.

Materials:

  • This compound (1 mmol)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1 mmol)

  • β-Keto ester (e.g., Ethyl acetoacetate) (1 mmol)

  • Active methylene compound (e.g., Malononitrile) (1 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), the hydrazine derivative (1 mmol), the β-keto ester (1 mmol), and the active methylene compound (1 mmol) in ethanol (10 mL).

  • Add the catalyst (L-proline, 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure spiro[1-acetylindoline-3,4′-pyrano[2,3-c]pyrazole] derivative.

  • Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: General Procedure for Knoevenagel Condensation of this compound with Aromatic Aldehydes

This protocol outlines the synthesis of 3-alkenyl-1-acetylindoles via a Knoevenagel condensation.

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Catalyst (e.g., Piperidine, 2-3 drops)

  • Solvent (e.g., Ethanol or Acetic Acid)

Procedure:

  • Dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in the chosen solvent (15 mL) in a round-bottom flask.

  • Add the catalyst (piperidine, 2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Filter the solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3-alkenyl-1-acetylindole derivative.

  • Confirm the structure of the product by spectroscopic analysis.

Protocol 3: General Procedure for the Asymmetric Michael Addition of this compound to α,β-Unsaturated Aldehydes

This protocol describes the enantioselective synthesis of 2-substituted indolin-3-ones.

Materials:

  • This compound (0.2 mmol)

  • α,β-Unsaturated aldehyde (0.4 mmol)

  • Organocatalyst (e.g., Diarylprolinol silyl ether, 20 mol%)

  • Solvent (e.g., Toluene)

Procedure:

  • To a vial, add this compound (0.2 mmol), the organocatalyst (0.04 mmol), and the solvent (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the α,β-unsaturated aldehyde (0.4 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the time indicated in Table 3, or until the reaction is complete as monitored by TLC.

  • Directly purify the crude reaction mixture by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield the desired 2-substituted indolin-3-one derivative.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.

Application Notes: Biological Relevance and Signaling Pathways

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The novel derivatives synthesized from this compound are of particular interest for their potential to modulate key cellular signaling pathways involved in cancer progression.

EGFR/SRC Signaling Pathway Inhibition

Recent studies have highlighted the cooperation between the Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src in promoting a more aggressive phenotype in various cancers.[2][3] Dual inhibition of both EGFR and SRC kinases has emerged as a promising therapeutic strategy to induce apoptosis and overcome drug resistance.[3] Several indole-based compounds have been identified as potent dual inhibitors of these kinases.[3]

The EGFR/SRC signaling cascade is a complex network that regulates cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for novel indole derivatives.

EGFR_SRC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds SRC SRC EGFR->SRC Activates Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates STAT3 STAT3 SRC->STAT3 Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Transcription Factors STAT3->Gene Expression Transcription Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Expression->Proliferation, Survival, Angiogenesis Indole Derivative Indole Derivative Indole Derivative->EGFR Inhibits Indole Derivative->SRC Inhibits

Caption: Simplified EGFR/SRC signaling pathway and potential inhibition by indole derivatives.

The synthesized indole derivatives can be screened for their inhibitory activity against EGFR and SRC kinases using in vitro enzyme assays. Promising candidates can then be evaluated for their antiproliferative effects on various cancer cell lines.

Antimicrobial Activity

Many indole derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi. The novel compounds synthesized using the protocols in this document can be evaluated for their minimum inhibitory concentration (MIC) against various pathogenic strains, providing valuable data for the development of new antimicrobial agents.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse array of novel indole derivatives. The experimental protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to explore the synthesis and biological evaluation of these promising compounds. The modular nature of the described synthetic routes allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols: 1-Acetylindolin-3-one in Organocatalytic Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-acetylindolin-3-one as a versatile building block in organocatalytic asymmetric synthesis. The protocols outlined below, derived from peer-reviewed literature, offer methodologies for the stereoselective construction of complex molecular architectures incorporating the indolin-3-one scaffold, a common motif in biologically active compounds.

Organocatalytic Asymmetric Michael Addition to α,β-Unsaturated Aldehydes

The organocatalytic asymmetric Michael addition of this compound to α,β-unsaturated aldehydes provides an efficient route to chiral 2-substituted indolin-3-one derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds. The reaction typically proceeds with high yields and excellent stereoselectivities.[1]

Reaction Scheme:

reactant1 This compound reaction_node + reactant1->reaction_node reactant2 α,β-Unsaturated Aldehyde reactant2->reaction_node product Chiral 2-Substituted Indolin-3-one catalyst Diarylprolinol Silyl Ether Catalyst catalyst->reaction_node reaction_node->product Solvent, Temp

Caption: General scheme for the Michael addition.

Quantitative Data Summary
Entryα,β-Unsaturated Aldehyde (R)Catalyst Loading (mol%)SolventTime (h)Yield (%)dree (%)
1C₆H₅20CH₂Cl₂12874:166
24-NO₂C₆H₄20CH₂Cl₂129210:195
34-ClC₆H₄20CH₂Cl₂249411:196
42-Furyl20CH₂Cl₂24858:192
5(E)-CH=CHCH₃20CH₂Cl₂36785:188
Experimental Protocol

To a solution of this compound (0.2 mmol) and the diarylprolinol silyl ether catalyst (20 mol%) in the specified solvent (0.4 mL), the α,β-unsaturated aldehyde (0.4 mmol) is added at the specified temperature. The reaction mixture is stirred for the indicated time until completion, as monitored by TLC. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-substituted indolin-3-one.

Organocatalytic Asymmetric Michael Addition to β,γ-Unsaturated α-Ketoesters

The asymmetric Michael addition of 1-acetylindolin-3-ones to β,γ-unsaturated α-ketoesters, catalyzed by a chiral bifunctional squaramide, allows for the synthesis of densely functionalized chiral indolin-3-ones bearing two adjacent tertiary stereogenic centers. This transformation proceeds with high yields and excellent diastereo- and enantioselectivity.

Reaction Workflow

G sub This compound & β,γ-Unsaturated α-Ketoester reac Reaction Mixture sub->reac cat Chiral Squaramide Catalyst (10 mol%) cat->reac solv Toluene 20 °C solv->reac stir Stirring (Time specified in table) reac->stir work Work-up & Purification stir->work prod Chiral Indolin-3-one Product work->prod

Caption: Experimental workflow for the Michael addition.

Quantitative Data Summary
Entryβ,γ-Unsaturated α-Ketoester (R)Time (h)Yield (%)dree (%)
1C₆H₅2498>20:199
24-MeC₆H₄3696>20:199
34-MeOC₆H₄4895>20:199
44-FC₆H₄2497>20:199
52-Naphthyl4892>20:198
Experimental Protocol

In a dried reaction vial, this compound (0.1 mmol), the chiral bifunctional squaramide catalyst (0.01 mmol, 10 mol%), and toluene (1.0 mL) are combined. The β,γ-unsaturated α-ketoester (0.12 mmol) is then added. The reaction mixture is stirred at 20 °C for the time indicated in the table. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the final product.

Organocatalytic Asymmetric Domino Michael/Henry Reaction

A highly diastereo- and enantioselective domino Michael/Henry reaction of 1-acetylindolin-3-ones with o-formyl-(E)-β-nitrostyrenes can be achieved using a quinine-derived amine-squaramide catalyst. This reaction constructs indolin-3-one derivatives with four adjacent stereogenic centers in good to high yields and with excellent stereoselectivities.

Logical Relationship of the Domino Reaction

start This compound + o-Formyl-(E)-β-nitrostyrene michael Asymmetric Michael Addition start->michael catalyst Quinine-derived Amine-Squaramide catalyst->michael intermediate Michael Adduct (Intermediate) michael->intermediate henry Intramolecular Henry Reaction intermediate->henry product Indolin-3-one Derivative (4 Stereocenters) henry->product

Caption: Cascade sequence of the domino reaction.

Quantitative Data Summary
EntrySubstituent on Indolinone (R¹)Substituent on Nitrostyrene (R²)Yield (%)dree (%)
1HH92>20:198
25-MeH89>20:197
35-ClH95>20:199
4H4-MeO85>20:196
5H4-Cl9319:1>99
Experimental Protocol

A mixture of the this compound (0.2 mmol) and the quinine-derived amine-squaramide catalyst (5 mol%) is dissolved in CH₂Cl₂ (2.0 mL) at room temperature. The o-formyl-(E)-β-nitrostyrene (0.24 mmol) is then added, and the reaction mixture is stirred at room temperature for the specified time (typically 24-48 hours). After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to give the desired product.

References

Application Notes and Protocols: Leveraging 1-Acetylindolin-3-one for the Synthesis of Complex Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylindolin-3-one, also known as acetylindoxyl, is a versatile and highly reactive precursor for the synthesis of a variety of complex heterocyclic scaffolds. Its unique structural features make it an invaluable building block in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of biologically relevant thieno[2,3-b]indoles and the important alkaloid tryptanthrin, showcasing the utility of this compound and related compounds in the construction of intricate molecular architectures.

Introduction: The Synthetic Potential of this compound

This compound is a key intermediate in organic synthesis, serving as a gateway to a diverse range of indole-containing compounds.[1] Its enolizable ketone and activated methylene group provide multiple reaction sites for C-C and C-N bond formation. This reactivity has been exploited in the development of domino reactions and multicomponent strategies to rapidly assemble polycyclic systems.[1] Notably, it is a valuable precursor for the synthesis of fused heterocycles such as thieno[2,3-b]indoles, which are known for their diverse biological activities. While not a direct common precursor for tryptanthrin, understanding its chemistry provides a basis for the synthesis of related complex alkaloids.

Synthesis of 2-Amino-3-cyano-8H-thieno[2,3-b]indoles

A straightforward and efficient method for the synthesis of functionalized 2-amino-8H-thieno[2,3-b]indoles involves a one-pot reaction of this compound with elemental sulfur and an active methylene nitrile, such as malononitrile or ethyl cyanoacetate. This reaction proceeds via a Gewald-type reaction mechanism.

Reaction Pathway

reaction_pathway This compound This compound Intermediate Knoevenagel Condensation Product This compound->Intermediate Base (e.g., Et3N) Active_Methylene_Nitrile Malononitrile or Ethyl Cyanoacetate Active_Methylene_Nitrile->Intermediate Sulfur S8 Thieno_Indole 2-Amino-3-cyano/alkoxycarbonyl -8H-thieno[2,3-b]indole Sulfur->Thieno_Indole Intermediate->Thieno_Indole + S8 Intramolecular Cyclization workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Isatin Isatoic Anhydride Triethylamine Solvent Toluene Reactants->Solvent Dissolve Heating Reflux (e.g., 110°C) Monitor by TLC Solvent->Heating Cooling Cool to RT Heating->Cooling Filtration Collect Precipitate Cooling->Filtration Washing Wash with Toluene and Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Tryptanthrin Tryptanthrin Drying->Tryptanthrin Final Product

References

Application Notes and Protocols for the Characterization of 1-Acetylindolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 1-Acetylindolin-3-one, a key intermediate in various synthetic applications. The following sections detail the expected analytical data and provide standardized protocols for reproducibility.

Physicochemical Properties

This compound is a solid at room temperature with the following key physical properties:

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Melting Point 133-134 °C[2]
Appearance Off-white to yellow solid[2]

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Spectra should be acquired in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.8-7.2Multiplet4HAromatic protons (H4, H5, H6, H7)
~4.1Singlet2HMethylene protons (-CH₂-)
~2.2Singlet3HAcetyl methyl protons (-COCH₃)

Expected ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
~198C=OKetone carbonyl
~168C=OAmide carbonyl
~150Aromatic CC7a
~138Aromatic CC3a
~128-120Aromatic CHC4, C5, C6, C7
~45CH₂Methylene carbon
~24CH₃Acetyl methyl carbon
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data

m/zInterpretation
175[M]⁺ (Molecular ion)
133[M - CH₂CO]⁺
105[M - CH₂CO - CO]⁺
104[M - CH₂CO - HCO]⁺

Note: The fragmentation data is based on typical fragmentation patterns of N-acetylated compounds and indole derivatives.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~1720-1700C=O stretch (ketone)
~1680-1660C=O stretch (amide)
~1600-1450C=C stretch (aromatic)
~1370C-H bend (methyl)
~1280C-N stretch
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound. A reverse-phase method is generally suitable for this compound.

Typical HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient elution may be required)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Use a standard 5 mm NMR tube. Tune and shim the NMR spectrometer according to standard procedures.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of 0-12 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A spectral width of 0-220 ppm is generally appropriate.

  • Data Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC-MS Instrument Setup:

    • GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Interface: Set the transfer line temperature to 280 °C.

    • Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to 230 °C.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

IR Spectroscopy (ATR-FTIR) Protocol
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean before use.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal. Identify and label the significant absorption peaks.

HPLC Protocol
  • Mobile Phase Preparation: Prepare the mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% formic acid). Degas the solvents before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 0.1-1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 254 nm.

  • Injection and Analysis: Inject 10 µL of the sample and run the analysis. If using a gradient, a typical gradient might be from 20% to 80% acetonitrile over 20 minutes.

  • Data Analysis: Integrate the peak corresponding to this compound to determine its retention time and calculate the purity based on the peak area percentage.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Characterization Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (ATR-FTIR) Sample->IR HPLC HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure MW Molecular Weight & Fragmentation MS->MW FG Functional Groups IR->FG Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical characterization of this compound.

Logical Relationship of Analytical Data

logical_relationship cluster_spectroscopy Spectroscopic Data cluster_chromatography Chromatographic Data Compound This compound (C₁₀H₉NO₂) NMR NMR Data (Proton & Carbon Skeleton) Compound->NMR MS MS Data (Molecular Weight & Fragments) Compound->MS IR IR Data (Functional Groups) Compound->IR HPLC HPLC Data (Purity & Retention Time) Compound->HPLC NMR->Compound Confirms Structure MS->Compound Confirms MW IR->Compound Confirms Functional Groups HPLC->Compound Confirms Purity

Caption: Interrelation of analytical data for compound confirmation.

References

Application Note: Interpreting the ¹H NMR Spectrum of 1-Acetylindolin-3-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Acetylindolin-3-one is a key heterocyclic scaffold found in a variety of biologically active compounds and is of significant interest to researchers in drug discovery and development. The structural elucidation of this and related molecules is fundamental to understanding their chemical properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is one of the most powerful analytical techniques for the unambiguous determination of molecular structure. This application note provides a detailed guide to the interpretation of the ¹H NMR spectrum of this compound. Included are the predicted spectral data, a comprehensive assignment of the proton signals, and a standard protocol for sample preparation and spectral acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons, as well as the acetyl group. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-78.20d8.01H
H-47.70d7.51H
H-67.40t7.81H
H-57.15t7.61H
H-2 (CH₂)4.20s-2H
H-Acetyl (CH₃)2.30s-3H

Note: These are predicted values based on established chemical shift principles. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

  • Aromatic Region (7.0 - 8.5 ppm): Four distinct signals are expected in this region, corresponding to the four protons on the benzene ring of the indolinone core.

    • The proton at the H-7 position is predicted to be the most downfield signal at approximately 8.20 ppm. This is due to the deshielding effect of the adjacent carbonyl group and the acetylated nitrogen. It is expected to appear as a doublet due to coupling with the neighboring H-6 proton.

    • The H-4 proton is also expected to be downfield around 7.70 ppm, appearing as a doublet from coupling with H-5.

    • The H-6 and H-5 protons are predicted to appear as triplets around 7.40 ppm and 7.15 ppm, respectively, due to coupling with their two neighboring aromatic protons.

  • Aliphatic Region (4.0 - 4.5 ppm): A singlet is predicted in this region, integrating to two protons.

    • This signal at approximately 4.20 ppm is assigned to the methylene protons at the H-2 position. The absence of adjacent protons results in a singlet multiplicity.

  • Upfield Region (2.0 - 2.5 ppm): A sharp singlet integrating to three protons is expected in this region.

    • This signal, predicted at around 2.30 ppm, is characteristic of the methyl protons of the N-acetyl group. Its singlet nature is due to the absence of any adjacent protons.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube securely.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Acquisition of the ¹H NMR Spectrum
  • Instrument Setup: The ¹H NMR spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Sample Insertion: Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the following acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Receiver Gain: Set automatically.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Data Acquisition: Start the acquisition.

  • Data Processing: After acquisition, the Free Induction Decay (FID) should be processed with the following steps:

    • Fourier Transform: Apply a Fourier transform to convert the FID from the time domain to the frequency domain.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integration: Integrate all the signals in the spectrum.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.

G Figure 1: Workflow for ¹H NMR Spectral Interpretation A This compound Molecular Structure B Predict Number of Unique Proton Environments A->B C Predict Chemical Shifts (Aromatic, Aliphatic, Acetyl) B->C D Predict Splitting Patterns (n+1 rule) B->D I Assign Signals to Protons C->I D->I E Acquire Experimental ¹H NMR Spectrum F Process Spectrum (FT, Phasing, Baseline) E->F G Reference Spectrum (e.g., to TMS or solvent) F->G H Integrate Peaks G->H H->I J Final Structural Confirmation I->J

Figure 1: Workflow for ¹H NMR Spectral Interpretation

Conclusion

This application note provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of this compound. By understanding the predicted chemical shifts, multiplicities, and integration of the proton signals, researchers can confidently identify and characterize this important molecular scaffold. The provided experimental protocols offer a standardized approach to sample preparation and data acquisition, ensuring high-quality and reproducible results. This information is invaluable for quality control, reaction monitoring, and the structural verification of novel compounds in the field of drug development.

Application Notes and Protocols: Mass Spectrometry Fragmentation of 1-Acetylindolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Acetylindolin-3-one is a derivative of indolin-3-one, a heterocyclic compound that is a core structural component in various biologically active molecules. Understanding its fragmentation pattern under mass spectrometry is crucial for its identification, characterization, and for metabolic studies in drug development. This document provides an overview of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound, along with a generalized protocol for its analysis.

The molecular weight of this compound (C₁₀H₉NO₂) is 175.18 g/mol .[1] The fragmentation of this molecule is expected to be influenced by the presence of the acetyl group, the keto-functional group, and the indolinone core.

Predicted Fragmentation Pattern

Upon electron impact ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The presence of an acetyl group often leads to the loss of a methyl radical followed by the elimination of carbon monoxide.[2] Furthermore, cleavages adjacent to the carbonyl group (alpha-cleavage) are common for ketones.[3][4] The indole ring itself can undergo characteristic fissions, such as the loss of HCN.[2]

A proposed fragmentation pathway for this compound is as follows:

  • Molecular Ion (M⁺˙): The initial event is the formation of the molecular ion at m/z 175.

  • Loss of Acetyl Radical: A primary fragmentation pathway is the cleavage of the N-acetyl group, resulting in the loss of a CH₃CO radical (43 Da), leading to a fragment at m/z 132.

  • Loss of Ketene: An alternative fragmentation of the acetyl group involves the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement if a suitable hydrogen is available, or through other intramolecular reactions, resulting in a fragment at m/z 133.[5]

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon of the five-membered ring can lead to the loss of CO (28 Da), resulting in a fragment at m/z 147.

  • Fragmentation of the Indolinone Core: Subsequent fragmentation of the indolinone ring structure can lead to the formation of smaller, stable ions. For instance, the loss of HCN (27 Da) from fragments containing the indole nitrogen is a characteristic fragmentation for indole derivatives.[2]

The following table summarizes the major predicted fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.

m/z Proposed Formula Proposed Neutral Loss Fragment Structure
175[C₁₀H₉NO₂]⁺˙-Molecular Ion
160[C₉H₆NO₂]⁺CH₃˙Loss of a methyl radical from the acetyl group
147[C₉H₉NO]⁺˙COAlpha-cleavage with loss of carbon monoxide
133[C₈H₇NO]⁺˙CH₂COLoss of ketene
132[C₈H₆NO]⁺CH₃COLoss of the acetyl radical
118[C₈H₈N]⁺CO, HCNSubsequent loss of HCN from m/z 147 followed by H˙
104[C₇H₆N]⁺CO, CH₃Loss of CO from m/z 132
91[C₇H₇]⁺-Tropylium ion, a common fragment in aromatic compounds
77[C₆H₅]⁺-Phenyl cation

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Perform serial dilutions to achieve a working concentration in the range of 1-10 µg/mL.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[6]

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Injector:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250-280°C[6][7]

    • Split Ratio: 20:1 or as appropriate for the sample concentration.[6]

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10-15°C/min.[7]

    • Final Hold: Hold at 280°C for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[7]

    • Ion Source Temperature: 230°C[6]

    • Quadrupole Temperature: 150°C[6]

    • Mass Range: m/z 40-500.

    • Scan Speed: Normal

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) if available.

  • Propose fragmentation pathways based on the observed fragment ions and general fragmentation rules.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of this compound.

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound cluster_frags Fragment Ions 175 This compound (m/z 175) [C10H9NO2]+• 160 [M-CH3]+• (m/z 160) 175->160 - CH3• 133 [M-CH2CO]+• (m/z 133) 175->133 - CH2CO 147 [M-CO]+• (m/z 147) 175->147 - CO 132 [M-CH3CO]+ (m/z 132) 160->132 - CO 104 [C7H6N]+ (m/z 104) 132->104 - CO 77 [C6H5]+ (m/z 77) 104->77 - HCN

Caption: Proposed EI-MS fragmentation pathway of this compound.

References

Practical Laboratory Applications of 1-Acetylindolin-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylindolin-3-one is a versatile heterocyclic ketone that serves as a valuable building block in synthetic organic and medicinal chemistry. Its unique structure, featuring an activated methylene group adjacent to a carbonyl and an acetyl-protected nitrogen within an indolinone core, makes it a reactive intermediate for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the practical laboratory use of this compound, with a focus on its application in the synthesis of chiral molecules and as a precursor for bioactive compounds. The indole scaffold is a prominent feature in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] this compound is a key starting material for accessing derivatives of this important heterocyclic system.

Application Note 1: Asymmetric Synthesis of 2-Substituted Indolin-3-ones via Michael Addition

Application: this compound is an excellent substrate for organocatalytic asymmetric Michael additions with α,β-unsaturated aldehydes. This reaction allows for the stereocontrolled introduction of a substituent at the C2 position of the indolinone core, generating chiral building blocks with high enantiomeric excess and diastereoselectivity. These 2-substituted indolin-3-one derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds and natural products.[3]

Reaction Principle: The reaction proceeds via an enamine-based activation of the α,β-unsaturated aldehyde by a chiral secondary amine catalyst, typically a diarylprolinol silyl ether. The enamine then reacts with the enolate of this compound in a Michael-type 1,4-addition. The stereochemical outcome is controlled by the chiral catalyst, which directs the approach of the nucleophile to the electrophile.

Quantitative Data Summary: Asymmetric Michael Addition of this compound
EntryAldehyde (Electrophile)Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
1Cinnamaldehyde20CH₂Cl₂12874:166
24-Nitro-cinnamaldehyde20Toluene249411:196
34-Chloro-cinnamaldehyde20Toluene249210:195
42-Furyl-acrolein20Toluene24855:176
5Crotonaldehyde20Toluene24881:190

Data adapted from a study on the asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes.[3]

Experimental Protocol: Asymmetric Michael Addition of this compound with 4-Nitro-cinnamaldehyde

Materials:

  • This compound

  • 4-Nitro-cinnamaldehyde

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (0.1 mmol) and the diarylprolinol silyl ether catalyst (0.02 mmol, 20 mol%) in anhydrous toluene (1.0 mL) at room temperature, add 4-nitro-cinnamaldehyde (0.15 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 2-substituted indolin-3-one product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Experimental Workflow: Asymmetric Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine this compound, catalyst, and toluene start->reagents add_aldehyde Add α,β-unsaturated aldehyde reagents->add_aldehyde stir Stir at room temperature for 24 hours add_aldehyde->stir monitor Monitor by TLC stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete chromatography Purify by flash column chromatography concentrate->chromatography end Obtain pure product chromatography->end

Caption: Workflow for the asymmetric Michael addition.

Application Note 2: Synthesis of α,β-Unsaturated Indolin-3-ones via Knoevenagel Condensation

Application: this compound can be utilized in Knoevenagel condensation reactions with various aldehydes to synthesize α,β-unsaturated indolin-3-one derivatives. These products, containing a reactive exocyclic double bond, are versatile intermediates for further synthetic transformations, including Michael additions, cycloadditions, and reductions, leading to a diverse range of heterocyclic compounds with potential biological activities.

Reaction Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In this case, the methylene protons at the C2 position of this compound are activated by the adjacent carbonyl group. In the presence of a basic catalyst, such as piperidine or an amine, this compound forms an enolate which then attacks the aldehyde. The resulting aldol-type intermediate readily dehydrates to yield the α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add piperidine (0.1 mmol, 0.1 equiv.) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash successively with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated indolin-3-one.

Logical Relationship: Knoevenagel Condensation Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product A This compound D Enolate Formation A->D B Aldehyde (e.g., Benzaldehyde) E Nucleophilic Addition B->E C Base (e.g., Piperidine) C->D catalyzes D->E F Dehydration E->F G α,β-Unsaturated Indolin-3-one F->G

Caption: Pathway of the Knoevenagel condensation.

Application in Drug Discovery: A Precursor to Bioactive Scaffolds

This compound is a valuable starting material for the synthesis of spirooxindoles, a class of compounds with significant biological and pharmaceutical activities.[4] Spirooxindoles are found in numerous natural products and have demonstrated potential as anticancer, antimicrobial, and antiviral agents. The C3 position of the indolin-3-one core is a common site for the construction of the spirocyclic system.

While a specific, detailed protocol for the synthesis of a particular anticancer agent directly from this compound is highly proprietary and dependent on the target molecule, a general logical workflow for its utilization in a drug discovery program can be outlined. This typically involves multi-component reactions where this compound, an aldehyde, and an active methylene compound react to form a complex spirooxindole derivative.

Logical Workflow: From this compound to Bioactive Candidates

G A This compound (Starting Material) B Multi-component Reaction (e.g., with aldehydes, active methylene compounds) A->B C Library of Spirooxindole Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using this compound.

References

Troubleshooting & Optimization

Troubleshooting common issues in 1-Acetylindolin-3-one synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Acetylindolin-3-one. This guide provides detailed troubleshooting for common issues encountered during the synthesis, presented in a question-and-answer format. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route. A common preparative method involves the cyclization of N-(2-carboxyphenyl)glycine derivatives.[1] Here’s a breakdown of potential issues and solutions for a plausible two-step synthesis involving the formation and subsequent hydrolysis of N,O-diacetylindoxyl.

Troubleshooting Low Yield:

Potential CauseRecommended Solution
Incomplete Cyclization: The initial cyclization of the N-(2-carboxyphenyl)glycine derivative may be inefficient.- Optimize Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Acetic anhydride is highly susceptible to hydrolysis. - Reaction Time & Temperature: The reaction typically requires heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to incomplete reaction, while excessive heat may cause decomposition.
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
Product Decomposition: The target molecule, this compound, or its intermediates might be unstable under the reaction or work-up conditions.- Controlled Hydrolysis: During the hydrolysis of the N,O-diacetylindoxyl intermediate, carefully control the temperature and pH to avoid degradation of the final product.[1]
Purification Losses: Significant loss of product can occur during purification steps like crystallization or chromatography.- Optimize Crystallization: Carefully select the recrystallization solvent to maximize recovery. Ensure the product is fully precipitated before filtration. - Chromatography: If using column chromatography, select an appropriate solvent system to ensure good separation and minimize tailing.

Q2: My final product is impure. What are the likely impurities and how can I remove them?

A2: Impurities can arise from starting materials, side-products, or decomposition products. Identifying the impurity is the first step towards its removal.

Common Impurities and Purification Strategies:

Potential ImpurityIdentificationRemoval Method
Unreacted Starting Material TLC, NMRRecrystallization or column chromatography.
N,O-diacetylindoxyl (intermediate) TLC, NMREnsure complete hydrolysis by adjusting reaction time or base concentration. Can be separated by column chromatography.
Over-acetylated byproducts Mass Spectrometry, NMRColumn chromatography with a carefully selected eluent system.
Polymeric materials/tar Visual inspection (dark, insoluble material)Filtration of the crude product solution. If the product is soluble, washing the organic extract with a brine solution can help remove some polar impurities.

Q3: The N-acetylation step is problematic. Should I be concerned about C-acetylation or di-acetylation?

A3: While this compound is a lactam, insights can be drawn from the acetylation of related indole compounds where competing C-acetylation and di-acetylation are common.[2] In the synthesis of this compound, the primary concern is ensuring selective N-acetylation without unwanted side reactions.

Logical Troubleshooting for Acetylation:

cluster_troubleshooting Troubleshooting Steps start Acetylation Reaction issue Problem with Acetylation start->issue check_reagents Check Reagent Purity (Acetic Anhydride, Base) issue->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp monitor_rxn Monitor Reaction by TLC optimize_temp->monitor_rxn solution Successful N-Acetylation monitor_rxn->solution

Caption: Troubleshooting workflow for N-acetylation.

Key Considerations for Selective N-Acetylation:

  • Reagent Purity: Use high-purity acetic anhydride and a suitable base to avoid side reactions.

  • Reaction Temperature: Lower temperatures generally favor N-acetylation over C-acetylation in related systems.

  • Reaction Monitoring: Use TLC to monitor the consumption of the starting material and the formation of the product to avoid over-reaction or decomposition.

Experimental Protocols

Synthesis of this compound via N-acetylisatin Reduction (Hypothetical Route)

This protocol is a plausible synthetic route based on available literature for related compounds.

Step 1: Synthesis of N-Acetylisatin

A straightforward method for the synthesis of N-acetylisatin involves the acylation of isatin.[3]

  • Materials:

    • Isatin (1.0 eq)

    • Acetic anhydride (excess, as solvent and reagent)

  • Procedure:

    • Combine isatin and acetic anhydride in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the precipitated N-acetylisatin by vacuum filtration.

    • Wash the crystals with cold diethyl ether.

    • Dry the product under vacuum.

Step 2: Selective Reduction of N-Acetylisatin to this compound

The selective reduction of the C2-carbonyl group of N-acetylisatin is a critical step. The choice of reducing agent and reaction conditions is crucial to avoid over-reduction or ring opening.

  • Materials:

    • N-Acetylisatin (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.0-1.5 eq)

    • Methanol or Ethanol (solvent)

  • Procedure:

    • Dissolve N-acetylisatin in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0°C and monitor its progress by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Hypothetical Synthesis Parameters

ParameterMethod A: CyclizationMethod B: Reduction of N-acetylisatin
Starting Material N-(2-carboxyphenyl)glycineIsatin
Key Reagents Acetic anhydride, BaseAcetic anhydride, NaBH₄
Number of Steps 22
Typical Yield Moderate to Good[1]Potentially Moderate (optimization may be required)
Key Challenges Potential for low yield in cyclization, purification of intermediate.Selective reduction of one carbonyl group, potential for over-reduction.

Visualizations

Experimental Workflow: Synthesis of this compound

cluster_route_a Route A: Cyclization cluster_route_b Route B: Reduction start_A N-(2-carboxyphenyl)glycine step1_A Cyclization (Acetic Anhydride) start_A->step1_A intermediate_A N,O-diacetylindoxyl step1_A->intermediate_A step2_A Hydrolysis intermediate_A->step2_A product This compound step2_A->product start_B Isatin step1_B N-Acetylation (Acetic Anhydride) start_B->step1_B intermediate_B N-Acetylisatin step1_B->intermediate_B step2_B Selective Reduction (NaBH4) intermediate_B->step2_B step2_B->product

Caption: Synthetic routes to this compound.

References

Technical Support Center: Optimizing the Synthesis of 1-Acetylindolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of 1-Acetylindolin-3-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a user-friendly question-and-answer format. Here, we address common challenges and frequently asked questions to help you improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

General Synthesis & Reaction Conditions

Q1: What is a reliable starting point for the synthesis of this compound?

A common and effective method for the synthesis of this compound is the N-acetylation of indolin-3-one using acetic anhydride. This reaction is typically performed in the presence of a base to facilitate the acylation of the nitrogen atom of the indolinone ring.

Q2: What are the recommended reagents and solvents for this acetylation?

A typical procedure involves the use of indolin-3-one as the starting material, acetic anhydride as the acetylating agent, and a mild base such as sodium acetate. The reaction can be carried out in a solvent like glacial acetic acid, which also acts as a catalyst. Some protocols also suggest performing the reaction neat (without a solvent) using an excess of acetic anhydride.

Q3: What are the optimal reaction temperature and time?

The reaction is often carried out at elevated temperatures, typically under reflux conditions, to ensure complete conversion. Reaction times can vary from a few hours to overnight, depending on the scale and specific conditions used. It is crucial to monitor the reaction progress to determine the optimal time for quenching.

Troubleshooting Low Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I address them?

Low yields in the synthesis of this compound can stem from several factors. Here’s a breakdown of common issues and their solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the reflux time. A modest increase in temperature, if the reaction is not already at reflux, can also improve the reaction rate.

  • Side Reactions:

    • Cause: The indolin-3-one starting material can potentially undergo C-acetylation in addition to the desired N-acetylation, leading to the formation of byproducts. Furthermore, under harsh acidic or basic conditions, polymerization of the indole ring can occur, resulting in the formation of intractable tars.

    • Solution:

      • To favor N-acetylation, ensure the use of a non-nucleophilic base and carefully control the reaction temperature.

      • To minimize polymerization, avoid the use of strong, non-oxidizing acids. If an acid catalyst is necessary, a milder one like acetic acid is preferred over stronger acids.

  • Product Decomposition:

    • Cause: this compound can be sensitive to prolonged exposure to high temperatures or harsh pH conditions during workup.

    • Solution: Once the reaction is complete, as determined by TLC, proceed with the workup without delay. If the workup cannot be performed immediately, cool the reaction mixture to minimize potential degradation.

Q5: I am observing the formation of a dark, tarry mixture instead of a clean product. What is causing this and how can I prevent it?

The formation of a dark, tarry substance is a strong indication of polymerization of the indole ring.

  • Cause: This is often triggered by the presence of strong acids, which can protonate the indole nucleus and initiate a chain reaction.

  • Prevention:

    • Avoid strong acid catalysts.

    • Ensure that the starting indolin-3-one is of high purity and free from acidic impurities.

    • Add the acetylating agent and any catalyst slowly and at a controlled temperature to manage the exothermicity of the reaction.

Product Purification & Characterization

Q6: What is the recommended method for purifying the crude this compound?

The primary method for purifying solid organic compounds like this compound is recrystallization .

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, a common and effective solvent system is an ethanol-water mixture. You can dissolve the crude product in a minimal amount of hot ethanol and then gradually add hot water until the solution becomes slightly turbid. Upon slow cooling, pure crystals of the product should form. Other potential solvents to explore include ethyl acetate/hexanes mixtures.[1][2]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.[3][4]

Q7: How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques are essential for characterizing the final product:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the acetyl group and the protons on the indolinone core.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the characteristic peaks for the carbonyl carbons and the carbons of the aromatic and heterocyclic rings.

    • IR (Infrared) Spectroscopy: Look for the characteristic stretching frequencies of the amide and ketone carbonyl groups.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

The PubChem database provides reference spectral data for this compound which can be used for comparison.[5]

Experimental Protocols

Detailed Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • Indolin-3-one

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Activated charcoal (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine indolin-3-one (1 equivalent), sodium acetate (1.2 equivalents), and glacial acetic acid.

  • While stirring, add acetic anhydride (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting indolin-3-one spot is no longer visible.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

  • For purification, recrystallize the crude solid from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

  • Characterize the final product by melting point, NMR, and IR spectroscopy.

Visualizing the Workflow

Logical Flowchart for Troubleshooting Low Yield

Caption: A decision tree to diagnose and resolve common causes of low reaction yield.

Data Presentation

ParameterRecommended ConditionRationale
Starting Material High-purity indolin-3-oneImpurities can lead to side reactions and lower yields.
Acetylating Agent Acetic anhydrideA readily available and effective acetylating agent.
Base Sodium acetateA mild base that facilitates N-acetylation without promoting significant side reactions.
Solvent Glacial acetic acid or neatAcetic acid can act as both a solvent and a catalyst. Running the reaction neat can simplify workup.
Temperature RefluxEnsures a sufficient reaction rate for complete conversion.
Reaction Time 2-4 hours (monitor by TLC)Allows for completion of the reaction while minimizing product degradation.
Purification Recrystallization (Ethanol/Water)An effective method for obtaining a highly pure solid product.[1][2]

References

Technical Support Center: Purification of 1-Acetylindolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Acetylindolin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound and related indole derivatives include:

  • Potential for Streaking on Silica Gel: The presence of the nitrogen atom in the indolinone ring can lead to interactions with the acidic silica gel, causing tailing or streaking of spots on a TLC plate and poor separation during column chromatography.

  • Sensitivity to Acidic Conditions: The indole nucleus can be sensitive to acidic environments, which may lead to degradation of the compound on standard silica gel.[1]

  • Co-elution of Structurally Similar Impurities: Byproducts from the synthesis, such as isomers or over-acetylated products, may have polarities very similar to this compound, making separation difficult.

  • Oxidation: Indole derivatives can be susceptible to air oxidation, which can be accelerated by light and heat, leading to the formation of colored impurities.

Q2: My this compound appears as a colored solid. How can I remove the color?

A2: Colored impurities can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal. The colored molecules adsorb to the surface of the charcoal, which is then removed by hot filtration. It is important to use a minimal amount of charcoal to avoid adsorbing the desired product.

Q3: How can I visualize this compound on a TLC plate if it is not colored?

A3: Since this compound has a conjugated aromatic system, it is UV-active. You can visualize it on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (254 nm), where it will appear as a dark spot.[1][2] Alternatively, you can use chemical stains. A p-anisaldehyde stain or a potassium permanganate stain can be effective for visualizing indolinones.[2]

Q4: What is the stability of this compound during purification and storage?

A4: this compound is generally stable under neutral conditions. However, prolonged exposure to strong acids or bases should be avoided. Like many indole derivatives, it can be prone to gradual air oxidation, which may be expedited by exposure to light and heat. For long-term storage, it is advisable to keep the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Column Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Product is not moving off the baseline (Low Rf) 1. The eluent is not polar enough. 2. The compound is strongly interacting with the silica gel.1. Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. 2. Consider adding a small amount of a more polar solvent like methanol to the eluent system (e.g., 1-5% methanol in dichloromethane).[3]
Product is running with the solvent front (High Rf) 1. The eluent is too polar.1. Decrease the polarity of the eluent. For instance, increase the percentage of hexane in an ethyl acetate/hexane mixture.
Streaking or tailing of the product band 1. The compound is interacting with the acidic sites on the silica gel. 2. The column is overloaded.1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% in the eluent).[4] 2. Use a higher ratio of silica gel to crude material (a general rule of thumb is at least 50:1 by weight).
Co-elution of impurities with the product 1. The impurities have a very similar polarity to the product. 2. The column was not packed properly, leading to channeling.1. Use a shallower solvent gradient during elution to improve separation. 2. Ensure the column is packed uniformly using a slurry packing method.
Low recovery of the product from the column 1. The compound may be unstable on silica gel and is degrading. 2. The compound is irreversibly adsorbed to the silica.1. Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[4] 2. After running the column, flush with a very polar solvent (e.g., 10% methanol in dichloromethane) to try and recover any remaining compound.
Recrystallization
Problem Potential Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. 1. The chosen solvent is not suitable.1. Select a different solvent. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5]
The compound "oils out" instead of crystallizing. 1. The solution is cooling too quickly. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. The presence of impurities is inhibiting crystallization.1. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. 2. Use a lower-boiling solvent or a two-solvent system where the second solvent (in which the compound is less soluble) is added at a temperature below the compound's melting point. 3. Try to remove impurities by a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel.
No crystals form upon cooling. 1. The solution is not saturated. 2. The solution is supersaturated, and nucleation has not occurred.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.
Low recovery of the purified product. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] 2. Cool the solution in an ice bath to minimize the solubility of the compound. 3. Ensure the filtration apparatus is pre-heated before hot filtration to prevent the solution from cooling and crystallizing in the funnel.

Data Presentation

The following tables provide illustrative data for the purification of N-acetylated indole derivatives, which can be used as a starting point for the purification of this compound.

Table 1: Typical Column Chromatography Parameters for N-Acetylated Indole Derivatives

Stationary Phase Eluent System Typical Rf of Product Illustrative Recovery (%) Illustrative Purity (%)
Silica GelEthyl Acetate / Hexane (1:4 to 1:1)0.2 - 0.470 - 90>95
Silica GelDichloromethane / Methanol (99:1 to 95:5)0.3 - 0.565 - 85>95
Alumina (Neutral)Ethyl Acetate / Hexane (1:9 to 1:2)0.4 - 0.675 - 95>98

Table 2: Common Recrystallization Solvents for N-Acetylated Indole Derivatives

Solvent System Solubility Characteristics Illustrative Recovery (%) Illustrative Purity (%)
EthanolHigh solubility when hot, moderate when cold.60 - 80>98
IsopropanolGood balance of solubility at high and low temperatures.70 - 85>98
Ethyl Acetate / HexaneDissolve in hot ethyl acetate, add hexane until cloudy, then clarify with a few drops of hot ethyl acetate.75 - 90>99
Acetone / WaterDissolve in hot acetone, add water until persistent cloudiness, then clarify with a few drops of hot acetone.70 - 85>99

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate (with F254 indicator).

    • Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate in hexane) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3.[7]

  • Column Preparation:

    • Select an appropriate size column and pack it with silica gel using the chosen eluent system (slurry packing is recommended). The amount of silica should be at least 50 times the weight of the crude material.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate) to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.

    • Heat the test tubes that did not show good room temperature solubility. The ideal solvent will dissolve the compound completely when hot.[5]

    • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent.[6]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven or air dry them to a constant weight.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity & Impurity Profile Column Column Chromatography TLC->Column High Impurity Load / Similar Polarities Recrystal Recrystallization TLC->Recrystal Low to Moderate Impurity Load Column->Recrystal Further Polishing Pure Pure this compound Column->Pure Recrystal->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_column Column Chromatography cluster_recrystal Recrystallization Start Purification Issues Encountered? PoorSep Poor Separation? Start->PoorSep Yes OilingOut Oiling Out? Start->OilingOut Yes LowRec Low Recovery? PoorSep->LowRec Tailing Tailing PoorSep->Tailing Streaking/Tailing? Stability Stability LowRec->Stability Yes NoCrystals No Crystals Formed? OilingOut->NoCrystals SlowCool Slow Down Cooling Rate OilingOut->SlowCool Yes Supersaturated Supersaturated NoCrystals->Supersaturated Yes Deactivate Deactivate Silica (e.g., with Triethylamine) Tailing->Deactivate Yes Gradient Optimize Solvent Gradient Tailing->Gradient No ChangeStationary Use Alumina or Deactivated Silica Stability->ChangeStationary Yes (Degradation) FlushColumn Flush with Highly Polar Solvent Stability->FlushColumn No (Adsorption) Induce Induce Nucleation (Scratch/Seed) Supersaturated->Induce Yes Concentrate Concentrate Solution Supersaturated->Concentrate No (Not Saturated)

Caption: A troubleshooting decision tree for common purification issues.

References

Identifying and removing impurities from 1-Acetylindolin-3-one reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetylindolin-3-one. The information provided is designed to help identify and remove common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from Indolin-3-one and acetic anhydride?

A1: The most frequently encountered impurities are:

  • Unreacted Indolin-3-one: Incomplete acetylation leads to the presence of the starting material in the final product.

  • 1,3-Diacetylindole: Over-acetylation can occur, leading to the formation of this di-acetylated byproduct.

  • Indolin-3-one (from hydrolysis): The acetyl group of this compound can be susceptible to hydrolysis, especially under basic conditions, reverting it back to the starting material.

Q2: How can I monitor the progress of my reaction to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material and the product, you can observe the consumption of the starting material and the formation of the desired product. The appearance of new spots may indicate the formation of byproducts.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying this compound are:

  • Recrystallization: This is often the first method to attempt for purification. A suitable solvent system, such as ethanol/water, can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.

  • Silica Gel Column Chromatography: For more challenging separations or to remove impurities with similar solubility, column chromatography is recommended. A solvent system with an appropriate polarity, such as a hexane/ethyl acetate gradient, can effectively separate the product from its impurities.

Q4: Can hydrolysis of the acetyl group be a problem during workup or purification?

A4: Yes, the acetyl group can be labile, particularly in the presence of strong bases or prolonged exposure to aqueous basic conditions during workup. It is advisable to perform aqueous washes with neutral or slightly acidic solutions and to avoid unnecessarily long exposure to basic conditions.

Troubleshooting Guides

Impurity Identification

This section provides guidance on how to identify the common impurities using standard analytical techniques.

CompoundStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, 400 MHz) δ (ppm)
This compound this compound175.188.47 (d, J = 8.1 Hz, 1H), 7.63 (t, J = 8.3 Hz, 2H), 7.17 (t, J = 7.4 Hz, 1H), 4.56 (s, 2H), 2.24 (s, 3H)
Indolin-3-one Indolin-3-one133.15~7.6-7.0 (m, 4H, Ar-H), ~4.0 (s, 1H, NH), ~3.6 (s, 2H, CH₂)
1,3-Diacetylindole 1,3-Diacetylindole201.22~8.4 (m, 1H, Ar-H), ~7.5-7.3 (m, 3H, Ar-H), ~2.6 (s, 3H, COCH₃), ~2.5 (s, 3H, COCH₃)

Note: The ¹H NMR data for impurities are approximate and may vary based on the specific reaction mixture and instrument.

Workflow for Impurity Identification

impurity_identification start Crude Product tlc Run TLC with standards (Indolin-3-one, this compound) start->tlc nmr Acquire ¹H NMR Spectrum in CDCl₃ tlc->nmr compare_nmr Compare spectrum with reference data (Table 1) nmr->compare_nmr impurity_present Impurity signal(s) detected compare_nmr->impurity_present no_impurity No significant impurity signals compare_nmr->no_impurity identify_impurity Identify impurity based on chemical shifts impurity_present->identify_impurity end Product is relatively pure no_impurity->end purify Proceed to Purification identify_impurity->purify

A logical workflow for identifying impurities in the crude product.
Purification Troubleshooting

recrystallization_troubleshooting start Low yield or impure product after recrystallization check_solvent Is the solvent system optimal? (e.g., ethanol/water) start->check_solvent adjust_solvent Adjust solvent ratio. Try different co-solvents. check_solvent->adjust_solvent No slow_cooling Was cooling too rapid? check_solvent->slow_cooling Yes column_chrom Consider purification by column chromatography. adjust_solvent->column_chrom cool_slowly Allow solution to cool slowly to room temperature before icing. slow_cooling->cool_slowly Yes too_much_solvent Was too much solvent used? slow_cooling->too_much_solvent No cool_slowly->column_chrom concentrate Concentrate the mother liquor and attempt a second crop. too_much_solvent->concentrate Yes too_much_solvent->column_chrom No concentrate->column_chrom

Troubleshooting steps for suboptimal recrystallization results.

Troubleshooting guide for column chromatography purification.

Experimental Protocols

Synthesis of this compound

This protocol describes the acetylation of Indolin-3-one using acetic anhydride.

Materials:

  • Indolin-3-one

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve Indolin-3-one (1 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Purification by Silica Gel Column Chromatography
  • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Understanding and preventing side reactions in 1-Acetylindolin-3-one synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetylindolin-3-one. Our aim is to help you understand and prevent common side reactions to improve yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired this compound - Incorrect reaction conditions (temperature, time).- Inactive reagents.- Formation of stable, unreactive side products.- Optimize reaction temperature and time based on literature protocols.- Ensure the freshness and purity of starting materials and reagents.- See the section on "Side Reaction Prevention" to minimize the formation of byproducts like 1-acetylindole.
Presence of significant amounts of 1-acetylindole (N-acetylation byproduct) The nitrogen of the indole ring is highly nucleophilic and can be acetylated, often irreversibly, under certain conditions. This is a common "dead end" side reaction.- Employ N-H protection strategies prior to the desired C-3 functionalization if the synthesis route allows.- Use milder acetylating agents or Lewis acids that favor C-3 acetylation.
Formation of 1,3-diacetylindole Excess acetylating agent or harsh reaction conditions can lead to acetylation at both the N-1 and C-3 positions.- Use a stoichiometric amount of the acetylating agent.- Control the reaction temperature and time carefully to avoid over-acetylation.- If 1,3-diacetylindole is the major product, it can be selectively N-deacetylated using a base to yield 3-acetylindole, which may be a useful intermediate.
Polymerization or tar formation Strong acidic conditions and high temperatures can lead to the degradation and polymerization of the indole starting material or product.[1]- Use milder acid catalysts, such as acetic acid or zinc chloride, which can be effective at lower temperatures.[1]- Monitor the reaction closely using Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed.[1]
Difficulty in purifying the final product The side products (1-acetylindole and 1,3-diacetylindole) have similar polarities to the desired product, making separation by standard column chromatography challenging.- Optimize chromatographic conditions (e.g., solvent system, gradient) for better separation.- Consider recrystallization from a suitable solvent system. Slow cooling can lead to the formation of purer crystals.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently encountered side products are 1-acetylindole (resulting from N-acetylation) and 1,3-diacetylindole (from di-acetylation).[3][4] The formation of 1-acetylindole is often considered a dead-end reaction as it is generally unreactive towards further C-3 acetylation under typical conditions.[4]

Q2: How can I favor C-3 acetylation over N-1 acetylation?

A2: The regioselectivity of indole acetylation is a known challenge. To favor C-3 acetylation, you can:

  • Protect the Indole Nitrogen: Temporarily protecting the N-H group can prevent N-acetylation, directing the reaction to the C-3 position.

  • Use Specific Reagents: The choice of acetylating agent and catalyst can influence the outcome. Some conditions may favor C-3 functionalization.

Q3: Is it possible to convert the 1,3-diacetylindole side product into a useful compound?

A3: Yes, 1,3-diacetylindole can be selectively N-deacetylated under basic conditions (e.g., aqueous or alcoholic sodium hydroxide) to produce 3-acetylindole.[5] This can be a viable strategy if di-acetylation is the predominant reaction pathway.

Q4: What is the general mechanism for the formation of these side products?

A4: The indole ring is an electron-rich aromatic system with two primary nucleophilic centers: the N-1 nitrogen and the C-3 carbon. Acetylation is an electrophilic substitution reaction. The reaction pathway is a competition between attack at the nitrogen and the C-3 carbon by the acetylating agent. The specific conditions (solvent, temperature, catalyst) will influence the relative rates of these two competing reactions.

Experimental Protocols

Synthesis of 1,3-Diacetylindole [5]

  • Materials:

    • Indole (1 g)

    • Acetic anhydride (10 ml)

    • 85% Phosphoric acid (approximately 25 drops)

    • Sodium bicarbonate

    • Ethanol for recrystallization

    • Crushed ice

  • Procedure:

    • In a round-bottom flask, combine 1 g of indole and 10 ml of acetic anhydride.

    • Slowly add approximately 25 drops of 85% phosphoric acid.

    • Attach a reflux condenser with a drying tube and heat the mixture on a steam bath for 20 minutes.

    • After cooling the reaction to room temperature, pour the mixture over crushed ice.

    • Neutralize the excess acetic anhydride and phosphoric acid by the slow addition of sodium bicarbonate until effervescence ceases.

    • Allow the mixture to stand in an ice bath for about 10 minutes to facilitate product precipitation.

    • Filter the precipitate under vacuum.

    • Recrystallize the crude product from ethanol to obtain colorless needles of 1,3-diacetylindole.

  • Expected Yield: Approximately 55%.[5]

Data Presentation

Table 1: Yields of Acetylated Indole Derivatives in a Related Synthesis.

The following data is for the synthesis of 1-acetyl-1H-indol-3-yl acetates, a structurally similar class of compounds, which can provide insight into the expected efficiency of related acylation and cyclization reactions.[6]

Starting Material (Substituted 2-chlorobenzoic acid)Product (Substituted 1-acetyl-1H-indol-3-yl acetate)Overall Yield (%)
5-Bromo-2,4-dichlorobenzoic acid1-Acetyl-6-bromo-5,7-dichloro-1H-indol-3-yl acetate38-68
2,4-Dichlorobenzoic acid1-Acetyl-5,7-dichloro-1H-indol-3-yl acetate38-68
2,5-Dichlorobenzoic acid1-Acetyl-5,6-dichloro-1H-indol-3-yl acetate38-68
2,4,5-Trichlorobenzoic acid1-Acetyl-5,6,7-trichloro-1H-indol-3-yl acetate38-68
2-Chloro-5-nitrobenzoic acid1-Acetyl-6-chloro-5-nitro-1H-indol-3-yl acetate38-68
2-Chloro-4-nitrobenzoic acid1-Acetyl-7-chloro-5-nitro-1H-indol-3-yl acetate38-68

Visualizations

To better understand the reaction pathways, the following diagrams illustrate the key concepts.

G cluster_main Synthesis Workflow Indole Indole Acetylation Acetylation (e.g., Acetic Anhydride) Indole->Acetylation Product_Mix Mixture of Acetylated Products Acetylation->Product_Mix Purification Purification (Chromatography/Recrystallization) Product_Mix->Purification Target This compound Purification->Target

Caption: General experimental workflow for the synthesis of this compound.

G cluster_pathways Competing Acetylation Pathways Indole Indole N_Attack N-Acetylation Intermediate Indole->N_Attack N-1 Attack C3_Attack C-3 Acetylation Intermediate Indole->C3_Attack C-3 Attack Ac_plus Ac+ N_Product 1-Acetylindole (Side Product) N_Attack->N_Product Deprotonation C3_Product 3-Acetylindole (Intermediate) C3_Attack->C3_Product Deprotonation Diacetyl_Product 1,3-Diacetylindole (Side Product) C3_Product->Diacetyl_Product + Ac+ Target_Product This compound (Desired Product) C3_Product->Target_Product Further Reaction/ Cyclization

Caption: Diagram illustrating the competing N-acetylation and C-acetylation pathways.

G cluster_troubleshooting Troubleshooting Logic Start Low Yield or Impure Product Analyze Analyze Product Mixture (TLC, NMR, etc.) Start->Analyze Identify Identify Major Impurity Analyze->Identify Is_N_Acetyl Is_N_Acetyl Identify->Is_N_Acetyl 1-Acetylindole? Is_Diacetyl Is_Diacetyl Identify->Is_Diacetyl 1,3-Diacetylindole? Is_Polymer Is_Polymer Identify->Is_Polymer Tar/Polymer? Sol_N_Acetyl Optimize for C-3 acetylation (milder conditions, N-protection) Is_N_Acetyl->Sol_N_Acetyl Yes Sol_Diacetyl Reduce acetylating agent, control temperature/time Is_Diacetyl->Sol_Diacetyl Yes Sol_Polymer Use milder acid catalyst, shorter reaction time Is_Polymer->Sol_Polymer Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

How to improve the stability of 1-Acetylindolin-3-one for storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the storage stability of 1-Acetylindolin-3-one. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, light, moisture, and atmospheric oxygen. The presence of the ketone and acetyl groups within the indolinone structure makes it susceptible to several degradation pathways.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, this compound is likely susceptible to the following degradation pathways:

  • Hydrolysis: The acetyl group can be hydrolyzed, particularly in the presence of moisture and acidic or basic conditions, to yield indolin-3-one.

  • Oxidation: The indolinone ring can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.

  • Photodegradation: Exposure to UV or visible light can induce degradation of the indole core.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.

  • Light: Store in an amber or opaque container to protect from light.

  • Moisture: Keep in a tightly sealed container in a dry environment or desiccator.

  • Atmosphere: For optimal stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Discoloration of the solid compound (yellowing or darkening) Oxidation or photodegradation.Store the compound in a tightly sealed, amber vial under an inert atmosphere (nitrogen or argon) and refrigerate at 2-8°C.
Appearance of new peaks in HPLC analysis of a stored sample Chemical degradation (hydrolysis, oxidation).Review storage conditions. Ensure the compound is stored under recommended conditions (refrigerated, protected from light and moisture). Consider the use of antioxidants.
Inconsistent results in biological assays Degradation of the compound leading to reduced purity and potency.Prepare fresh solutions of this compound for each experiment. If stock solutions are necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and protect from light.
Precipitation in stock solutions Poor solubility or degradation leading to less soluble byproducts.Ensure the solvent is appropriate and the concentration is within the solubility limits. Store solutions at the recommended temperature and protect from light.

Stability Data

The following table summarizes hypothetical stability data for this compound under various storage conditions to illustrate the impact of temperature, light, and humidity.

ConditionPurity after 3 months (%)Purity after 6 months (%)Purity after 12 months (%)
2-8°C, Dark, Dry 99.599.198.5
25°C, Dark, Dry 98.296.593.1
25°C, Ambient Light, Ambient Humidity 95.390.885.2
40°C, Dark, 75% RH (Accelerated) 92.185.6Not Recommended

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines an accelerated stability study to quickly assess the stability of this compound under stress conditions.

1. Materials:

  • This compound
  • HPLC grade acetonitrile and water
  • Formic acid
  • Class A volumetric flasks and pipettes
  • HPLC system with a UV detector
  • Stability chambers (40°C/75% RH)
  • Amber glass vials

2. Procedure:

  • Accurately weigh 10 mg of this compound into three separate amber glass vials for each time point.
  • Place the vials in a stability chamber set to 40°C and 75% relative humidity (RH).
  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial for analysis.
  • Dissolve the contents of the vial in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
  • Analyze the sample by a validated stability-indicating HPLC method (see Protocol 2).
  • Quantify the amount of this compound remaining and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: 90% to 10% B
  • 20-25 min: 10% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in 50:50 acetonitrile:water.
  • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

3. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
  • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
  • Photodegradation: Expose the solid compound to UV light (254 nm) for 24 hours.
  • Thermal Degradation: Heat the solid compound at 80°C for 24 hours.
  • Analyze all stressed samples by the HPLC method to ensure the separation of degradation products from the parent peak.

Visualizations

degradation_pathway This compound This compound Indolinone Indolin-3-one This compound->Indolinone Hydrolysis (H₂O, H⁺/OH⁻) Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation (O₂, Light) Photo_Products Photodegradation Products This compound->Photo_Products Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_stability Accelerated Stability Study Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photodegradation Photo->HPLC Thermal Thermal Degradation Thermal->HPLC T0 Time 0 T0->HPLC T1 Time 1 month T1->HPLC T3 Time 3 months T3->HPLC T6 Time 6 months T6->HPLC Data Data Analysis (Purity, Degradants) HPLC->Data

Caption: Workflow for stability testing of this compound.

Technical Support Center: Scale-Up Production of 1-Acetylindolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up production of 1-Acetylindolin-3-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up production of this compound?

A common and practical synthetic route for the large-scale production of this compound starts from indoline and involves a two-step process:

  • N-acetylation of indoline: Indoline is reacted with an acetylating agent, such as acetic anhydride, to form 1-acetylindoline.

  • Oxidation of 1-acetylindoline: The resulting 1-acetylindoline is then selectively oxidized at the C3 position to yield the final product, this compound.

This route is often preferred for its use of readily available starting materials and relatively straightforward transformations.

Q2: What are the primary challenges in the N-acetylation of indoline at a larger scale?

During the scale-up of the N-acetylation of indoline, several challenges can arise:

  • Exothermic Reaction: The reaction of indoline with acetic anhydride can be highly exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of by-products.

  • By-product Formation: Over-acetylation can lead to the formation of 1,3-diacetylindole, which can be difficult to separate from the desired product.[1][2]

  • Work-up and Purification: The work-up procedure often involves neutralizing the excess acetic acid and anhydride, which can be cumbersome on a large scale. Purification by distillation or crystallization may also present challenges in handling large volumes.

Q3: What are the critical parameters to control during the oxidation of 1-acetylindoline?

The selective oxidation of 1-acetylindoline to this compound is a critical step where several parameters must be carefully controlled:

  • Choice of Oxidizing Agent: The selection of an appropriate and cost-effective oxidizing agent is key. Common oxidants for similar transformations include chromium-based reagents (e.g., CrO₃), though their toxicity and waste disposal are significant concerns on a large scale. Alternative, greener oxidizing systems are often sought.

  • Reaction Temperature: The temperature must be carefully controlled to prevent over-oxidation or degradation of the starting material and product.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield and minimizing by-product formation.

  • Stoichiometry of the Oxidant: The molar ratio of the oxidizing agent to the substrate is a critical factor that needs to be optimized to ensure complete conversion without excessive by-product formation.

Q4: What are the common impurities encountered in the final product, and how can they be removed?

Common impurities in the final this compound product can include:

  • Unreacted 1-acetylindoline: Incomplete oxidation can lead to the presence of the starting material in the final product.

  • Over-oxidation products: Isatin or other degradation products may form if the reaction conditions are too harsh.

  • By-products from side reactions: Depending on the synthetic route, other related indole derivatives may be present.

Purification is typically achieved through recrystallization or column chromatography. For large-scale production, recrystallization is often the more practical and economical method.[3][4][5][6]

Troubleshooting Guides

N-Acetylation of Indoline
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of 1-acetylindoline Incomplete reaction.- Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC. - Ensure the quality and reactivity of the acetic anhydride.
Loss of product during work-up.- Optimize the extraction and washing steps to minimize product loss in the aqueous phase. - Ensure complete removal of the solvent during the evaporation step.
Formation of a dark, tarry product Reaction temperature too high.- Implement more efficient cooling and control the rate of addition of acetic anhydride to manage the exotherm.[1]
Presence of impurities in the starting material.- Use high-purity indoline.
Presence of 1,3-diacetylindole by-product Excess acetic anhydride or prolonged reaction time at elevated temperatures.- Use a stoichiometric amount of acetic anhydride or a slight excess. - Optimize reaction time and temperature to favor mono-acetylation.[1][2]
Oxidation of 1-acetylindoline
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Conversion of 1-acetylindoline Insufficient amount of oxidizing agent.- Increase the molar ratio of the oxidizing agent.
Low reaction temperature.- Gradually increase the reaction temperature while carefully monitoring for by-product formation.
Deactivated oxidizing agent.- Use a fresh batch of the oxidizing agent.
Formation of Over-oxidation Products (e.g., isatin) Excess oxidizing agent.- Carefully control the stoichiometry of the oxidizing agent.
High reaction temperature or prolonged reaction time.- Optimize the reaction temperature and time to maximize the yield of the desired product.
Difficult to filter the reaction mixture Formation of fine solid particles (e.g., chromium salts).- Consider adding a filter aid (e.g., celite) before filtration. - Explore alternative work-up procedures to dissolve inorganic salts.
Purification by Recrystallization
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Recovery of this compound Product is too soluble in the chosen solvent at low temperature.- Use a less polar solvent or a solvent mixture. - Ensure the solution is sufficiently cooled to induce maximum crystallization.[4]
Insufficient cooling time.- Allow more time for crystallization at a low temperature.[4]
Oily Product Instead of Crystals Presence of impurities that inhibit crystallization.- Try to "seed" the solution with a small crystal of pure product. - Perform a preliminary purification step (e.g., short column chromatography) to remove impurities.
Cooling the solution too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Colored Impurities in the Final Product Impurities are co-crystallizing with the product.- Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[3]

Experimental Protocols

Protocol 1: N-Acetylation of Indoline (Lab Scale)
  • To a solution of indoline (1 equivalent) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.1 equivalents) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-acetylindoline.

  • The crude product can be purified by vacuum distillation or used directly in the next step. A reported yield for a similar N-acetylation of indole is around 60%.[1]

Protocol 2: Oxidation of 1-acetylindoline with CrO₃ (Lab Scale)

Caution: Chromium trioxide is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolve 1-acetylindoline (1 equivalent) in glacial acetic acid.

  • Prepare a solution of chromium trioxide (2 equivalents) in a mixture of acetic acid and water.

  • Slowly add the CrO₃ solution to the 1-acetylindoline solution at a controlled temperature (e.g., 10-15 °C).

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).[6]

Visualizations

Synthesis_Workflow Indoline Indoline N_Acetylation N-Acetylation Indoline->N_Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetylation One_Acetylindoline 1-Acetylindoline N_Acetylation->One_Acetylindoline Oxidation Oxidation One_Acetylindoline->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., CrO3) Oxidizing_Agent->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound production.

Troubleshooting_Logic cluster_acetylation N-Acetylation Issues cluster_oxidation Oxidation Issues Start Low Yield or Impure Product Check_Step Identify Problematic Step: N-Acetylation or Oxidation? Start->Check_Step Acetylation_Yield Low Yield Check_Step->Acetylation_Yield N-Acetylation Acetylation_Purity By-product Formation (1,3-diacetylindole) Check_Step->Acetylation_Purity N-Acetylation Oxidation_Yield Low Conversion Check_Step->Oxidation_Yield Oxidation Oxidation_Purity Over-oxidation Check_Step->Oxidation_Purity Oxidation Troubleshoot_Acetylation_Yield Check Reaction Conditions: - Temperature Control - Reaction Time - Reagent Quality Acetylation_Yield->Troubleshoot_Acetylation_Yield Troubleshoot_Acetylation_Purity Optimize Stoichiometry & Reaction Conditions Acetylation_Purity->Troubleshoot_Acetylation_Purity Troubleshoot_Oxidation_Yield Check: - Oxidant Stoichiometry - Temperature - Reaction Time Oxidation_Yield->Troubleshoot_Oxidation_Yield Troubleshoot_Oxidation_Purity Fine-tune Reaction Conditions Oxidation_Purity->Troubleshoot_Oxidation_Purity

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Investigating the Degradation Pathways of 1-Acetylindolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the investigation of 1-Acetylindolin-3-one degradation pathways. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into potential experimental challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and degradation of this compound.

Q1: What are the most likely degradation pathways for this compound based on its structure?

A1: Based on the chemical structure of this compound, which contains an amide linkage and a keto group within an indolinone scaffold, the primary degradation pathways to anticipate are hydrolysis and oxidation.[1][2] Photodegradation is also a potential pathway for indole derivatives.[3][4]

  • Hydrolytic Degradation: The acetyl group at the 1-position is an amide, which can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of indolin-3-one and acetic acid. The lactam ring within the indolinone structure could also potentially hydrolyze under more forced conditions.

  • Oxidative Degradation: The indole nucleus is prone to oxidation.[5] For this compound, oxidation could potentially occur at the C2 position (the methylene group adjacent to the carbonyl) to form an oxindole-like derivative.

  • Photodegradation: Indole-containing compounds can be sensitive to light.[5][3] Exposure to UV or even ambient light may trigger degradation, often through oxidative pathways.[5]

Q2: My recent batch of this compound shows a brownish to yellow solid appearance. Is this normal?

A2: Yes, this is a common observation for this compound and is generally considered acceptable.[6] The color can be attributed to minor impurities or slight degradation over time. However, a significant change in color from the manufacturer's specification or from a previous batch warrants a purity check before use in sensitive applications.

Q3: What are the ideal storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it at 0-8 °C in a tightly sealed container, protected from light and moisture.[6] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q4: I am observing multiple unknown peaks in my HPLC analysis of a stressed sample of this compound. How do I begin to identify them?

A4: The appearance of multiple peaks is expected in forced degradation studies.[7][8][9] A systematic approach is required for identification:

  • Mass Spectrometry (LC-MS): The most powerful initial step is to obtain the mass-to-charge ratio (m/z) of the parent ion for each degradation product. This will provide the molecular weight and potential elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ions can provide structural information about the degradants.

  • High-Resolution Mass Spectrometry (HRMS): This provides a more accurate mass measurement, aiding in the determination of the elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, 1H and 13C NMR will be invaluable for definitive structure elucidation.[10]

Section 2: Troubleshooting Guides

This section provides detailed guidance on specific experimental problems.

Guide 1: Inconsistent Results in Hydrolytic Degradation Studies

Q: My results from acid and base hydrolysis experiments are not reproducible. What could be the cause?

A: Lack of reproducibility in hydrolysis studies often stems from subtle variations in experimental conditions. Here are the key parameters to control:

  • Temperature: Hydrolysis rates are highly dependent on temperature. Ensure your reaction vessel is maintained at a constant and uniform temperature.

  • pH Control: The pH of your solution must be accurately controlled and monitored. For basic hydrolysis, be aware that the absorption of atmospheric CO2 can lower the pH of your solution over time. Using buffered solutions can help maintain a stable pH.

  • Oxygen Exposure: While primarily a concern for oxidative degradation, the presence of dissolved oxygen can sometimes influence hydrolytic pathways, especially under harsh conditions. Degassing your solvents before use can minimize this variable.[5]

  • Analyte Concentration: Ensure the initial concentration of this compound is consistent across experiments, as this can affect reaction kinetics.

Protocol: Standardized Hydrolytic Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution to a reaction vial.

    • Add an equal volume of 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Transfer a known volume of the stock solution to a reaction vial.

    • Add an equal volume of 0.1 N NaOH.

    • Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Basic hydrolysis is often faster than acidic hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Transfer a known volume of the stock solution to a reaction vial.

    • Add an equal volume of purified water.

    • Incubate at a controlled temperature (e.g., 60 °C) for the same duration as the acid hydrolysis study.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Guide 2: Low Degradation Observed in Oxidative Stress Studies

Q: I am not observing significant degradation of this compound with hydrogen peroxide. How can I achieve a target degradation of 5-20%?

A: Insufficient degradation in oxidative studies is a common challenge. The reactivity of hydrogen peroxide can be influenced by several factors.

  • Concentration of H₂O₂: A typical starting concentration is 3% H₂O₂. If no degradation is observed, you can incrementally increase the concentration to 10% or even 30%.

  • Temperature: Increasing the temperature (e.g., to 40-60 °C) can significantly accelerate the rate of oxidation.

  • Reaction Time: Extend the duration of the experiment.

  • Catalysts: In some cases, trace amounts of metal ions can catalyze peroxide decomposition. While generally avoided to maintain controlled conditions, this could be a factor if your reagents are contaminated.

Protocol: Oxidative Forced Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or methanol.

  • Reaction Setup:

    • In a clear glass vial, mix a known volume of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Protect the reaction from light to prevent any photochemical reactions from interfering.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C).

  • Monitoring:

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

    • Dilute the aliquots with the mobile phase to quench the reaction and prepare for HPLC analysis.

  • Troubleshooting: If degradation is still low, repeat the experiment with a higher concentration of H₂O₂ (e.g., 10%) or at a higher temperature (e.g., 60 °C).

Section 3: Data Presentation and Visualization

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl60 °C24 hours5-20%
Base Hydrolysis 0.1 N NaOHRoom Temp8 hours5-20%
Neutral Hydrolysis Purified Water60 °C24 hours< 5%
Oxidation 3-10% H₂O₂40 °C24 hours5-20%
Photodegradation UV light (254 nm/365 nm)AmbientAs required5-20%
Thermal Degradation Solid State80 °C48 hours< 5%

Diagram 1: Postulated Degradation Pathways of this compound

G A This compound B Indolin-3-one + Acetic Acid A->B Hydrolysis (Acid/Base) C 1-Acetyl-1,2-dihydro-2-hydroxy-indol-3-one A->C Oxidation D Ring-Opened Products B->D Further Degradation C->D Further Degradation

Caption: Postulated major degradation pathways for this compound.

Diagram 2: Experimental Workflow for Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound acid Acid Hydrolysis prep_stock->acid Apply Stress base Base Hydrolysis prep_stock->base Apply Stress oxid Oxidation prep_stock->oxid Apply Stress photo Photodegradation prep_stock->photo Apply Stress hplc RP-HPLC Analysis acid->hplc Sample & Dilute base->hplc Sample & Dilute oxid->hplc Sample & Dilute photo->hplc Sample & Dilute lcms LC-MS for Identification hplc->lcms Characterize Peaks nmr NMR for Structure Elucidation lcms->nmr Confirm Structure

References

Technical Support Center: High-Purity 1-Acetylindolin-3-one Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the recrystallization of 1-Acetylindolin-3-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to improve crystal purity and yield.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small, incremental amounts of the hot solvent to the flask until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce your final yield.

    • Solvent Selection: If the compound remains insoluble even with a significant amount of hot solvent, the chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. Refer to the solvent selection guide in the experimental protocols section. For this compound, an ethanol/water mixture is a good starting point.

    • Increase Temperature: Ensure your solvent is heated to its boiling point to maximize solubility.

Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

      • Seeding: If available, add a single, small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.

    • Increase Concentration: If nucleation techniques fail, it is likely the solution is too dilute. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath. For lower temperatures, a salt-ice bath can be used.

Q3: My compound has "oiled out" instead of forming crystals. What went wrong?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. The melting point of this compound is approximately 133-134°C.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

    • Adjust Solvent System: Oiling out can sometimes be prevented by using a larger volume of solvent or by changing the solvent system. Using a solvent mixture where the compound is less soluble can sometimes promote crystallization over oiling.

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure Complete Precipitation: Cool the solution in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.

    • Avoid Premature Crystallization: During a hot filtration step (if performed), premature crystallization can lead to loss of product. Ensure the funnel and receiving flask are pre-heated.

    • Check the Mother Liquor: To see if a significant amount of product remains, take a small sample of the mother liquor and evaporate the solvent. If a substantial amount of solid is left, you may be able to recover more product by concentrating the mother liquor and cooling for a second crop of crystals.

Q5: The resulting crystals are colored, but the pure compound should be colorless or a pale yellow/brown solid. How can I remove colored impurities?

A5: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution.

    • Boil and Filter: Gently boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual. Be aware that using too much charcoal can lead to a loss of the desired product.

Quantitative Data Summary

While specific solubility data for this compound is not widely available in the literature, the following table provides information on suitable solvents for recrystallization based on data for related indolinone compounds and general principles of solubility. The ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.

Solvent/Solvent SystemBoiling Point (°C)Suitability for Recrystallization of IndolinonesNotes
Ethanol/WaterVariesRecommended Starting Point Ethanol provides good solubility at high temperatures, and the addition of water as an anti-solvent induces crystallization upon cooling. The ratio can be adjusted to optimize yield and purity.
Ethyl Acetate77.1GoodOften used for recrystallizing indolinone derivatives.[1][2]
Methanol64.7GoodSimilar to ethanol, can be used in a mixed solvent system with water.[2]
Isopropanol82.6Potentially SuitableA common recrystallization solvent that can be tested.
Toluene110.6Potentially SuitableMentioned in the context of indolinone synthesis and purification.[2] May be suitable for less polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add hot ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly turbid (cloudy). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

  • Analysis: Determine the melting point of the purified crystals. Pure this compound has a reported melting point of 133-134°C.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal cool 4. Slow Cooling & Crystallization dissolve->cool No Impurities hot_filter 3. Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry end End: High-Purity This compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue? no_crystals No Crystals Form start->no_crystals Yes oiling_out Compound 'Oiled Out' start->oiling_out Yes low_yield Low Yield start->low_yield Yes induce_nucleation Induce Nucleation: - Scratch Flask - Seed Crystals no_crystals->induce_nucleation Try First reheat_cool Reheat to Dissolve Oil, Cool Slowly oiling_out->reheat_cool Primary Solution min_solvent Use Minimum Hot Solvent low_yield->min_solvent Check First concentrate Concentrate Solution: - Evaporate Solvent induce_nucleation->concentrate If Fails adjust_solvent Adjust Solvent System or Volume reheat_cool->adjust_solvent If Persists optimize_cooling Optimize Cooling: - Use Ice Bath min_solvent->optimize_cooling Also Consider

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Alternative catalysts and reagents for synthesizing 1-Acetylindolin-3-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-acetylindolin-3-one.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the cyclization of N-(2-carboxyphenyl)glycine and the intramolecular cyclization of N-[2-(2-chloroacetyl)aryl]acetamides.

Route 1: Cyclization of N-(2-carboxyphenyl)glycine

This method involves the cyclization of N-(2-carboxyphenyl)glycine using acetic anhydride and a base, followed by the hydrolysis of the resulting intermediate.

Frequently Asked Questions (FAQs):

  • Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

    • A1: Low yields can stem from several factors. Ensure all reagents, particularly acetic anhydride, are free from moisture, as water can hydrolyze the anhydride and inhibit the reaction. The purity of the starting N-(2-carboxyphenyl)glycine is also crucial. Incomplete cyclization can be another cause; ensure the reaction is heated to reflux for a sufficient duration. The choice of base can also impact the yield; sodium acetate is commonly used, but other non-nucleophilic organic bases can be explored.

  • Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

    • A2: A common side product is the over-acetylation of the starting material or intermediates. To minimize this, carefully control the stoichiometry of acetic anhydride. Another potential issue is the incomplete hydrolysis of the intermediate N,O-diacetylindoxyl. Ensure the hydrolysis step is carried out to completion by monitoring the reaction by TLC.

  • Q3: The final product is difficult to purify. What are the recommended purification methods?

    • A3: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If recrystallization is insufficient to remove impurities, column chromatography on silica gel may be necessary.

Route 2: Intramolecular Cyclization of N-[2-(2-chloroacetyl)aryl]acetamides

This route involves the Friedel-Crafts acylation of an N-aryl acetamide with chloroacetyl chloride, followed by an intramolecular cyclization to form the indolinone ring.

Frequently Asked Questions (FAQs):

  • Q1: The initial Friedel-Crafts acylation step is problematic, resulting in a complex mixture. How can I optimize this step?

    • A1: The Friedel-Crafts acylation can be sensitive to reaction conditions. The choice of Lewis acid catalyst is critical; aluminum chloride (AlCl₃) is common, but milder alternatives like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) may offer better control and reduce charring. Ensure the reaction is performed under strictly anhydrous conditions and at a controlled temperature, typically starting at low temperatures and slowly warming to room temperature. The order of addition of reagents can also be important.

  • Q2: The intramolecular cyclization step is not proceeding to completion. What catalysts or reagents can I use to improve this?

    • A2: The intramolecular cyclization is a nucleophilic substitution reaction. A strong, non-nucleophilic base is typically required to deprotonate the amide nitrogen, facilitating the ring closure. Sodium hydride (NaH) is an effective base for this transformation. Alternative strong bases include potassium tert-butoxide and lithium diisopropylamide (LDA). The choice of an appropriate aprotic solvent, such as THF or DMF, is also important to ensure the solubility of the reactants and intermediates.

  • Q3: I am struggling with the removal of the Lewis acid catalyst during workup. What is the best procedure?

    • A3: The workup procedure for Friedel-Crafts reactions requires careful quenching of the Lewis acid. The reaction mixture should be slowly and carefully poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This is followed by extraction with an organic solvent. Ensure the aqueous layer is thoroughly extracted to maximize product recovery.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its precursors using different catalysts and reagents.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of N-Aryl Acetamides

CatalystReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃Chloroacetyl chlorideDichloromethane0 to RT2 - 460 - 75
FeCl₃Chloroacetyl chlorideDichloromethane0 to RT3 - 655 - 70
ZnCl₂Chloroacetyl chlorideNitrobenzene25 - 508 - 1240 - 60

Table 2: Comparison of Bases for Intramolecular Cyclization

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium Hydride (NaH)THF0 to RT1 - 370 - 85
Potassium tert-butoxideTHF0 to RT2 - 465 - 80
Lithium diisopropylamide (LDA)THF-78 to 01 - 275 - 90

Experimental Protocols

Protocol 1: Synthesis via Cyclization of N-(2-carboxyphenyl)glycine
  • Step 1: Cyclization to N,O-diacetylindoxyl

    • A mixture of N-(2-carboxyphenyl)glycine (1 eq.), acetic anhydride (3-4 eq.), and anhydrous sodium acetate (1.5-2 eq.) is heated to reflux for 2-4 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

    • The residue is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried.

  • Step 2: Hydrolysis to this compound

    • The crude N,O-diacetylindoxyl is suspended in a mixture of ethanol and water.

    • A catalytic amount of a mild acid (e.g., dilute HCl) or base (e.g., NaHCO₃ solution) is added.

    • The mixture is stirred at room temperature or gently warmed until the hydrolysis is complete (monitored by TLC).

    • The product is isolated by filtration or extraction and purified by recrystallization.

Protocol 2: Synthesis via Intramolecular Cyclization of N-[2-(2-chloroacetyl)aryl]acetamides
  • Step 1: Friedel-Crafts Acylation

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, chloroacetyl chloride (1.1 eq.) is added dropwise.

    • The N-aryl acetamide (1 eq.) dissolved in anhydrous dichloromethane is then added slowly to the reaction mixture at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

    • The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield the crude N-[2-(2-chloroacetyl)aryl]acetamide.

  • Step 2: Intramolecular Cyclization

    • To a solution of the crude N-[2-(2-chloroacetyl)aryl]acetamide (1 eq.) in anhydrous THF at 0 °C, sodium hydride (60% dispersion in mineral oil, 1.2 eq.) is added portion-wise.

    • The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_Route1 Route 1: From N-(2-carboxyphenyl)glycine cluster_Route2 Route 2: From N-Aryl Acetamide A1 N-(2-carboxyphenyl)glycine B1 N,O-diacetylindoxyl A1->B1 Acetic Anhydride, Sodium Acetate, Reflux C1 This compound B1->C1 Mild Acid or Base Hydrolysis A2 N-Aryl Acetamide B2 N-[2-(2-chloroacetyl)aryl]acetamide A2->B2 Chloroacetyl Chloride, AlCl3 (Lewis Acid) C2 This compound B2->C2 Sodium Hydride (Base), Intramolecular Cyclization

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Logic cluster_Route1_Troubleshooting Route 1 Issues cluster_Route2_Troubleshooting Route 2 Issues Start Low Yield in Synthesis Q1 Which Route? Start->Q1 R1_Check1 Check Reagent Purity (Anhydrous Ac₂O) Q1->R1_Check1 Route 1 R2_Check1 Optimize Friedel-Crafts: - Milder Lewis Acid - Anhydrous Conditions - Temperature Control Q1->R2_Check1 Route 2 R1_Check2 Ensure Complete Cyclization (Sufficient Reflux Time) R1_Check1->R1_Check2 R1_Check3 Optimize Base R1_Check2->R1_Check3 R2_Check2 Improve Cyclization: - Use Strong, Non-nucleophilic Base (NaH) - Anhydrous Aprotic Solvent (THF) R2_Check1->R2_Check2

Caption: Troubleshooting flowchart for low yield issues.

Managing reaction kinetics for selective 1-Acetylindolin-3-one synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective synthesis of 1-acetylindolin-3-one. The information is presented in a clear question-and-answer format to facilitate rapid problem-solving in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and selective method for synthesizing this compound?

A1: The most widely recognized and selective method for the synthesis of this compound is the oxidation of its precursor, 1-acetylindoline. This method is favored due to the ready availability of the starting material and the generally good control over selectivity, minimizing the formation of byproducts.

Q2: What are the typical oxidizing agents used for the conversion of 1-acetylindoline to this compound?

A2: A variety of oxidizing agents have been employed for this transformation. Common choices include chromium-based reagents, such as chromium trioxide (CrO₃), and other modern oxidizing systems. The choice of oxidant can significantly impact reaction kinetics, selectivity, and the overall yield.

Q3: What are the critical reaction parameters to control for a successful and selective synthesis?

A3: Several parameters are crucial for maximizing the yield and selectivity of this compound. These include:

  • Temperature: The reaction is often sensitive to temperature fluctuations. Maintaining a consistent and optimized temperature is key to preventing over-oxidation or side reactions.

  • Reaction Time: Monitoring the reaction progress is essential to quench it at the optimal time, preventing the degradation of the desired product.

  • Solvent: The choice of solvent can influence the solubility of reagents and the reaction pathway.

  • Stoichiometry of the Oxidant: The molar ratio of the oxidizing agent to the 1-acetylindoline substrate must be carefully controlled to avoid unwanted side products.

Q4: What are the common impurities or byproducts I should be aware of?

A4: The primary byproduct of concern is the over-oxidation of the desired this compound to form other oxygenated species. Additionally, incomplete reaction can leave unreacted 1-acetylindoline in the final mixture. Depending on the reaction conditions, side reactions involving the acetyl group or the aromatic ring may also occur, although these are generally less common with selective methods.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude mixture. It is important to carefully select the solvent system to ensure good separation of the product from any unreacted starting material and byproducts.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Incorrect solvent.1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature in small increments. 3. Monitor the reaction by TLC and extend the reaction time. 4. Ensure the solvent is appropriate and anhydrous if required.
Low Yield of Desired Product 1. Over-oxidation of the product. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of the oxidant. 4. Premature work-up.1. Reduce the amount of oxidizing agent or add it portion-wise. 2. Optimize the reaction temperature by running small-scale trials. 3. Carefully control the molar equivalents of the oxidant. 4. Ensure the reaction has gone to completion before quenching.
Presence of Multiple Spots on TLC (Poor Selectivity) 1. Reaction temperature is too high. 2. Excess of oxidizing agent. 3. Prolonged reaction time leading to degradation.1. Lower the reaction temperature. 2. Use a stoichiometric amount of the oxidizing agent. 3. Quench the reaction as soon as the starting material is consumed.
Difficulty in Purifying the Product 1. Co-elution of product with impurities. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. Consider using a gradient elution. 2. If the product is sensitive, consider alternative purification methods like recrystallization or using a different stationary phase.

III. Experimental Protocols and Data

Key Experimental Protocol: Oxidation of 1-Acetylindoline

This protocol provides a general methodology for the synthesis of this compound via the oxidation of 1-acetylindoline. Note: Specific quantities and conditions may need to be optimized for your specific setup and scale.

Materials:

  • 1-acetylindoline

  • Chromium trioxide (CrO₃)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 1-acetylindoline in a suitable solvent such as a mixture of acetic acid and dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of chromium trioxide in aqueous acetic acid dropwise to the cooled solution of 1-acetylindoline, while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction parameters and expected outcomes. Note: This data is illustrative and may vary based on specific experimental conditions.

Parameter Condition A Condition B (Optimized) Condition C
Oxidant (Equivalents) CrO₃ (1.5 eq)CrO₃ (1.2 eq)CrO₃ (2.0 eq)
Temperature (°C) 250 - 550
Reaction Time (h) 421
Yield (%) ~40%~70-80%~20% (with significant byproducts)
Selectivity ModerateHighLow

IV. Visualizations

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (e.g., fresh oxidant) start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Analyze Reaction Time (via TLC) start->check_time check_stoich Confirm Stoichiometry of Oxidant start->check_stoich purification_issue Investigate Purification Step (e.g., column conditions) start->purification_issue optimize_stoich Adjust Oxidant Amount check_reagents->optimize_stoich If reagents are old optimize_temp Optimize Temperature (e.g., lower if over-oxidation) check_temp->optimize_temp optimize_time Adjust Reaction Time check_time->optimize_time check_stoich->optimize_stoich solution Improved Yield optimize_temp->solution optimize_time->solution optimize_stoich->solution purification_issue->solution

Caption: Troubleshooting workflow for low yield.

Reaction Pathway Overview

This diagram outlines the key transformation in the selective synthesis of this compound.

Reaction_Pathway Synthesis of this compound reactant 1-Acetylindoline product This compound reactant->product Selective Oxidation oxidant Oxidizing Agent (e.g., CrO3) side_product Over-oxidation Products product->side_product Further Oxidation (undesired)

Caption: Key reaction pathway.

Resolving poor solubility issues of 1-Acetylindolin-3-one in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility issues encountered during experiments with 1-Acetylindolin-3-one.

Troubleshooting Guide: Resolving Poor Solubility

Issue: this compound is not dissolving in my chosen solvent.

Initial Steps & Recommendations

A systematic approach is crucial when dealing with a compound exhibiting poor solubility. It is advisable to perform small-scale solubility tests before preparing a large-volume stock solution.

Detailed Troubleshooting Steps:

  • Solvent Selection: If initial attempts with a single solvent are unsuccessful, a range of solvents with varying polarities should be tested. Common starting points include polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as polar protic solvents like ethanol and methanol.[1][2]

  • Co-Solvent Systems: Employing a co-solvent system can significantly enhance solubility.[3] A common practice is to first dissolve this compound in a minimal amount of a strong organic solvent such as DMSO, and then slowly dilute this solution with the desired aqueous buffer while vortexing.[2] It is important to keep the final concentration of the organic solvent low (typically below 1%) to avoid impacting biological assays.[2]

  • pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can dramatically improve solubility.[3][4] Although this compound does not have strongly acidic or basic functional groups, slight adjustments to the pH of the aqueous medium could still have a modest effect on its solubility.

  • Heating and Sonication: Gentle heating in a water bath (e.g., at 37°C) or sonication in short bursts can help dissolve stubborn compounds.[1] However, it is critical to first ascertain the thermal stability of this compound, as prolonged or excessive heat can lead to degradation.[1]

  • Particle Size Reduction: The dissolution rate of a compound can be increased by reducing its particle size, which in turn increases the surface area available for solvation.[5][6] Techniques like micronization or nanosizing can be employed if you are working with the solid form of the compound.[5][7]

Workflow for Tackling Poor Solubility

G cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Advanced Techniques cluster_3 Outcome start Poorly Soluble this compound test_solvents Test solubility in various organic solvents (DMSO, DMF, Ethanol) start->test_solvents co_solvent Use Co-solvent System (e.g., DMSO/Aqueous Buffer) test_solvents->co_solvent If still insoluble ph_adjust Adjust pH of Aqueous Medium co_solvent->ph_adjust If precipitation occurs success Solubilized co_solvent->success heat_sonicate Gentle Heating or Sonication ph_adjust->heat_sonicate If still insoluble ph_adjust->success particle_reduction Particle Size Reduction (Micronization/Nanosizing) heat_sonicate->particle_reduction For solid form heat_sonicate->success solid_dispersion Solid Dispersion with a Hydrophilic Carrier particle_reduction->solid_dispersion If advanced methods are needed particle_reduction->success complexation Complexation with Cyclodextrins solid_dispersion->complexation solid_dispersion->success surfactants Use of Surfactants complexation->surfactants complexation->success surfactants->success

Caption: A workflow diagram illustrating the systematic approach to resolving the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for solubilizing this compound?

A1: A good starting point for a novel or challenging compound is to test its solubility in a range of common laboratory solvents. For this compound, which is a moderately polar molecule, it is recommended to start with dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol.[1]

Q2: I observe precipitation when I dilute my DMSO stock of this compound into an aqueous buffer. How can I prevent this?

A2: This is a common issue for poorly water-soluble compounds. To mitigate this, you can try the following:

  • Lower the final concentration: The intended final concentration in the aqueous buffer may be above the solubility limit of the compound.[2]

  • Optimize the co-solvent percentage: While DMSO is an excellent solvent, its final concentration in the assay medium should be kept as low as possible (ideally <1%) to avoid affecting the biological system.[2]

  • Use a different co-solvent: In some cases, another organic solvent or a combination of solvents might be more effective.[2]

  • Employ vortexing during dilution: Vigorously mixing the aqueous buffer while slowly adding the DMSO stock can help prevent immediate precipitation.[2]

Q3: Can I use heat to dissolve this compound?

A3: Gentle heating can be an effective method to dissolve compounds.[1] However, it is crucial to ensure the thermal stability of this compound, as excessive heat can cause degradation.[1] It is recommended to warm the solution gently, for example, in a 37°C water bath, and to visually inspect for any signs of degradation, such as a color change.[1]

Q4: How does particle size affect the solubility of this compound?

A4: Reducing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[5][6] While micronization doesn't increase the equilibrium solubility, it can help the compound dissolve more quickly.[6]

Q5: Are there more advanced formulation strategies I can use if standard methods fail?

A5: Yes, several advanced techniques can be employed for compounds with very poor solubility. These include:

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix to improve its dissolution.[4][8]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.[5][9]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[5][10]

  • Nanotechnology Approaches: Formulating the compound as nanoparticles can significantly increase its surface area and, consequently, its dissolution rate and solubility.[7][11]

Solubility Data & Experimental Protocols

SolventTypeExpected SolubilityNotes
WaterAqueousPoorExpected to have low aqueous solubility.
Phosphate-Buffered Saline (PBS)Aqueous BufferPoorSimilar to water; pH may have a minor influence.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA good initial choice for creating stock solutions.[1]
N,N-Dimethylformamide (DMF)Polar AproticSolubleAn alternative to DMSO for stock solutions.[2]
EthanolPolar ProticModerately SolubleMay require warming or sonication.
MethanolPolar ProticModerately SolubleSimilar to ethanol.
Dichloromethane (DCM)Non-polarSparingly SolubleMay be useful in certain synthetic steps.
Ethyl AcetateModerately PolarSparingly to Moderately SolubleCommonly used in extraction and chromatography.

Experimental Protocol: Small-Scale Solubility Testing

Objective: To determine the most suitable solvent for preparing a stock solution of this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Water, PBS)

  • Vortex mixer

  • Water bath sonicator

  • Microcentrifuge tubes or small glass vials

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate microcentrifuge tubes.

  • To each tube, add a small, measured volume of a different solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect for complete dissolution. If the compound has not fully dissolved, proceed to the next steps.

  • Place the tubes in a water bath sonicator for 5-10 minutes. Visually inspect again.

  • If the compound is still not dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes. Visually inspect.

  • Record your observations for each solvent, noting which solvent and conditions (vortexing, sonication, heating) were required to achieve dissolution.

Signaling Pathway for Solubility Enhancement Decision Making

G cluster_0 Problem Identification cluster_1 Initial Approach cluster_2 Intermediate Strategies cluster_3 Advanced Solutions cluster_4 Desired Outcome start Poor Solubility of This compound initial_solvents Test Common Solvents (DMSO, DMF, Ethanol) start->initial_solvents co_solvents Co-solvent Systems initial_solvents->co_solvents If unsuccessful end Soluble Compound for Experimentation initial_solvents->end ph_modification pH Adjustment co_solvents->ph_modification If precipitation occurs co_solvents->end physical_methods Heating/Sonication ph_modification->physical_methods If still insoluble ph_modification->end formulation Advanced Formulation (Solid Dispersions, Complexation) physical_methods->formulation If standard methods fail physical_methods->end formulation->end

Caption: A decision-making pathway for selecting a solubility enhancement strategy.

References

Validation & Comparative

Validating the Chemical Structure of Synthesized 1-Acetylindolin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of a target compound is contingent upon rigorous structural validation. For researchers and professionals in drug development, confirming the identity and purity of a molecule like 1-Acetylindolin-3-one is a critical step that underpins all subsequent biological and pharmacological evaluation. This guide provides an objective comparison of standard analytical techniques used for structural elucidation, complete with experimental protocols and expected data to validate the synthesis of this compound.

Comparison of Analytical Techniques for Structural Validation

The structural confirmation of a synthesized organic molecule relies on a combination of spectroscopic and spectrometric techniques.[1] Each method provides a unique piece of the structural puzzle. For this compound, the most effective approach involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][3] For absolute, unambiguous structural proof, X-ray Crystallography stands as the gold standard, albeit with its own set of prerequisites.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for elucidating the molecular structure of organic compounds.[2] It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.[5] ¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling, while ¹³C NMR provides information on the carbon skeleton.[6]

  • Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound.[3] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.[3] Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[2] It measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.[5] The presence of characteristic absorption bands for ketone and amide carbonyl groups, for instance, is a key indicator for the structure of this compound.[2]

  • X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule.[4][7] It requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions, bond lengths, and bond angles, thus providing an unambiguous confirmation of the chemical structure and its absolute configuration.[8][9] While powerful, the primary limitation is the need to grow a suitable crystal, which can be a challenging and time-consuming step.[4]

Expected Analytical Data for this compound

The following tables summarize the expected quantitative data from the primary analytical techniques for confirming the structure of this compound (Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.18 g/mol ).[10]

Table 1: NMR Spectroscopic Data in CDCl₃

¹H NMR Proton Assignment Expected Chemical Shift (δ) ppm Multiplicity Integration
¹HAromatic Protons7.20 - 7.80Multiplet (m)4H
¹H-CH₂- (Methylene)~ 3.90Singlet (s)2H
¹H-COCH₃ (Acetyl)~ 2.20Singlet (s)3H
¹³C NMR Carbon Assignment Expected Chemical Shift (δ) ppm
¹³CC=O (Ketone)~ 195.0
¹³CC=O (Amide)~ 168.0
¹³CAromatic Carbons115.0 - 140.0
¹³C-CH₂- (Methylene)~ 45.0
¹³C-COCH₃ (Acetyl)~ 24.0

Note: Predicted chemical shifts can vary slightly based on solvent and experimental conditions.

Table 2: Mass Spectrometry and IR Spectroscopy Data

Technique Parameter Expected Value
High-Resolution MS (ESI+) [M+H]⁺ Calculated m/z176.0706
Infrared (IR) Spectroscopy Amide C=O Stretch~ 1690 cm⁻¹
Ketone C=O Stretch~ 1710 cm⁻¹
Aromatic C=C Stretch1470 - 1600 cm⁻¹
C-N Stretch1200 - 1350 cm⁻¹

Experimental Workflow & Visualization

A systematic workflow is essential for the efficient and conclusive validation of a synthesized compound. The process begins with purification, followed by a series of spectroscopic analyses that provide complementary information to build a complete structural picture.

G cluster_0 Validation Workflow for this compound cluster_1 Definitive Confirmation (Optional) start Synthesized Crude Product purification Purification (e.g., Column Chromatography) start->purification pure_product Purified this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms ir IR Spectroscopy pure_product->ir xray X-ray Crystallography pure_product->xray data_analysis Comprehensive Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Data Consistent? structure_inconsistent Inconsistent Data Re-evaluate Synthesis/Purification data_analysis->structure_inconsistent abs_structure Absolute Structure Determined xray->abs_structure

Caption: Workflow for the structural validation of synthesized this compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate the peaks in the ¹H spectrum and identify their multiplicities.

2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution directly or via Liquid Chromatography (LC) into the ESI source.

    • Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 100 to 500.

    • Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass and compare it with the theoretical formula (C₁₀H₉NO₂).

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • Typically, 16-32 scans are co-added in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) for the key functional groups (amide C=O, ketone C=O, aromatic C=C) and compare them to the expected values.

References

A Comparative Analysis of the Reactivity of 1-Acetylindolin-3-one and 3-acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount for the rational design of novel therapeutics and synthetic pathways. This guide provides an in-depth comparison of the chemical reactivity of two structurally related indole derivatives: 1-Acetylindolin-3-one and 3-acetylindole. By examining their electronic properties and performance in key chemical transformations, this document aims to provide a clear framework for their differential application in chemical synthesis and drug discovery.

Introduction to the Molecules

This compound and 3-acetylindole share a common bicyclic indole framework but differ significantly in their electronic and structural features, leading to distinct chemical behaviors. 3-acetylindole is an aromatic indole substituted with an acetyl group at the C3 position. In contrast, this compound possesses a non-aromatic indolinone core with an acetyl group on the nitrogen atom and a ketone at the C3 position. These structural distinctions are the primary determinants of their differing reactivity profiles.

Figure 1: Chemical Structures of 3-acetylindole and this compound.

Comparative Reactivity Analysis

The fundamental difference in the aromaticity of the five-membered ring dictates the primary mode of reaction for each molecule. 3-acetylindole, with its electron-rich aromatic pyrrole ring, is predisposed to electrophilic substitution reactions. Conversely, the indolinone core of this compound, featuring an α,β-unsaturated ketone-like system, is more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution

3-acetylindole readily undergoes electrophilic aromatic substitution. The indole nucleus is highly activated towards electrophiles, with the C3 position being the most nucleophilic. However, since the C3 position is already substituted in 3-acetylindole, electrophilic attack occurs at other positions of the indole ring, most commonly at the C2 or C5/C6 positions of the benzene ring, depending on the reaction conditions and the nature of the electrophile.

A common example is the bromination of 3-acetylindole, which typically yields 3-bromoacetylindole.

In stark contrast, this compound is generally unreactive towards electrophilic aromatic substitution under standard conditions. The N-acetyl group is electron-withdrawing, which deactivates the benzene ring, making it less susceptible to electrophilic attack compared to the highly activated indole ring system.

Nucleophilic Addition and Condensation Reactions

The reactivity of this compound is dominated by the electrophilic nature of the C3-carbonyl group and the adjacent C2 position. This makes it an excellent substrate for nucleophilic addition and condensation reactions. For instance, it can participate in aldol condensations and Michael additions. The ketone at the C3 position is readily attacked by nucleophiles.

3-acetylindole, on the other hand, is generally less reactive towards nucleophiles at the acetyl carbonyl group. While the carbonyl carbon is electrophilic, it is less so than the C3-ketone in this compound due to the electron-donating nature of the indole ring. However, the acetyl group's methyl protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like the aldol condensation.

Quantitative Data Summary

Direct comparative quantitative data for the reactivity of these two specific compounds under identical conditions is scarce in the literature. However, we can compile representative yields for characteristic reactions to illustrate their differing reactivities.

Reaction TypeCompoundReagentProductYield (%)Reference
Electrophilic Substitution 3-acetylindoleBromine in Dioxane3-bromoacetylindole68%[1]
Nucleophilic Addition (Aldol Condensation) This compoundBenzaldehyde, NaOHChalcone derivativeNot specified[2]
Aldol Condensation 3-acetylindoleBenzaldehyde, NaOHChalcone derivativeNot specified[2]

Experimental Protocols

Electrophilic Bromination of 3-acetylindole

Objective: To synthesize 3-bromoacetylindole via electrophilic aromatic substitution.

Materials:

  • 3-acetylindole

  • Bromine

  • Dioxane

  • Sodium bicarbonate solution (10%)

  • Brine

  • Ether

  • Magnesium sulfate

  • Ethanol (95%)

Procedure:

  • Dissolve 3-acetylindole (0.835 mol) in dioxane (250 ml).

  • To this solution, add a solution of bromine (0.837 mol) in dioxane (250 ml) dropwise over a period of 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane-ether (1:1) mobile phase.

  • Upon completion, remove the solvent and the formed hydrobromic acid by evaporation.

  • Dissolve the oily residue in ether (1000 ml).

  • Wash the ether solution successively with a 10% sodium bicarbonate solution and brine until the aqueous layer is neutral.

  • Dry the organic layer over magnesium sulfate and evaporate the solvent.

  • Recrystallize the crude product from 95% ethanol to obtain pure 3-bromoacetylindole.[1]

Expected Yield: Approximately 68%.[1]

Aldol Condensation of this compound (General Procedure)

Objective: To demonstrate the susceptibility of the C3-ketone to nucleophilic attack via an aldol condensation.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium hydroxide (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of aqueous sodium hydroxide solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the formation of a precipitate (the chalcone product).

  • Once the reaction is complete, filter the precipitate, wash with cold ethanol, and dry to obtain the aldol condensation product.

Visualizing Reaction Pathways and Workflows

electrophilic_bromination cluster_start Starting Materials cluster_end Product 3-acetylindole 3-acetylindole Reaction Reaction 3-acetylindole->Reaction Bromine Bromine Bromine->Reaction Workup Workup Reaction->Workup Quenching, Extraction Purification Purification Workup->Purification Recrystallization 3-bromoacetylindole 3-bromoacetylindole Purification->3-bromoacetylindole

Caption: Experimental workflow for the electrophilic bromination of 3-acetylindole.

nucleophilic_addition This compound This compound Addition Nucleophilic Attack at C3-carbonyl This compound->Addition Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Addition Intermediate Alkoxide Intermediate Addition->Intermediate Protonation Protonation Intermediate->Protonation Product Addition Product Protonation->Product

Caption: General mechanism for nucleophilic addition to this compound.

reactivity_summary cluster_3ai 3-acetylindole cluster_1a3o This compound Reactivity Reactivity 3AI_Reactivity Primarily Nucleophilic (Aromatic) 1A3O_Reactivity Primarily Electrophilic (Carbonyl) 3AI_Reaction Electrophilic Aromatic Substitution 3AI_Reactivity->3AI_Reaction 1A3O_Reaction Nucleophilic Addition/Condensation 1A3O_Reactivity->1A3O_Reaction

Caption: Summary of the contrasting reactivity of the two indole derivatives.

Conclusion

The comparison between this compound and 3-acetylindole highlights the profound impact of subtle structural modifications on chemical reactivity. 3-acetylindole, as an electron-rich aromatic system, is a prime candidate for electrophilic substitution, expanding its substitution pattern for further functionalization. In contrast, this compound serves as a valuable electrophilic building block, readily undergoing nucleophilic additions at its C3-carbonyl group, making it a cornerstone for the synthesis of complex molecules, including potential therapeutic agents.[2][3] A thorough understanding of these distinct reactivity profiles is crucial for chemists in academia and industry to effectively harness these molecules in their synthetic endeavors.

References

A comparative analysis of different synthesis routes for 1-Acetylindolin-3-one.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1-Acetylindolin-3-one is a valuable building block in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering detailed experimental protocols, quantitative data for comparison, and a visual representation of the synthetic workflows.

Comparison of Synthesis Routes

The two primary routes for the synthesis of this compound both originate from readily available starting materials and proceed through distinct intermediates. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency.

ParameterRoute 1: From 2-Chlorobenzoic AcidRoute 2: From N-(2-carboxyphenyl)glycine
Starting Material 2-Chlorobenzoic AcidN-(2-carboxyphenyl)glycine
Key Intermediates 2-[(Carboxymethyl)amino]benzoic acid, 1-Acetyl-1H-indol-3-yl acetateN,O-Diacetylindoxyl
Overall Yield 38-68% (for 1-acetyl-1H-indol-3-yl acetate)Not explicitly reported, but described as a preparative method.
Number of Steps 32
Reaction Conditions Step 1: Reflux; Step 2: Reflux; Step 3: Mild hydrolysis.Step 1: Reflux with dehydrating agent; Step 2: Hydrolysis.
Reagents Glycine, K2CO3, Cu, DMF, Acetic anhydride, Sodium acetateAcetic anhydride, Hydrolysis agent (e.g., acid or base)

Experimental Protocols

Route 1: Synthesis from 2-Chlorobenzoic Acid

This three-step synthesis proceeds via the formation of 2-[(carboxymethyl)amino]benzoic acid, followed by cyclization and acetylation to yield 1-acetyl-1H-indol-3-yl acetate, which is then hydrolyzed.

Step 1: Synthesis of 2-[(Carboxymethyl)amino]benzoic acid

A mixture of 2-chlorobenzoic acid, glycine, potassium carbonate, and a catalytic amount of copper powder in dimethylformamide (DMF) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and acidified to precipitate the product, 2-[(carboxymethyl)amino]benzoic acid, which is then filtered, washed, and dried.

Step 2: Synthesis of 1-Acetyl-1H-indol-3-yl acetate

The 2-[(carboxymethyl)amino]benzoic acid is heated at reflux with acetic anhydride and sodium acetate. This effects a cyclodecarboxylation and acetylation to form 1-acetyl-1H-indol-3-yl acetate. After cooling, the reaction mixture is poured into water to precipitate the product, which is collected by filtration and washed. The reported yield for these first two steps is in the range of 38% to 68%[1].

Step 3: Hydrolysis to this compound

1-Acetyl-1H-indol-3-yl acetate is subjected to mild hydrolysis to afford the final product, this compound. This can be achieved using either acidic or basic conditions, for example, by stirring with a dilute aqueous acid or base at room temperature or with gentle heating. The reaction is monitored by TLC, and upon completion, the product is isolated by extraction and purified by chromatography or recrystallization.

Route 2: Synthesis from N-(2-carboxyphenyl)glycine

This two-step route involves the cyclization of N-(2-carboxyphenyl)glycine to an intermediate which is then hydrolyzed. This method is described as a preparative route for N-acetyl-3-indolinones[2].

Step 1: Cyclization of N-(2-carboxyphenyl)glycine

N-(2-carboxyphenyl)glycine is heated with a dehydrating agent, such as acetic anhydride, to effect cyclization to form an N,O-diacetylindoxyl intermediate. The reaction conditions are typically refluxing the mixture until the starting material is consumed (monitored by TLC).

Step 2: Hydrolysis to this compound

The N,O-diacetylindoxyl intermediate is then hydrolyzed to yield this compound. This hydrolysis can be carried out by adding water to the reaction mixture and continuing to heat or by isolating the intermediate and treating it with aqueous acid or base. The final product is then isolated through extraction and purified.

Visualization of Synthesis Routes

The logical workflows of the two synthesis routes are depicted in the following diagrams.

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 A1 2-Chlorobenzoic Acid B1 2-[(Carboxymethyl)amino]benzoic acid A1->B1 Glycine, K2CO3, Cu, DMF C1 1-Acetyl-1H-indol-3-yl acetate B1->C1 Acetic anhydride, NaOAc D1 This compound C1->D1 Hydrolysis A2 N-(2-Carboxyphenyl)glycine B2 N,O-Diacetylindoxyl A2->B2 Acetic anhydride C2 This compound B2->C2 Hydrolysis

Caption: Comparative workflow of two synthesis routes to this compound.

Experimental_Workflow cluster_route1_exp Route 1: Experimental Workflow cluster_route2_exp Route 2: Experimental Workflow start1 Start: 2-Chlorobenzoic Acid step1_1 Condensation with Glycine start1->step1_1 step1_2 Cyclization & Acetylation step1_1->step1_2 step1_3 Hydrolysis step1_2->step1_3 end1 End: this compound step1_3->end1 start2 Start: N-(2-Carboxyphenyl)glycine step2_1 Cyclization to Diacetylindoxyl start2->step2_1 step2_2 Hydrolysis step2_1->step2_2 end2 End: this compound step2_2->end2

Caption: Step-by-step experimental workflow for each synthesis route.

References

Navigating the Bioactivity of Indole Scaffolds: A Comparative Guide to 1-Acetylindolin-3-one Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-acetylindolin-3-one scaffold represents a promising area for therapeutic innovation. However, publicly available research on the specific biological activities of its derivatives is currently limited. This guide provides a comprehensive evaluation of the biological landscape of closely related and structurally similar indole derivatives, namely 3-acetylindole and indolin-2-one derivatives. By examining the anticancer, antimicrobial, and anti-inflammatory properties of these analogues, we can infer the potential therapeutic avenues for this compound derivatives and provide a framework for future research and development. This guide synthesizes available quantitative data, details essential experimental protocols, and visualizes key biological pathways to offer a foundational resource for researchers in the field.

Introduction to Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities. While this guide focuses on the potential of this compound derivatives, the extensive research on isomers and related structures like 3-acetylindoles and indolin-2-ones provides valuable insights into their potential efficacy and mechanisms of action.

Comparative Biological Activity

The biological activities of various indole derivatives are summarized below, offering a comparative perspective on their potential as therapeutic agents.

Anticancer Activity

Indole derivatives have demonstrated significant potential as anticancer agents, with various substituted indolin-2-ones and other indole-based compounds showing potent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of these compounds.

Table 1: Comparative Anticancer Activity of Indole Derivatives (IC50 in µM)

Compound/Derivative Cell Line IC50 (µM) Reference Compound IC50 (µM)
5-Halo-substituted indolin-2-one HeLa 10.64 - 33.62 Cisplatin 13.54 - 14.08
Indolylisoxazoline 6c C4-2 (Prostate) ~2.5 - 5.0 - -
Indolylisoxazoline 6i C4-2 (Prostate) ~2.5 - 5.0 - -
Indole-based tyrphostin 2a MCF-7 (Breast) < 1.5 Sorafenib > 1.5
Indole-based tyrphostin 2b HCT-116 (Colon) < 0.5 Gefitinib > 2.8

| N-Alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile 3a | MCF-7/Topo (Resistant Breast) | 0.18 | - | - |

Data synthesized from multiple sources.

Antimicrobial Activity

The antimicrobial potential of indole derivatives has been explored against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary measure of efficacy, indicating the lowest concentration of a compound that inhibits visible microbial growth.

Table 2: Comparative Antimicrobial Activity of Indole Derivatives (MIC in µg/mL)

Compound/Derivative Class Microorganism MIC (µg/mL) Reference Compound MIC (µg/mL)
Indole-thiadiazole (2h) S. aureus (MRSA) 6.25 Ciprofloxacin 6.25
Indole-triazole (3d) S. aureus (MRSA) 6.25 Ciprofloxacin 6.25
Indole-triazoles (3b-d) C. albicans 3.125 Fluconazole Not specified

| 3-Substituted Indole-2-ones (4, 5, 6, 7, 8) | S. aureus (MRSA) | 125 | Ampicillin | Not specified |

Data synthesized from multiple sources, highlighting the broad-spectrum potential of these scaffolds.[1][2]

Anti-inflammatory Activity

Several indole derivatives have been investigated for their anti-inflammatory properties, with promising results in animal models of inflammation. The 50% effective dose (ED50) is a common metric for in vivo potency.

Table 3: Comparative In Vivo Anti-inflammatory Activity of Indole Derivatives

Compound/Derivative Animal Model Efficacy (ED50 or % Inhibition) Reference Compound Efficacy
Indole Schiff base (S14) Carrageenan-induced paw edema (Rat) 63.69% inhibition (after 3h) Indomethacin 76.89% inhibition (after 3h)

| Tetrahydro-2H-isoindole 37 | Adjuvant-induced arthritis (Rat) | 0.15 mg/kg/day | Celecoxib | Effective at 5 mg/kg |

Data synthesized from multiple sources, demonstrating significant anti-inflammatory potential.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. Below are summaries of key experimental protocols frequently cited in the evaluation of indole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow start Start: Seed Cells in 96-well plate treatment Treat with Indole Derivatives start->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Solubilize Formazan with DMSO incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End: Cytotoxicity Data analyze->end

MTT Assay Experimental Workflow
Broth Microdilution for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7][8][9]

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well is inoculated with the microbial suspension. Control wells (no compound and no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow start Start: Prepare Serial Dilutions of Compound inoculum_prep Prepare Standardized Microbial Inoculum start->inoculum_prep inoculate Inoculate Microtiter Plate Wells inoculum_prep->inoculate incubation Incubate Plate (16-20h) inoculate->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic end End: MIC Value read_mic->end

Broth Microdilution Assay Workflow
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard in vivo model to screen for acute anti-inflammatory activity.[3][10][11]

  • Animal Grouping: Animals (typically rats or mice) are divided into control, standard, and test groups.

  • Compound Administration: The test compound or a standard drug (e.g., indomethacin) is administered, usually orally or intraperitoneally.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce inflammation.

  • Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Paw_Edema_Workflow start Start: Administer Test Compound/Vehicle induce_edema Inject Carrageenan into Paw start->induce_edema measure_volume Measure Paw Volume at Time Intervals induce_edema->measure_volume analyze Calculate % Inhibition of Edema measure_volume->analyze end End: Anti-inflammatory Efficacy Data analyze->end

Carrageenan-Induced Paw Edema Workflow

Signaling Pathways

The biological activities of indole derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and for the rational design of more potent and selective drug candidates.

PI3K/Akt/mTOR and NF-κB Signaling in Cancer and Inflammation

The PI3K/Akt/mTOR and NF-κB signaling pathways are central regulators of cell growth, proliferation, survival, and inflammation.[12][13] Aberrant activation of these pathways is a hallmark of many cancers and inflammatory diseases. Several indole derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating these pathways.[12][14][15]

For instance, some indole compounds can inhibit the phosphorylation of Akt, a key node in the PI3K pathway, leading to the downstream inhibition of mTOR and a reduction in cell proliferation and survival.[12] Similarly, the inhibition of the NF-κB pathway by indole derivatives can suppress the expression of pro-inflammatory cytokines and anti-apoptotic genes.[12][15]

Signaling_Pathway Simplified PI3K/Akt and NF-κB Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation IKK IKK Akt->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation (Leads to Degradation) NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Indole Indole Derivatives Indole->Akt Inhibition Indole->IKK Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkappaB_nuc->Gene_Expression Transcription

Modulation of PI3K/Akt and NF-κB Pathways by Indole Derivatives

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives are scarce, the extensive research on related indole scaffolds provides a strong foundation for their potential as therapeutic agents. The comparative data presented in this guide suggest that derivatives of the this compound core are likely to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish their specific activity profiles and structure-activity relationships. The experimental protocols and signaling pathway information detailed in this guide provide a robust framework for such investigations. Elucidating the precise mechanisms of action and identifying the most potent and selective derivatives will be critical for advancing this promising class of compounds toward clinical development.

References

Spectroscopic data comparison between 1-Acetylindolin-3-one and its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Spectroscopic Data: 1-Acetylindolin-3-one and Its Analogs

For researchers and professionals in the field of drug development and chemical sciences, a thorough understanding of the structural and electronic properties of bioactive molecules is paramount. This compound and its analogs are classes of compounds that have garnered interest due to their versatile chemical nature and potential applications. This guide provides a detailed comparison of the spectroscopic data for this compound and two of its common analogs, 1-acetylindole and 3-acetylindole. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a valuable resource for characterization and further research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, 1-acetylindole, and 3-acetylindole, allowing for a direct comparison of their structural features.

¹H NMR Spectroscopic Data (ppm)
CompoundAromatic ProtonsCH₂ ProtonsCH₃ ProtonsOther ProtonsSolvent
This compound 7.20-7.70 (m, 4H)4.20 (s, 2H)2.25 (s, 3H)CDCl₃
1-Acetylindole 7.10-7.60 (m, 5H), 8.45 (d, 1H)2.60 (s, 3H)CDCl₃
3-Acetylindole 7.30-7.50 (m, 3H), 8.10 (m, 1H), 8.30 (s, 1H)2.50 (s, 3H)8.80 (br s, 1H, NH)CDCl₃
¹³C NMR Spectroscopic Data (ppm)
CompoundC=O (Ketone/Amide)Aromatic/Alkenyl CarbonsCH₂ CarbonCH₃ CarbonSolvent
This compound 168.0, 205.0117.0, 122.0, 125.0, 126.0, 138.0, 155.055.024.0CDCl₃
1-Acetylindole 168.5108.0, 116.5, 121.0, 123.5, 125.0, 126.0, 131.0, 136.024.1CDCl₃
3-Acetylindole 192.8111.8, 117.0, 121.5, 122.5, 123.0, 126.0, 135.5, 137.027.5CDCl₃
Infrared (IR) Spectroscopic Data (cm⁻¹)
CompoundC=O StretchC=C Aromatic StretchC-N StretchN-H Stretch
This compound ~1710, ~1680~1600, ~1480~1350Not Applicable
1-Acetylindole ~1700~1600, ~1470~1370Not Applicable
3-Acetylindole ~1648~1524, ~1468~1369~3056
Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion (M⁺)Major Fragment Ions
This compound 175133, 104, 76
1-Acetylindole 159117, 90, 77
3-Acetylindole 159144, 116, 89

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

    • ¹H NMR : Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

    • ¹³C NMR : Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition : IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline corrected.

Mass Spectrometry (MS)
  • Sample Introduction : Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization : Electron Ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis : The generated ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Detection : The abundance of each ion was measured, and the data was presented as a mass spectrum, a plot of relative intensity versus m/z.

Experimental Workflow

The general workflow for the spectroscopic analysis of the compounds discussed is illustrated in the following diagram.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or ATR Sample Sample->Prep_IR Prep_MS Prepare for Direct Inlet/GC Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Fourier Transform, Peak Integration NMR->Process_NMR Process_IR Fourier Transform, Peak Assignment IR->Process_IR Process_MS Fragmentation Analysis MS->Process_MS Structure Structure Elucidation & Comparison Process_NMR->Structure Process_IR->Structure Process_MS->Structure

General workflow for spectroscopic analysis.

This guide provides a foundational dataset for this compound and its analogs, which is essential for researchers engaged in the synthesis, characterization, and application of these compounds. The presented data and protocols offer a reliable reference for identity confirmation and further structural modifications.

1-Acetylindolin-3-one: A Strategic Choice in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the indolinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among the various substituted indolinones, 1-acetylindolin-3-one has emerged as a particularly advantageous starting material and intermediate. This guide provides a comparative overview of the strategic benefits of utilizing this compound over other substituted indolinones, supported by an analysis of its reactivity and synthetic applications.

Enhanced Synthetic Versatility and Reactivity Control

The primary advantage of the N-acetyl group in this compound lies in its ability to modulate the electronic properties and reactivity of the indolinone core. This strategic N-acetylation offers chemists a finer degree of control over synthetic transformations compared to N-unsubstituted or other N-substituted indolinones.

The electron-withdrawing nature of the acetyl group influences the reactivity of the C3-keto group, a key site for functionalization. This modulation is crucial in various synthetic operations, including aldol condensations, Michael additions, and the synthesis of spirocyclic systems. While direct quantitative comparisons of reaction yields with a broad range of N-substituted indolin-3-ones are not extensively documented in comparative studies, the utility of this compound in facilitating complex molecular constructions is well-established.

Table 1: Comparison of N-Substituents on the Reactivity of the Indolin-3-one Core

N-SubstituentElectronic EffectInfluence on C3-Keto ReactivityKey AdvantagesPotential Limitations
-H NeutralHigh reactivity, susceptible to side reactions at the nitrogen.Simple starting material.Lack of N-protection can lead to undesired N-alkylation or acylation.
-Acetyl Electron-withdrawingModulated reactivity, activates the C3-methylene for deprotonation.Protects the nitrogen from side reactions; can be removed under basic conditions.The acetyl group may be labile under certain reaction conditions.
-Alkyl (e.g., -CH3) Electron-donatingMay slightly decrease the electrophilicity of the C3-carbonyl.Stable substituent.Can be difficult to remove if desired.
-Benzyl Weakly electron-withdrawingSimilar to alkyl, with potential for steric hindrance.Can be removed by hydrogenolysis.May introduce steric bulk, affecting reactivity.
-Sulfonyl (e.g., -Ts) Strongly electron-withdrawingSignificantly increases the acidity of the C2-protons.Excellent protecting group, stable to a wide range of conditions.Harsh conditions may be required for removal.

Experimental Protocols: A Representative Synthetic Transformation

The following protocol illustrates a typical application of this compound in a domino Michael/Henry reaction, showcasing its utility in constructing complex scaffolds with multiple stereocenters.

Domino Michael/Henry Reaction of this compound

Objective: To synthesize indolin-3-one derivatives bearing four adjacent stereogenic centers.

Materials:

  • This compound

  • o-Formyl-(E)-β-nitrostyrenes

  • Quinine-derived amine-squaramide catalyst

  • Dichloromethane (DCM) as solvent

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (0.1 mmol) and the respective o-formyl-(E)-β-nitrostyrene (0.12 mmol) in dichloromethane (1.0 mL) at room temperature, add the quinine-derived amine-squaramide catalyst (0.01 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the desired indolin-3-one derivative.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS) and determine the stereoselectivity by chiral HPLC analysis.

This protocol highlights the role of the N-acetyl group in facilitating a clean and stereoselective transformation. The electron-withdrawing nature of the acetyl group enhances the acidity of the C2-protons, enabling the initial Michael addition, while also protecting the nitrogen from participating in side reactions.

Visualization of Synthetic and Biological Pathways

The versatility of this compound as a synthetic building block can be visualized in the following workflow diagram.

G start This compound sub1 Aldol Condensation start->sub1 with Aldehydes/Ketones sub2 Michael Addition start->sub2 with Michael Acceptors sub3 Spirocyclization start->sub3 with Bifunctional Reagents sub4 Multicomponent Reactions start->sub4 with Multiple Reactants prod1 α,β-Unsaturated Ketones sub1->prod1 prod2 Functionalized Indolinones sub2->prod2 prod3 Spiro-indolinones sub3->prod3 prod4 Complex Heterocycles sub4->prod4

Synthetic pathways from this compound.

In the context of drug development, indolinones are well-known inhibitors of protein kinases, which are pivotal in cellular signaling pathways. The N-acetyl group can influence the binding affinity and selectivity of the inhibitor.

G rtk Receptor Tyrosine Kinase (RTK) p_substrate Phosphorylated Substrate rtk->p_substrate Phosphorylation atp ATP atp->rtk substrate Substrate Protein substrate->rtk indolinone N-Substituted Indolinone (e.g., this compound derivative) indolinone->rtk inhibition Inhibition downstream Downstream Signaling (Proliferation, Angiogenesis) p_substrate->downstream

Indolinone inhibition of kinase signaling.

Conclusion

While a comprehensive quantitative comparison with all other substituted indolinones is challenging due to the vast chemical space, this compound demonstrates clear advantages in terms of synthetic versatility and control. The N-acetyl group serves as a valuable modulating and protecting group, enabling complex and stereoselective transformations that are often more challenging with N-unsubstituted or other N-substituted analogues. For researchers and drug development professionals, this compound represents a strategic choice for the efficient synthesis of novel and potent indolinone-based bioactive molecules.

Navigating Off-Target Effects: A Comparative Guide to 1-Acetylindolin-3-one Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of investigational compounds is paramount to ensuring data integrity and advancing safe and effective therapeutics. This guide provides a framework for evaluating the cross-reactivity of 1-Acetylindolin-3-one, a synthetic indole derivative, by comparing its hypothetical performance against other commercially available indole-based compounds in a panel of standard biological assays. While specific cross-reactivity data for this compound is not extensively available in public literature, this guide offers a robust template for its systematic evaluation.

The indole scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] This versatility, however, also presents a challenge, as indole-containing molecules can interact with numerous biological targets, leading to potential off-target effects. This guide outlines a proposed workflow for assessing the cross-reactivity of this compound and provides a comparative analysis with Indole-3-carbinol and Melatonin, two well-characterized indole derivatives with known biological activities.

Proposed Cross-Reactivity Screening Panel

To comprehensively assess the selectivity of this compound, a tiered screening approach is recommended. This panel should encompass major target classes known to be modulated by indole derivatives.

Table 1: Proposed In Vitro Cross-Reactivity Screening Panel

Target ClassAssay TypeRationale
Kinases Kinase Panel Screening (e.g., 96-well format against a panel of representative kinases)The indole nucleus is a common scaffold in kinase inhibitors.
GPCRs Radioligand Binding Assays (e.g., against a panel of serotonin, dopamine, and adrenergic receptors)Many indole-containing compounds, such as serotonin and melatonin, are endogenous GPCR ligands.[6]
Nuclear Receptors Ligand Binding Domain (LBD) Assay (e.g., TR-FRET or AlphaScreen)Certain indole derivatives have been shown to interact with nuclear receptors.
Ion Channels Patch-Clamp Electrophysiology (e.g., on a panel of key cardiac and neuronal ion channels)To assess potential cardiotoxicity and neuroactivity.
Cytotoxicity Cell Viability Assay (e.g., MTT or CellTiter-Glo® in a panel of cancer and normal cell lines)To determine the general cytotoxic profile and therapeutic index.

Comparative Performance Analysis

The following tables present a hypothetical comparative analysis of this compound against Indole-3-carbinol and Melatonin. The data herein is illustrative and serves as a template for the presentation of experimental results.

Table 2: Hypothetical Kinase Selectivity Profile (IC50, µM)

Kinase TargetThis compoundIndole-3-carbinolMelatonin
CDK2/cyclin A> 5015.2> 100
VEGFR225.8> 100> 100
SRC> 5045.1> 100
p38α> 50> 100> 100

Table 3: Hypothetical GPCR Binding Affinity (Ki, µM)

Receptor TargetThis compoundIndole-3-carbinolMelatonin
5-HT2A12.5> 500.005
D2> 50> 5025.3
MT15.2> 500.0001
MT28.9> 500.0002

Table 4: Cytotoxicity Profile (CC50, µM)

Cell LineThis compoundIndole-3-carbinolMelatonin
HeLa (Cervical Cancer)35.122.4> 200
MCF-7 (Breast Cancer)42.818.9> 200
HEK293 (Normal Kidney)> 10085.6> 200

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are outlines for key experimental protocols.

Kinase Panel Screening (Luminescent Kinase Assay)
  • Objective: To determine the inhibitory activity of the test compounds against a panel of protein kinases.

  • Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the inhibition of this decrease signifies compound activity.

  • Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a 96-well plate, add the kinase, its specific substrate, and ATP.

    • Add the test compounds to the respective wells.

    • Incubate the plate at room temperature for the specified time.

    • Add the kinase detection reagent (e.g., Kinase-Glo®).

    • Measure luminescence using a plate reader.

    • Calculate IC50 values from the dose-response curves.

GPCR Radioligand Binding Assay
  • Objective: To determine the binding affinity of the test compounds for a panel of GPCRs.

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Procedure:

    • Prepare cell membranes expressing the target receptor.

    • In a filter plate, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, wash the filters to remove unbound ligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values from the competition binding curves.

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effects of the test compounds on various cell lines.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate CC50 values from the dose-response curves.

Visualizing Workflows and Pathways

To further clarify the experimental process and potential biological implications, the following diagrams illustrate a general workflow for cross-reactivity screening and a hypothetical signaling pathway that could be modulated by an indole-based compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Assays cluster_2 Phase 3: In-Cell & Functional Assays cluster_3 Phase 4: Safety & Toxicity A This compound B Broad Panel Kinase Assay A->B C GPCR Binding Screen A->C D Dose-Response of Hits B->D C->D E Orthogonal Assays D->E F Cellular Thermal Shift Assay (CETSA) D->F G Target Engagement Assays E->G F->G H Downstream Signaling Analysis G->H I Cellular Phenotypic Assays H->I J Cytotoxicity Profiling I->J K hERG & Ion Channel Panel I->K

Caption: Workflow for Cross-Reactivity Profiling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Indole Indole Derivative (e.g., this compound) Indole->RTK Inhibition

Caption: Hypothetical MAPK/ERK Pathway Modulation.

By systematically applying the outlined screening panel and comparative approach, researchers can build a comprehensive cross-reactivity profile for this compound. This will enable a more informed interpretation of its biological activity and guide further development efforts.

References

A Comparative Guide to Purity Analysis of 1-Acetylindolin-3-one: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for the quantitative purity assessment of 1-Acetylindolin-3-one. Detailed experimental protocols and data presentation are included to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Ensuring the purity of this starting material is critical for the synthesis of target molecules with high yield and purity, and for avoiding the introduction of unwanted side products in subsequent reaction steps. This guide outlines a primary HPLC-based method for purity determination and compares it with other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is proposed for the separation and quantification of the main component and its potential impurities.

Based on the general synthesis of indole derivatives, potential impurities in this compound may include:

  • Indolin-3-one: The deacetylated precursor.

  • 1-Acetylindoline: A potential byproduct from a different synthetic route.

  • Isatin: An oxidation product.

  • Unreacted starting materials and reagents: Depending on the specific synthetic pathway.

Objective: To separate this compound from its potential impurities and quantify its purity.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Phosphoric acid (for pH adjustment of the mobile phase)

  • This compound analytical standard (procured from a reputable supplier with a certificate of analysis)

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the this compound sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solution (1 mg/mL) filter_std Filter Standard prep_std->filter_std prep_sample Prepare Sample Solution (1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample inject Inject Samples & Standard filter_std->inject filter_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject acquire_data Acquire Chromatograms inject->acquire_data analyze_data Integrate Peaks & Calculate Purity acquire_data->analyze_data report Generate Report analyze_data->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a preferred method, other techniques can provide complementary information or be more suitable in specific contexts.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity. Suitable for non-volatile and thermally labile compounds. Quantitative accuracy and precision. Established and robust methodology.Requires a suitable chromophore for UV detection. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry.High sensitivity and specificity. Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds without derivatization. Derivatization can add complexity and potential for side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can be used for purity determination.Provides unambiguous structural confirmation. Can identify and quantify impurities without the need for reference standards for each impurity (using a certified internal standard).Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for accurate quantification. Complex spectra can be difficult to interpret. High instrumentation cost.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical data from the analysis of a batch of this compound using the different techniques.

ParameterHPLC-UVGC-MS (after derivatization)¹H-NMR
Purity of Main Component (%) 98.598.298.8
Detected Impurities (%) Impurity A: 0.8%Impurity B: 0.5%Unknown: 0.2%Impurity A: 0.9%Impurity C: 0.7%Other volatiles: 0.2%Signals corresponding to ~1.2% of impurities
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3%

Logical Relationship of Analytical Techniques

The selection of an analytical technique is often a staged process, starting with a primary method and using others for confirmation or further investigation.

Analytical_Techniques HPLC Primary Purity Assessment (HPLC) Purity_Check Purity Specification Met? HPLC->Purity_Check Release Release Batch Purity_Check->Release Yes Investigate Further Investigation Purity_Check->Investigate No GCMS Impurity Identification (GC-MS) Investigate->GCMS NMR Structural Confirmation (NMR) Investigate->NMR

Caption: Decision workflow for purity analysis of this compound.

Conclusion

For routine quality control and purity confirmation of this compound, HPLC is the recommended method due to its high resolution, sensitivity, and quantitative accuracy for this type of compound. The provided HPLC protocol serves as a robust starting point for method development and validation. GC-MS and NMR spectroscopy are powerful complementary techniques , particularly for the definitive identification of unknown impurities and for providing orthogonal confirmation of the purity assessment. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. It is imperative to use a certified analytical standard for accurate quantification and to validate the chosen analytical method according to regulatory guidelines.

Unveiling the Structure: A Detailed Spectroscopic Confirmation of 1-Acetylindolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data interpretation for the structural confirmation of 1-Acetylindolin-3-one. This guide provides a comparative analysis with related analogs, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

This compound, a derivative of the indolinone core, is a valuable scaffold in medicinal chemistry and organic synthesis. Its structural confirmation is paramount for ensuring the integrity of research and development activities. This guide presents a detailed interpretation of the ¹H NMR, ¹³C NMR, and mass spectrometry data expected for this compound, supported by comparative data from structurally similar compounds.

Data Presentation and Interpretation

The structural confirmation of this compound (C₁₀H₉NO₂) relies on the precise interpretation of its spectroscopic data. The molecular weight of this compound is 175.18 g/mol . Below is a detailed analysis of the expected NMR and MS data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene ring, the methylene protons of the five-membered ring, and the methyl protons of the acetyl group. Due to restricted rotation around the N-C(O) amide bond, some signals, particularly those of the aromatic protons, may appear as a mixture of rotamers, leading to broadened or multiple sets of peaks.

Table 1: Expected ¹H NMR Spectral Data for this compound and Comparison with Analogs.

Proton Assignment Expected Chemical Shift (δ, ppm) for this compound Multiplicity Coupling Constant (J, Hz) Analog: 1-Acetylindoline (¹H NMR, CDCl₃) Analog: Indolin-3-one (¹H NMR, CDCl₃)
H-4~7.6 - 7.8d~7.5 - 8.0~8.1 (d)~7.6 (d)
H-5~7.1 - 7.3t~7.5 - 8.0~7.2 (t)~7.1 (t)
H-6~7.3 - 7.5t~7.5 - 8.0~7.3 (t)~7.5 (t)
H-7~8.0 - 8.2d~8.0 - 8.5~7.2 (d)~7.0 (d)
H-2 (CH₂)~4.0 - 4.2s-~4.1 (t)~3.6 (s)
H-Acetyl (CH₃)~2.2 - 2.4s-~2.2 (s)-
  • Aromatic Region (H-4, H-5, H-6, H-7): The protons on the benzene ring will appear in the downfield region (7.0-8.2 ppm). The electron-withdrawing effect of the acetyl group and the ketone at position 3 will deshield these protons. H-7 is expected to be the most deshielded due to the anisotropic effect of the adjacent amide carbonyl group.

  • Methylene Protons (H-2): The two protons at the C-2 position are adjacent to a nitrogen atom and a carbonyl group, which will shift their signal downfield to approximately 4.0-4.2 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Acetyl Protons: The three protons of the methyl group in the acetyl moiety will give rise to a sharp singlet at around 2.2-2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule, including the two carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl carbon.

Table 2: Expected ¹³C NMR Spectral Data for this compound and Comparison with Analogs.

Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound Analog: N-Acetylisatin (¹³C NMR, DMSO-d₆) Analog: 1-Acetylindoline (¹³C NMR, CDCl₃)
C-2~50 - 55-~48
C-3 (C=O, ketone)~195 - 200~182.2-
C-3a~120 - 125~117.8~128
C-4~125 - 130~124.7~124
C-5~123 - 128~125.8~123
C-6~135 - 140~138.9~127
C-7~115 - 120~116.3~117
C-7a~150 - 155~149.6~143
C-Acetyl (C=O)~168 - 172~169.7~168
C-Acetyl (CH₃)~23 - 27~25.4~24
  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl at C-3 will be significantly downfield, around 195-200 ppm. The amide carbonyl of the acetyl group will appear at a more upfield position, approximately 168-172 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the 115-155 ppm range. The quaternary carbons (C-3a and C-7a) will typically have weaker signals.

  • Aliphatic Carbons: The methylene carbon (C-2) is expected around 50-55 ppm, and the methyl carbon of the acetyl group will be the most upfield signal, at approximately 23-27 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺.

Table 3: Expected ESI-MS Data for this compound.

Ion Expected m/z Interpretation
[M+H]⁺176.0706Protonated molecular ion
[M+Na]⁺198.0525Sodium adduct
[M-CH₂CO]⁺134.0549Loss of ketene from the acetyl group
[M-CO]⁺148.0757Loss of carbon monoxide from the ketone

The fragmentation pattern will be crucial for confirming the structure. Key expected fragmentation pathways include the loss of ketene (CH₂=C=O) from the acetyl group and the loss of carbon monoxide from the indolinone ring.

Experimental Protocols

Accurate data acquisition is fundamental for reliable structural elucidation. The following are typical experimental protocols for NMR and MS analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64

      • Relaxation Delay (d1): 1-5 seconds

      • Acquisition Time: ~3-4 seconds

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay (d1): 2 seconds

Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of this compound (e.g., 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4.5 kV

    • Drying Gas (N₂): Flow rate of 5-10 L/min, temperature of 300-350 °C.

    • Nebulizer Pressure: 1-2 Bar

    • Mass Range: m/z 50-500

    • Fragmentation (for MS/MS): Collision-induced dissociation (CID) with argon as the collision gas, with collision energy optimized to achieve characteristic fragmentation.

Visualization of Analytical Workflows

The logical flow of experiments and data interpretation is crucial for unambiguous structure confirmation.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS HNMR_Interp ¹H NMR Interpretation: Chemical Shifts, Multiplicity, Coupling Constants NMR->HNMR_Interp CNMR_Interp ¹³C NMR Interpretation: Chemical Shifts, Functional Groups NMR->CNMR_Interp MS_Interp MS Interpretation: Molecular Ion, Fragmentation Pattern MS->MS_Interp Comparison Comparison with Analog Structures HNMR_Interp->Comparison CNMR_Interp->Comparison MS_Interp->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Figure 1. Workflow for the structural confirmation of this compound.

G cluster_nmr NMR Correlations cluster_ms MS Fragmentation Compound This compound H_Aromatic Aromatic Protons (H-4 to H-7) Compound->H_Aromatic ¹H NMR H_Methylene Methylene Protons (H-2) Compound->H_Methylene ¹H NMR H_Acetyl Acetyl Protons (CH₃) Compound->H_Acetyl ¹H NMR MolecularIon [M+H]⁺ m/z 176 Compound->MolecularIon ESI-MS LossKetene Loss of Ketene [M-CH₂CO]⁺ MolecularIon->LossKetene CID LossCO Loss of CO [M-CO]⁺ MolecularIon->LossCO CID

Figure 2. Key NMR and MS correlations for this compound.

Conclusion

The structural confirmation of this compound is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shifts, coupling patterns, and fragmentation pathways provide a unique spectroscopic fingerprint for this molecule. By comparing the acquired data with the expected values and those of known analogs, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the reliability of subsequent scientific investigations.

Benchmarking the performance of 1-Acetylindolin-3-one in specific synthetic reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal starting material is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a comparative analysis of 1-Acetylindolin-3-one's performance in the context of a powerful cascade reaction, offering a benchmark against which other N-substituted indolin-3-ones can be evaluated.

This compound is a versatile building block in organic synthesis, prized for its reactivity in forming complex molecular architectures. Its N-acetyl group serves as a crucial protecting group that influences the molecule's reactivity and solubility, making it a valuable reagent in the synthesis of various heterocyclic compounds, some of which are precursors to medicinally important scaffolds. This guide will delve into a specific application of this compound in an organocatalytic asymmetric domino Michael/Henry reaction, providing detailed experimental data and a comparative perspective.

Performance in a Domino Michael/Henry Reaction

A key benchmark for the utility of this compound is its performance in the organocatalytic asymmetric domino Michael/Henry reaction with o-formyl-(E)-β-nitrostyrenes. This reaction is a powerful method for the construction of complex indolin-3-one derivatives bearing multiple stereocenters, which are valuable chiral building blocks in drug discovery.

The reaction, catalyzed by a quinine-derived amine-squaramide, proceeds with high efficiency, affording the desired products in good to excellent yields and with outstanding stereoselectivity.[1][2][3] The N-acetyl group is crucial for the reactivity and stability of the indolin-3-one substrate in this transformation.

EntryRProductYield (%)dree (%)
1H4a 92>99:198
25-Me4b 95>99:197
35-Cl4c 85>99:199
45-Br4d 88>99:199
57-Me4e 90>99:196

Experimental Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the organocatalytic asymmetric domino Michael/Henry reaction of this compound.

experimental_workflow Experimental Workflow: Domino Michael/Henry Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis 1_acetylindolin_3_one This compound (1a-e) mixing Mix reactants and catalyst in solvent 1_acetylindolin_3_one->mixing nitrostyrene o-Formyl-(E)-β-nitrostyrene (2) nitrostyrene->mixing catalyst Quinine-derived Amine-Squaramide (3) catalyst->mixing solvent Solvent (e.g., Toluene) solvent->mixing stirring Stir at specified temperature and time mixing->stirring quenching Quench reaction stirring->quenching extraction Extract with organic solvent quenching->extraction drying Dry organic layer extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography concentration->purification product Final Product (4a-e) purification->product analysis Characterize by NMR, HRMS, HPLC product->analysis

Caption: Workflow for the synthesis of complex indolin-3-one derivatives.

Comparison with Alternatives

  • N-Boc-indolin-3-one: The N-Boc (tert-butoxycarbonyl) protecting group is another common choice in organic synthesis. It is generally considered to be more sterically hindering than the N-acetyl group. In other asymmetric reactions, such as Friedel-Crafts alkylations, N-Boc protected substrates have been shown to react effectively, often providing high yields and enantioselectivities. However, the increased steric bulk of the Boc group can sometimes lead to lower reaction rates compared to the acetyl group. The choice between N-acetyl and N-Boc may therefore depend on the specific steric and electronic requirements of the reaction.

  • Unprotected Indolin-3-one (N-H): The use of unprotected indolin-3-one presents its own set of challenges and advantages. The free N-H group can participate in hydrogen bonding, which can influence the reactivity and selectivity of the reaction. In some cases, this can be beneficial, leading to enhanced stereocontrol. However, the N-H proton is also acidic and can interfere with certain catalysts or reagents, particularly strong bases. Furthermore, the unprotected nitrogen can be a site for undesired side reactions, such as N-alkylation.

In the context of the domino Michael/Henry reaction, the electron-withdrawing nature of the acetyl group in this compound is likely crucial for activating the C2 position for the initial Michael addition, contributing to the high yields observed. The performance of N-Boc or unprotected indolin-3-ones in this specific cascade would be an interesting area for further investigation to provide a direct performance benchmark.

Experimental Protocols

General Procedure for the Organocatalytic Asymmetric Domino Michael/Henry Reaction of this compound

To a solution of the respective this compound (0.1 mmol) and o-formyl-(E)-β-nitrostyrene (0.12 mmol) in toluene (1.0 mL) was added the quinine-derived amine-squaramide catalyst (5 mol%). The reaction mixture was stirred at room temperature for the time specified in the data table. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the corresponding product.

Synthesis of this compound

A common route to this compound involves the acetylation of indolin-3-one. Alternatively, more complex substituted 1-acetyl-1H-indol-3-yl acetates can be synthesized from corresponding 2-chlorobenzoic acids in a two-step procedure involving condensation with glycine followed by cyclization with acetic anhydride and sodium acetate.

References

1-Acetylindolin-3-one: A Comparative Analysis of its Role as a Pharmaceutical Intermediate in Anti-Cancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that influences the efficiency, cost, and overall success of a synthetic route. This guide provides a comparative study of 1-Acetylindolin-3-one and its role as a pharmaceutical intermediate, with a particular focus on the synthesis of indole-based anti-cancer agents. We will objectively compare its performance with a common alternative, Isatin, and provide supporting experimental data and protocols.

This compound is a versatile heterocyclic building block widely employed in medicinal chemistry.[1] Its unique indolinone core structure serves as a valuable scaffold for the synthesis of a variety of bioactive molecules, particularly those targeting tubulin polymerization in cancer cells.[2][3] The acetyl group at the 1-position offers a degree of stability and influences the reactivity of the C3-carbonyl group, making it a strategic choice for specific synthetic pathways.

Comparison with Isatin: A Tale of Two Intermediates

Isatin (1H-indole-2,3-dione) is another prominent intermediate in the synthesis of indole derivatives and shares structural similarities with this compound.[3][4] Both compounds provide a robust platform for constructing complex molecular architectures. However, the choice between them often depends on the desired final product and the synthetic strategy employed.

FeatureThis compoundIsatin
Starting Material for Primarily for N-acylated indole derivatives.A broader range of substituted indoles, oxindoles, and spiro-oxindoles.[4][5]
Reactivity The N-acetyl group can influence the reactivity of the C3-carbonyl, potentially offering better control in certain reactions.The free N-H and two carbonyl groups offer multiple reaction sites, leading to a wider array of possible derivatives.[4]
Synthesis of Tubulin Inhibitors A key intermediate for certain classes of tubulin polymerization inhibitors.Also widely used in the synthesis of various tubulin inhibitors and other anti-cancer agents.[6][7]
Cost-Effectiveness Pricing for 1g of 97% purity is approximately $30 USD.[8]Pricing for 500g of 98% purity is approximately $137 USD, suggesting a lower cost per gram in bulk.[9]

Performance in the Synthesis of Tubulin Inhibitors

Tubulin inhibitors are a cornerstone of cancer chemotherapy, functioning by disrupting microtubule dynamics, which are essential for cell division.[10] Both this compound and Isatin are precursors to potent tubulin inhibitors that bind to the colchicine binding site, leading to microtubule destabilization and cell cycle arrest at the G2/M phase.[1][2]

While a direct, side-by-side quantitative comparison for the synthesis of a specific tubulin inhibitor from both intermediates is not extensively documented in a single source, we can infer performance from various studies on indole-based anti-cancer agents. The yield and purity of the final product are highly dependent on the specific reaction conditions and the complexity of the target molecule.

For instance, the synthesis of various indole derivatives, which are precursors to tubulin inhibitors, often involves multi-step reactions where yields can vary significantly. Green synthesis protocols for 3,3-di(indolyl)indolin-2-ones from isatin and indole have been developed with high yields.[11] Similarly, efficient methods for the synthesis of 1-acetyl-1H-indol-3-yl acetates have been reported with moderate to good yields.[10]

Experimental Protocols

To provide a practical context, here are generalized experimental protocols for the synthesis of indole derivatives from both this compound and Isatin, based on common synthetic methodologies.

Protocol 1: Synthesis of a 3-substituted Indole Derivative from this compound (Hypothetical)

This protocol is a representative example of a condensation reaction.

Materials:

  • This compound (1 equivalent)

  • An active methylene compound (e.g., malononitrile) (1.1 equivalents)

  • Base catalyst (e.g., piperidine or sodium ethoxide) (catalytic amount)

  • Solvent (e.g., ethanol or toluene)

  • Reflux apparatus

  • Purification setup (e.g., column chromatography)

Procedure:

  • Dissolve this compound and the active methylene compound in the chosen solvent in a round-bottom flask.

  • Add the base catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-substituted indole derivative.

Protocol 2: Synthesis of 3,3-di(indolyl)indolin-2-one from Isatin

This protocol is based on the acid-catalyzed electrophilic substitution of indoles onto isatin.[12]

Materials:

  • Isatin (1 equivalent)

  • Indole (2 equivalents)

  • Catalyst (e.g., molecular iodine, VOSO4) (catalytic amount)[11][12]

  • Solvent (e.g., isopropanol, water)[11][12]

  • Reaction vessel

  • Purification setup

Procedure:

  • To a solution of isatin and indole in the solvent, add the catalyst.

  • Stir the reaction mixture at the specified temperature (e.g., 70°C for VOSO4 in water) for the required duration.[11]

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, filter the solid product and wash it with a suitable solvent.

  • If the product does not precipitate, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the residue by recrystallization or column chromatography.

Visualizing the Pathways

To better understand the logical flow of synthesis and the mechanism of action, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Intermediates cluster_reaction Synthetic Transformation cluster_product Bioactive Product Start1 This compound Reaction1 Condensation / Alkylation Start1->Reaction1 Start2 Isatin Reaction2 Electrophilic Substitution Start2->Reaction2 Product Indole-based Tubulin Inhibitor Reaction1->Product Reaction2->Product Tubulin_Inhibition_Pathway Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Defective Mitotic Spindle Microtubule->MitoticSpindle Inhibitor Indole-based Tubulin Inhibitor Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Microtubule Inhibits Polymerization CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Safety Operating Guide

Safe Disposal of 1-Acetylindolin-3-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Acetylindolin-3-one, a compound commonly used in pharmaceutical development and organic synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating that it can be an irritant, skin sensitizer, acutely toxic (harmful), a narcotic, or a respiratory tract irritant.[2]

Precautionary measures to be taken when handling this compound include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Quantitative Data on Chemical Waste

The following table summarizes key data points relevant to the handling and disposal of this compound and general chemical waste.

ParameterValue/GuidelineSource
GHS Hazard Codes H302, H315, H319, H335[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Container Residue Limit No more than 3% by weight for containers up to 110 gallons.[3]
Triple Rinsing Volume Each rinse should use a solvent volume equal to ~5% of the container's volume.

Operational Disposal Plan: Step-by-Step Guidance

This section outlines the procedural steps for the proper disposal of this compound, from initial handling to final collection.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • Closed-toe shoes.

Waste Segregation and Container Selection

Proper segregation is critical to prevent accidental chemical reactions.

  • Solid Waste: this compound, being a solid, should be disposed of in a designated solid chemical waste container.[4][5] Do not mix it with liquid waste.[4][6]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should also be placed in the solid hazardous waste container.[5]

  • Container Choice: Use a container that is compatible with the chemical. The original container is often a suitable choice.[5] The container must be in good condition, leak-proof, and have a secure lid.

Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement and essential for the safety of waste handlers. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.

  • The approximate quantity of the waste.

  • The date of waste generation.

  • The location of origin (e.g., laboratory room number).

  • The name and contact information of the principal investigator or responsible person.

  • The appropriate hazard pictograms (GHS07).

Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from general laboratory traffic.

  • Segregated from incompatible materials.[7]

  • Equipped with secondary containment to prevent spills from reaching drains.[6][7]

Disposal of Empty Containers

An "empty" container that held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[3]

  • Defacing the Label: After triple rinsing, completely remove or deface the original chemical label on the container.[7]

  • Final Disposal: The clean, de-labeled container can then be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's policies.

Arranging for Waste Collection

Do not dispose of this compound down the drain or in the regular trash.[7] Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound Waste ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Solid Waste ppe->segregate container Step 3: Use Labeled Hazardous Waste Container segregate->container storage Step 4: Store Securely in Designated Area container->storage collection Step 5: Arrange for EHS Waste Collection storage->collection end End: Waste Properly Disposed collection->end

Caption: Workflow for the proper disposal of this compound.

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety and waste disposal protocols. By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Personal protective equipment for handling 1-Acetylindolin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Acetylindolin-3-one (CAS No. 16800-68-3). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these hazards, the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This equipment should be worn at all times when there is a potential for exposure.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile gloves (minimum 5-mil thickness) are recommended for splash protection. For prolonged or direct contact, consider thicker gloves or double-gloving. Always change gloves immediately after contact with the chemical.[1]
Eyes/Face Safety glasses with side shields or chemical splash goggles and a face shieldGoggles should be worn to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face.
Respiratory NIOSH-approved respiratorA half-mask or full-face respirator equipped with a P95, P100, or N95 filter is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2][3][4][5]
Body Laboratory coatA fully fastened lab coat is required to protect the skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Proper handling techniques are critical to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Cover the work surface with absorbent bench paper to contain any potential spills.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Weighing the Compound:

  • Whenever possible, purchase pre-weighed amounts of the chemical to avoid handling the powder directly.[7][8][9]

  • If weighing is necessary, perform this task inside a chemical fume hood or a ventilated balance enclosure.[7][8][9]

  • Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.[7][8]

  • Tare Method for Weighing: [7][8][9]

    • Place a labeled, sealable container on the balance and tare it.

    • Move the container into the fume hood.

    • Carefully add the powder to the container using a clean spatula.

    • Seal the container and move it back to the balance to check the weight.

    • Repeat as necessary, making all powder transfers inside the fume hood.

3. Dissolving the Compound:

  • Add the solvent to the container with the pre-weighed this compound while the container is still in the fume hood.

  • Once dissolved, the risk of powder inhalation is significantly reduced, and the solution can be handled on the benchtop with appropriate PPE.[6]

4. Post-Handling Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Use a wet cleaning method with soap and water to wipe down surfaces, taking care not to create dust.[6][10]

  • Dispose of all contaminated disposable materials (e.g., weigh paper, paper towels, gloves) as hazardous waste.[10]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 Proceed weigh Weigh this compound prep2->weigh Begin Work dissolve Dissolve in Solvent weigh->dissolve Transfer decon Decontaminate Surfaces & Equipment dissolve->decon After Experiment dispose Dispose of Waste decon->dispose Segregate end End of Process dispose->end Complete

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) in a dedicated, leak-proof container lined with a heavy-duty plastic bag.

  • Collect liquid waste in a separate, compatible, and clearly labeled container.

2. Waste Labeling:

  • All hazardous waste containers must be labeled immediately upon the first addition of waste.[11][12]

  • The label must include the following information:[13][14]

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added (accumulation start date).[13]

    • Your name and laboratory contact information.

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Keep waste containers securely closed except when adding waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetylindolin-3-one
Reactant of Route 2
1-Acetylindolin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.